NCC007
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-(1-cyclopropylethyl)-2-N-[2-(dimethylamino)ethyl]-6-N-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N7/c1-14(16-7-8-16)32-13-28-18-19(29-21(30-20(18)32)26-9-10-31(2)3)27-12-15-5-4-6-17(11-15)22(23,24)25/h4-6,11,13-14,16H,7-10,12H2,1-3H3,(H2,26,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRNSZVMIARHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=NC3=C(N=C(N=C32)NCCN(C)C)NCC4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the function of the sodium-chloride cotransporter?
An In-depth Technical Guide to the Sodium-Chloride Cotransporter (NCC)
Introduction
The thiazide-sensitive sodium-chloride cotransporter, or NCC (also known as NCCT or TSC), is a critical membrane protein in renal physiology and a key regulator of electrolyte balance and blood pressure.[1][2] Encoded by the SLC12A3 gene in humans, NCC is a member of the SLC12 family of electroneutral cation-coupled chloride cotransporters.[1][2][3] It is exclusively expressed in the apical membrane of the distal convoluted tubule (DCT) of the nephron, where it mediates the reabsorption of approximately 5-10% of the total filtered sodium chloride (NaCl) load from the tubular fluid.[1][4][5]
Due to its central role in fine-tuning salt excretion, the function and regulation of NCC are of paramount importance in the pathophysiology of hypertension. Gain-of-function in NCC or its regulatory pathways leads to salt retention and hypertension, as seen in Gordon's syndrome (Pseudohypoaldosteronism type II), while loss-of-function mutations cause the salt-wasting disease Gitelman syndrome, characterized by hypotension.[2][6] Furthermore, NCC is the molecular target of thiazide and thiazide-like diuretics, a cornerstone class of antihypertensive drugs.[7][8] This guide provides a comprehensive overview of the core function, physiological roles, regulatory mechanisms, and experimental analysis of the sodium-chloride cotransporter for researchers and drug development professionals.
Core Function and Mechanism
NCC facilitates the electroneutral, coupled transport of one sodium ion (Na⁺) and one chloride ion (Cl⁻) from the tubular fluid into the DCT cells.[9] This transport process is a form of secondary active transport, driven by the favorable electrochemical gradient for Na⁺, which is maintained by the basolateral Na⁺/K⁺-ATPase pump.[2] Once inside the cell, Na⁺ is actively transported into the bloodstream by the Na⁺/K⁺-ATPase, and Cl⁻ exits across the basolateral membrane through chloride channels, such as ClC-Kb.[2]
The protein consists of 12 transmembrane domains flanked by intracellular N-terminal and C-terminal domains which contain key regulatory sites.[3] The transport stoichiometry is strictly 1:1 for Na⁺ and Cl⁻.[9]
Physiological Role and Clinical Significance
Renal Salt Handling and Blood Pressure Regulation
The DCT, where NCC is located, is responsible for the fine-tuning of sodium homeostasis.[3] By reabsorbing 5-10% of the filtered NaCl, NCC plays a significant role in determining the final urinary sodium excretion and, consequently, the regulation of extracellular fluid volume and arterial blood pressure.[3][4] Increased NCC activity leads to enhanced Na⁺ reabsorption, volume expansion, and elevated blood pressure. Conversely, decreased NCC activity results in natriuresis and a reduction in blood pressure.[6]
Pathophysiology: Gitelman and Gordon's Syndromes
The critical role of NCC in blood pressure control is highlighted by two inherited disorders:
-
Gitelman Syndrome : This is an autosomal recessive salt-wasting disorder caused by loss-of-function mutations in the SLC12A3 gene.[8] The resulting impaired NCC function leads to hypotension, hypokalemic metabolic alkalosis, hypomagnesemia, and hypocalciuria.[10]
-
Gordon's Syndrome (Pseudohypoaldosteronism type II, PHAII) : This autosomal dominant condition is the clinical inverse of Gitelman syndrome, characterized by hypertension and hyperkalemia.[6] It is caused by gain-of-function mutations in the genes encoding the upstream regulatory kinases WNK1 and WNK4, which lead to constitutive over-activation of the NCC.[3]
Regulation of Other Ions
NCC activity also indirectly influences the handling of other ions. By modulating Na⁺ delivery to the downstream connecting tubule and collecting duct, it affects potassium secretion.[3] Additionally, NCC activity is linked to magnesium and calcium reabsorption in the DCT.[3][11]
Regulation of NCC Activity
The activity of NCC is tightly controlled by a complex interplay of signaling pathways that regulate its phosphorylation status and trafficking to the apical membrane.[12]
The WNK-SPAK/OSR1 Signaling Pathway
The primary regulatory mechanism for NCC is a phosphorylation cascade involving a family of serine-threonine kinases known as "With-No-Lysine [K]" (WNK) kinases.[3]
-
WNK Kinases (WNK1, WNK4) : These kinases act as sensors for intracellular Cl⁻ concentration and hormonal signals.
-
SPAK/OSR1 Kinases : WNKs phosphorylate and activate the downstream kinases STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[3]
-
NCC Phosphorylation : Activated SPAK/OSR1 directly phosphorylates conserved threonine and serine residues in the N-terminal domain of NCC (specifically Thr53, Thr58, and Ser71 in mouse/rat NCC).[3][12] This phosphorylation is essential for activating the cotransporter.
This entire cascade is negatively regulated by an E3 ubiquitin ligase complex formed by Cullin 3 (CUL3) and Kelch-like protein 3 (KLHL3), which targets WNK kinases for degradation.[13] Mutations in WNK1, WNK4, CUL3, or KLHL3 that disrupt this degradation process lead to an accumulation of active WNKs, constitutive phosphorylation of NCC, and the hypertensive phenotype of Gordon's syndrome.[13]
Hormonal and Ionic Regulation
-
Angiotensin II and Aldosterone : These hormones, central to the Renin-Angiotensin-Aldosterone System (RAAS), are positive regulators of NCC. Angiotensin II stimulates NCC activity via a WNK4-dependent process, promoting NCC trafficking to the apical membrane.[3][6]
-
Potassium (K⁺) : Extracellular K⁺ levels inversely regulate NCC activity. Low potassium (hypokalemia) leads to increased NCC phosphorylation and activity, thereby promoting Na⁺ retention to limit further K⁺ loss. High potassium (hyperkalemia) rapidly dephosphorylates and inactivates NCC.[12]
-
Insulin : Insulin can increase NCC activity through the PI3K/Akt pathway, which may contribute to hypertension in metabolic syndrome.
Caption: The WNK-SPAK/OSR1 signaling cascade is the primary regulator of NCC activity.
Pharmacological Inhibition
NCC is the direct molecular target of thiazide and thiazide-like diuretics, such as hydrochlorothiazide (B1673439) (HCTZ), chlorthalidone, and indapamide (B195227).[7][8] These drugs are widely prescribed as first-line medications for hypertension.[7] Structural studies have revealed that thiazides bind to a site that overlaps with the chloride-binding pocket of the transporter, effectively locking it in an outward-facing conformation and blocking the ion translocation pathway.[8][11] The potency of these inhibitors varies, with some thiazide-like diuretics showing higher potency than hydrochlorothiazide.[11][14]
Quantitative Data
Table 1: Kinetic Parameters of NCC
| Ortholog | Ion | Michaelis-Menten Constant (Km) | Citation |
| Rat (rNCC) | Na⁺ | 7.66 ± 1.6 mM | [1] |
| Rat (rNCC) | Cl⁻ | 6.36 ± 1.1 mM | [1] |
| Flounder (flNCC) | Na⁺ | 25.06 ± 0.4 mM | [1] |
| Flounder (flNCC) | Cl⁻ | 13.56 ± 0.2 mM | [1] |
Table 2: Comparative Inhibitory Potency (IC₅₀) of Thiazide Diuretics on NCC
Note: IC₅₀ values can vary significantly based on experimental systems (e.g., oocytes vs. mammalian cells) and assay conditions. This table provides a comparative overview.
| Diuretic | Type | Relative Potency / IC₅₀ (µM) | Citation |
| Thiazide-Like | |||
| Polythiazide | Thiazide-Like | Highest Potency | [11] |
| Metolazone | Thiazide-Like | High Potency | [11] |
| Chlorthalidone | Thiazide-Like | ~1.5-2x more potent than HCTZ | [15] |
| Indapamide | Thiazide-Like | More potent than HCTZ | [14] |
| Thiazide-Type | |||
| Bendroflumethiazide | Thiazide-Type | Intermediate Potency | [11] |
| Trichlormethiazide | Thiazide-Type | Intermediate Potency | [11] |
| Hydrochlorothiazide (HCTZ) | Thiazide-Type | Baseline Potency | [11][14] |
Experimental Protocols
Protocol 1: In Vivo Measurement of NCC Activity in Mice
This protocol assesses NCC activity by measuring the natriuretic (sodium excretion) response to an acute dose of hydrochlorothiazide (HCTZ).[4][16]
-
Animal Acclimation : House mice in metabolic cages for at least 3 days for acclimation and collection of baseline urine.
-
Vehicle Administration : Administer an intraperitoneal (IP) injection of vehicle (e.g., sterile saline with DMSO).[17]
-
Urine Collection (Vehicle) : Place mice back in metabolic cages and collect urine for a defined period (e.g., 3-4 hours).[4][16] Measure urine volume and sodium concentration to determine baseline sodium excretion.
-
Washout Period : Allow a washout period of at least 48 hours.
-
HCTZ Administration : Administer an IP injection of HCTZ (e.g., 50 mg/kg body weight in saline).[16]
-
Urine Collection (HCTZ) : Immediately place mice back in metabolic cages and collect urine for the same duration as the vehicle collection.
-
Sample Analysis : Measure urine volume and sodium concentration for the HCTZ-treated samples. Normalize sodium excretion to urine creatinine (B1669602) to account for variations in glomerular filtration rate.
-
Data Analysis : The thiazide-sensitive NCC activity is determined by the increase in sodium excretion following HCTZ administration compared to the vehicle control.
Protocol 2: Western Blotting for Total and Phosphorylated NCC (p-NCC)
This method quantifies the abundance of total NCC and its activated, phosphorylated forms in kidney tissue lysates.[12]
-
Tissue Homogenization : Homogenize kidney cortex tissue in an ice-cold buffer containing 250 mM sucrose, 10 mM triethanolamine, and a cocktail of protease and phosphatase inhibitors (critical for preserving phosphorylation).[12]
-
Membrane Fractionation : Centrifuge the homogenate at low speed (e.g., 1,000 g) to remove nuclei and debris. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 16,000 g or higher) to pellet the membrane fraction.[12]
-
Protein Quantification : Resuspend the membrane pellet in lysis buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation : Denature protein samples by adding 2x SDS-PAGE sample buffer and heating.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate proteins by size.
-
Membrane Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer suitable for phosphoproteins, such as 5% Bovine Serum Albumin (BSA) or Casein in Tris-Buffered Saline with Tween-20 (TBST), to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution. Use separate blots for antibodies against total NCC and specific phospho-sites (e.g., anti-pT58-NCC).[12]
-
Washing : Wash the membrane thoroughly with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis : Quantify band density using software like ImageJ.[16] Normalize the phosphorylated NCC signal to the total NCC signal to determine the fraction of activated transporter.
Protocol 3: Fluorescence-Based Chloride Influx Assay in HEK293 Cells
This high-throughput assay measures NCC activity by monitoring NCC-mediated chloride influx, which quenches the fluorescence of a co-expressed chloride-sensitive reporter.[19][20]
-
Cell Culture and Transfection : Culture Human Embryonic Kidney (HEK293) cells in a 96-well plate. Co-transfect cells with plasmids encoding human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).[19]
-
Kinase/Phosphatase Treatment (Optional) : To study regulation, pre-incubate cells with kinase inhibitors (e.g., WNK463) or phosphatase inhibitors (e.g., calyculin A) to modulate the basal phosphorylation state of NCC.[19]
-
Chloride Depletion : Prior to the assay, wash the cells and incubate them in a chloride-free buffer (e.g., replacing NaCl with sodium gluconate) to establish a strong inward gradient for chloride.
-
Assay Initiation : Place the 96-well plate in a fluorescence microplate reader. Initiate the transport assay by adding an assay buffer containing 140 mM NaCl.[20] Control wells should include an NCC inhibitor (e.g., 100 µM HCTZ) to confirm the signal is NCC-specific.[20]
-
Fluorescence Measurement : Measure YFP fluorescence intensity (Excitation ~485 nm / Emission ~535 nm) kinetically, with readings every few seconds for 1-5 minutes.[20]
-
Data Analysis : NCC-mediated Cl⁻ influx will cause a time-dependent quenching (decrease) of the YFP fluorescence. The initial rate of fluorescence change (slope of the curve in the first 20-30 seconds) is directly proportional to NCC transport activity.[19][20] Compare rates between different conditions or inhibitor concentrations.
Caption: Experimental workflow for the HEK293 cell-based chloride influx assay.
Conclusion
The sodium-chloride cotransporter is a central figure in renal physiology, acting as a key modulator of sodium balance and blood pressure. Its activity is exquisitely controlled by the WNK-SPAK/OSR1 signaling pathway, which integrates hormonal and ionic signals to adjust renal salt handling. The profound clinical phenotypes associated with NCC dysfunction, coupled with its role as the target for highly effective antihypertensive diuretics, underscore its importance. For researchers in nephrology and professionals in drug development, a deep understanding of NCC's function, regulation, and the methodologies used to study it is essential for developing next-generation therapeutics that can more precisely target the pathways governing blood pressure.
References
- 1. Structure-function relationships in the sodium chloride cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium-chloride symporter - Wikipedia [en.wikipedia.org]
- 3. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex and Age Result in Differential Regulation of the Renal Thiazide-Sensitive NaCl Cotransporter and the Epithelial Sodium Channel in Angiotensin II-Infused Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. Gender difference in kidney electrolyte transport. I. Role of AT1a receptor in thiazide-sensitive Na+-Cl− cotransporter activity and expression in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Structure-function relationships in the sodium chloride cotransporter [frontiersin.org]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 14. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 16. karger.com [karger.com]
- 17. Frontiers | Activation of the Thiazide-Sensitive Sodium-Chloride Cotransporter by Beta3-Adrenoreceptor in the Distal Convoluted Tubule [frontiersin.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NCC Protein: Structure, Localization, and Regulation in the Nephron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thiazide-sensitive sodium-chloride cotransporter (NCC), a key player in renal salt handling and blood pressure regulation. We will delve into its molecular structure, precise localization within the nephron, and the intricate signaling pathways that govern its activity.
Core Concepts
The NCC protein, encoded by the SLC12A3 gene, is a vital component of the distal convoluted tubule (DCT) in the kidney.[1][2] It is responsible for reabsorbing 5-10% of the filtered sodium chloride, playing a crucial role in electrolyte homeostasis and blood pressure maintenance.[3][4] Dysregulation of NCC is implicated in significant clinical conditions. Inactivating mutations lead to Gitelman syndrome, a salt-losing disorder, while its overactivity can contribute to hypertension.[5] This makes NCC a prime target for diuretic drugs used to treat high blood pressure.
NCC Protein Structure
The human NCC is a membrane protein composed of 1,002 to 1,028 amino acid residues with a molecular weight of approximately 110 kDa. Its structure is characterized by a central hydrophobic domain containing 12 transmembrane helices. This domain is flanked by intracellular N-terminal and C-terminal domains. Recent cryo-electron microscopy studies have revealed that NCC exists as a dimer, with each subunit adopting an inward-open conformation.
A significant feature of the NCC structure is a long extracellular loop between transmembrane helices 7 and 8, which contains two essential glycosylation sites at asparagine residues N404/N406 and N424/N426. These glycosylations are critical for the proper trafficking of the protein to the cell surface and its overall activity. The transmembrane domain itself forms the pathway for ion translocation, with specific binding sites for both sodium (Na+) and chloride (Cl-) ions.
Table 1: Quantitative Data on Human NCC Protein Structure
| Property | Value | Reference |
| Gene | SLC12A3 | |
| Number of Amino Acids | 1,002 - 1,028 | |
| Molecular Weight | ~110 kDa | |
| Transmembrane Domains | 12 | |
| Glycosylation Sites | N404/N406, N424/N426 | |
| Quaternary Structure | Homodimer |
Localization in the Nephron
The NCC protein is specifically expressed in the apical membrane of the epithelial cells lining the distal convoluted tubule (DCT) of the nephron. The DCT is divided into two segments, DCT1 and DCT2. NCC is the exclusive sodium reabsorptive pathway in DCT1. In DCT2, NCC is co-expressed with the epithelial sodium channel (ENaC), another key protein in sodium homeostasis. This co-localization in DCT2 is significant as this segment is sensitive to the hormone aldosterone (B195564), a major regulator of both transporters.
The precise localization of NCC to the apical membrane is crucial for its function, allowing it to transport Na+ and Cl- from the tubular fluid back into the DCT cells. From there, sodium is pumped into the bloodstream via the basolateral Na+-K+-ATPase, and chloride exits through basolateral chloride channels.
Diagram 1: Localization of NCC in the Distal Convoluted Tubule
Caption: Diagram illustrating the specific localization of NCC in the apical membrane of DCT1 and its co-localization with ENaC in DCT2.
Experimental Protocols
The study of NCC structure and function relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.
1. Immunofluorescence for NCC Localization
-
Objective: To visualize the subcellular localization of NCC in kidney tissue.
-
Methodology:
-
Kidney tissue is fixed, embedded in paraffin, and sectioned.
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to expose the NCC epitope.
-
Sections are blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific to NCC.
-
Washing to remove unbound primary antibody.
-
Incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining of nuclei (e.g., with DAPI).
-
Mounting and imaging using a confocal microscope.
-
2. Co-Immunoprecipitation to Study Protein-Protein Interactions
-
Objective: To determine if NCC physically interacts with other proteins (e.g., ENaC subunits).
-
Methodology:
-
Kidney tissue or cells expressing the proteins of interest are lysed to release proteins.
-
The lysate is pre-cleared to reduce non-specific binding.
-
A primary antibody against the "bait" protein (e.g., NCC) is added to the lysate.
-
Protein A/G beads are added to bind to the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The protein complexes are eluted from the beads.
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the "prey" protein (e.g., an ENaC subunit).
-
3. Western Blotting for NCC Abundance and Phosphorylation
-
Objective: To quantify the total amount of NCC protein or the amount of phosphorylated (active) NCC.
-
Methodology:
-
Protein lysates from kidney tissue or cells are prepared.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE.
-
Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for total NCC or a phospho-specific NCC antibody.
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, which is proportional to the amount of protein.
-
Diagram 2: Experimental Workflow for Studying NCC
Caption: A simplified workflow demonstrating key experimental approaches for investigating NCC protein characteristics.
Regulation of NCC Activity: Signaling Pathways
The activity of NCC is tightly regulated by a complex network of signaling pathways, primarily involving phosphorylation and ubiquitination. These post-translational modifications control the trafficking of NCC to and from the apical membrane, as well as its intrinsic transport activity.
A central regulatory pathway involves the With-No-Lysine (WNK) kinases. Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive 1) kinases. Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues in the N-terminal domain of NCC, leading to its activation.
Hormones such as angiotensin II and aldosterone also play crucial roles. Angiotensin II promotes the trafficking of NCC to the apical membrane, thereby increasing its activity. Aldosterone can also increase NCC abundance, contributing to sodium retention.
Conversely, NCC activity can be downregulated through dephosphorylation by protein phosphatases like PP4, or by ubiquitination, which targets the protein for endocytosis and degradation.
Diagram 3: WNK-SPAK/OSR1 Signaling Pathway Regulating NCC
Caption: The core signaling cascade involving WNK and SPAK/OSR1 kinases that leads to the phosphorylation and activation of NCC.
Conclusion
The NCC protein is a critical regulator of sodium and chloride balance in the kidney, with profound implications for blood pressure control. Its intricate structure, precise localization, and complex regulation by signaling pathways offer multiple avenues for therapeutic intervention. A thorough understanding of these molecular mechanisms is essential for researchers and drug development professionals working to create novel treatments for hypertension and related cardiovascular diseases.
References
Introduction to the Thiazide-Sensitive Na+-Cl− Cotransporter (NCC)
An In-depth Technical Guide to the Molecular Biology of the Thiazide-Sensitive Na+-Cl− Cotransporter (NCC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular biology of the thiazide-sensitive Na+-Cl− cotransporter (NCC), a key player in renal salt reabsorption and blood pressure regulation. We delve into its structure, function, and intricate regulatory mechanisms, with a focus on quantitative data and detailed experimental methodologies.
The thiazide-sensitive Na+-Cl− cotransporter, also known as NCC or SLC12A3, is a crucial membrane protein primarily located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2] It is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid back into the blood.[1][2] This function is vital for maintaining electrolyte balance, blood volume, and blood pressure.
NCC's clinical significance is underscored by its role as the pharmacological target of thiazide diuretics, a class of drugs widely prescribed for the treatment of hypertension and edematous states.[3][4] Furthermore, genetic mutations in the SLC12A3 gene that encodes NCC lead to inherited salt-wasting disorders like Gitelman syndrome, characterized by low blood pressure, or salt-retaining conditions like Gordon syndrome (Pseudohypoaldosteronism type II), which results in hypertension.[3]
Molecular Structure and Function
NCC is a member of the SLC12 family of electroneutral cation-coupled chloride cotransporters.[1] The human NCC protein consists of 1002-1028 amino acids and is predicted to have 12 transmembrane domains, with intracellular N- and C-termini.[1] The transporter functions as a dimer, facilitating the electroneutral cotransport of one Na+ ion and one Cl- ion across the apical membrane of DCT cells.[1]
Ion and Thiazide Binding
The binding of Na+ and Cl- ions to NCC is a prerequisite for their translocation across the cell membrane. The affinity of NCC for its substrate ions has been characterized in various species, as detailed in the quantitative data section. Thiazide diuretics inhibit NCC by competing with Cl- for its binding site.[5]
Quantitative Data
Ion Affinity (Km) and Maximal Transport Rate (Vmax) of NCC
The following table summarizes the kinetic parameters for Na+ and Cl- transport by NCC from different species, as determined in Xenopus laevis oocyte expression systems.
| Species | Ion | K_m_ (mM) | V_max_ (nmol/oocyte/h) | Reference |
| Rat | Na+ | 7.6 ± 1.6 | 3574 ± 349 | [6][7] |
| Rat | Cl- | 6.3 ± 1.1 | - | [6][7] |
| Mouse | Na+ | 7.2 ± 0.4 | - | [1][2] |
| Mouse | Cl- | 5.6 ± 0.5 | - | [1][2] |
| Flounder | Na+ | 30.0 ± 6.0 | - | [1][2] |
| Flounder | Cl- | 15.0 ± 2.0 | - | [1][2] |
Inhibitory Concentration (IC50) of Thiazide Diuretics for NCC
The potency of various thiazide diuretics in inhibiting NCC is presented below. These values were determined using the rat NCC expressed in Xenopus laevis oocytes.
| Diuretic | IC50 (µM) | Reference |
| Polythiazide | 0.3 | [1][2] |
| Metolazone | Lower than Bendroflumethiazide | [1][2] |
| Bendroflumethiazide | Higher than Metolazone | [1][2] |
| Trichloromethiazide | Higher than Bendroflumethiazide | [1][2] |
| Chlorthalidone | Higher than Trichloromethiazide | [1][2] |
| Hydrochlorothiazide | ~20-50 (functional inhibition) | [5] |
Note: The IC50 values for some diuretics are presented as a relative potency profile as exact values were not available in the cited literature.
Regulation of NCC Activity
The activity of NCC is tightly regulated by a complex interplay of hormonal signals and intracellular signaling cascades. This regulation primarily occurs through changes in NCC phosphorylation and its abundance at the apical membrane.
The WNK-SPAK/OSR1 Signaling Pathway
The "With-No-Lysine" (WNK) family of serine-threonine kinases plays a central role in regulating NCC. WNKs act upstream of the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). When activated, SPAK and OSR1 directly phosphorylate conserved threonine and serine residues in the N-terminal domain of NCC, leading to its activation.[8][9]
Hormonal Regulation
-
Angiotensin II (Ang II): Ang II is a potent activator of NCC.[10][11][12] It stimulates the WNK-SPAK/OSR1 pathway, leading to increased NCC phosphorylation and activity.[10][11][12][13] This effect is crucial for the kidney's response to volume depletion.
-
Aldosterone: This steroid hormone increases the expression of NCC and key components of the WNK-SPAK/OSR1 pathway, thereby enhancing NCC-mediated salt reabsorption.[1][14][15]
Ubiquitination
The abundance of WNK kinases is regulated by the Cullin 3 (CUL3) and Kelch-like 3 (KLHL3) E3 ubiquitin ligase complex.[16][17][18][19][20][21] This complex targets WNKs for ubiquitination and subsequent degradation by the proteasome.[16][17][18][19][20][21] Mutations in CUL3 or KLHL3 that impair this process lead to an accumulation of WNKs, overactivation of NCC, and the hypertensive phenotype of Gordon syndrome.[16][17][18][19][20][21]
Experimental Protocols
Heterologous Expression of NCC in Xenopus laevis Oocytes
This is a widely used system to study the function and regulation of NCC.
Methodology:
-
Oocyte Preparation: Harvest stage V-VI oocytes from female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Inject NCC cRNA (complementary RNA) into the oocyte cytoplasm.
-
Incubation: Incubate the oocytes for 2-4 days to allow for protein expression and insertion into the plasma membrane.
-
Functional Assays: Use the oocytes for ion uptake assays or electrophysiological recordings.
Measurement of NCC Activity using Radioactive Tracers
This assay directly measures the transport activity of NCC.
Methodology:
-
Preparation: Use NCC-expressing Xenopus oocytes or cultured mammalian cells.
-
Pre-incubation: Incubate the cells in a Cl--free medium.
-
Uptake: Transfer the cells to an uptake solution containing radioactive 22Na+ and non-radioactive Cl- for a defined period.
-
Washing: Rapidly wash the cells with ice-cold, isotope-free uptake solution to remove extracellular tracer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of Na+ uptake. Thiazide sensitivity is determined by performing the uptake in the presence and absence of a thiazide diuretic.
Western Blot Analysis of NCC Phosphorylation
This technique is used to assess the phosphorylation status of NCC.
Methodology:
-
Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane using a blocking agent (e.g., bovine serum albumin or non-fat milk).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated NCC (at specific sites like Thr53, Thr58, or Ser71) or total NCC.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total NCC.
Co-immunoprecipitation (Co-IP) of NCC and Associated Proteins
Co-IP is used to identify proteins that interact with NCC, such as SPAK.
Methodology:
-
Cell Lysis: Lyse cells with a non-denaturing buffer to maintain protein-protein interactions.
-
Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., NCC).
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., SPAK).
Conclusion
The thiazide-sensitive Na+-Cl− cotransporter is a multifaceted protein with a critical role in renal physiology and blood pressure control. A thorough understanding of its molecular biology, including its structure, function, and regulation, is paramount for the development of novel therapeutic strategies targeting hypertension and other related disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. Aldosterone does not require angiotensin II to activate NCC through a WNK4–SPAK–dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of angiotensin II stimulation of NCC are time-dependent in mDCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Mechanisms of angiotensin II stimulation of NCC are time-dependent in mDCT15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of angiotensin II on kinase-mediated sodium and potassium transport in the distal nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aldosterone mediates activation of the thiazide-sensitive Na-Cl cotransporter through an SGK1 and WNK4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 18. portlandpress.com [portlandpress.com]
- 19. pnas.org [pnas.org]
- 20. Structural and biochemical characterization of the KLHL3–WNK kinase interaction important in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
The Discovery and Cloning of the SLC12A3 Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, cloning, and characterization of the Solute Carrier Family 12 Member 3 (SLC12A3) gene. This gene encodes the thiazide-sensitive Na-Cl cotransporter (NCC), a critical protein in renal salt reabsorption and the molecular target for thiazide diuretics. Inactivating mutations in SLC12A3 are the primary cause of Gitelman syndrome, an autosomal recessive salt-losing tubulopathy.
The Journey to Unraveling Gitelman Syndrome: The Discovery of SLC12A3
Gitelman syndrome, first described in 1966, is characterized by hypokalemic metabolic alkalosis, hypomagnesemia, and hypocalciuria.[1] For decades, the underlying molecular basis of this inherited renal disorder remained unknown. The journey to identifying the causative gene involved a combination of genetic linkage studies in affected families and a candidate gene approach based on the known physiology of the distal convoluted tubule (DCT) of the kidney.
The discovery of the SLC12A3 gene as the cause of Gitelman syndrome was a significant breakthrough, independently reported by two research groups in 1996.[2][3] The strategy employed was positional cloning, a powerful method for identifying a disease gene with no prior knowledge of its protein product.[4][5] This approach involves narrowing down the location of the gene on a chromosome by tracking the inheritance of genetic markers in families with the disease.
Quantitative Data Summary
Genomic Structure of the Human SLC12A3 Gene
The human SLC12A3 gene is located on the long arm of chromosome 16 at position 13 (16q13). It spans approximately 50.6 kilobases (kb) and comprises 26 exons.
| Feature | Description |
| Gene Symbol | SLC12A3 |
| Protein Name | Thiazide-sensitive Na-Cl cotransporter (NCC) |
| Chromosomal Location | 16q13 |
| Gene Size | ~50.6 kb |
| Number of Exons | 26 |
Common Mutations in the SLC12A3 Gene
Over 180 mutations in the SLC12A3 gene have been identified in individuals with Gitelman syndrome. These mutations are diverse and include missense, nonsense, frameshift, splice-site, and large genomic rearrangements. The majority of mutations are missense, leading to a single amino acid change in the NCC protein. The prevalence of heterozygous carriers in the Caucasian population is estimated to be around 1%.
| Mutation Type | Frequency | Consequence |
| Missense | ~59% | Single amino acid substitution, potentially affecting protein folding, trafficking, or function. |
| Frameshift | ~14% | Insertion or deletion of nucleotides that alters the reading frame, often leading to a premature stop codon. |
| Splice-site | ~14% | Alters the normal splicing of pre-mRNA, resulting in exon skipping or the inclusion of intronic sequences. |
| Nonsense | ~6% | Introduces a premature stop codon, leading to a truncated and likely non-functional protein. |
| Large Rearrangements | Variable | Deletions or duplications of one or more exons. |
Experimental Protocols
Positional Cloning of the SLC12A3 Gene
The initial step in identifying the SLC12A3 gene was to map its chromosomal location using genetic linkage analysis in families with Gitelman syndrome.
Methodology:
-
Family Recruitment and DNA Collection: Families with a history of Gitelman syndrome were recruited, and blood samples were collected from affected and unaffected members. Genomic DNA was then isolated from these samples.
-
Genotyping with Polymorphic Markers: The genomic DNA was genotyped using a panel of highly polymorphic microsatellite markers that are spread across the human genome.
-
Linkage Analysis: The inheritance pattern of the markers was compared with the inheritance of Gitelman syndrome within each family. Statistical analysis, such as calculating logarithm of the odds (LOD) scores, was used to identify markers that were co-inherited with the disease more often than would be expected by chance. This allowed for the localization of the disease gene to a specific chromosomal region.
-
Haplotype Analysis: Once a candidate region was identified, a higher density of markers in that region was used to define the smallest critical interval containing the disease gene.
cDNA Library Screening and Gene Cloning
With the chromosomal location of the Gitelman syndrome gene narrowed down, the next step was to identify the specific gene within that region. The thiazide-sensitive Na-Cl cotransporter was a strong candidate due to its known function in the DCT and its role as the target of thiazide diuretics, which can mimic the symptoms of Gitelman syndrome.
Methodology:
-
Human Kidney cDNA Library: A human kidney cDNA library was used as the source of genetic material. This library contains DNA copies of all the messenger RNA (mRNA) molecules expressed in the kidney.
-
Probe Design and Labeling: Based on the partial sequence of the rat thiazide-sensitive cotransporter, a DNA probe was designed. This probe was then labeled with a radioactive isotope (e.g., ³²P) to allow for its detection.
-
Library Screening: The cDNA library was plated out, and the DNA from the bacterial colonies or phage plaques was transferred to a nylon membrane. The radioactive probe was then hybridized to the membrane. Colonies or plaques containing the cDNA for the human thiazide-sensitive cotransporter would bind to the probe.
-
Isolation and Sequencing: The positive clones were isolated, and the cDNA inserts were sequenced to obtain the full-length sequence of the human SLC12A3 gene.
Gene Expression Analysis: Northern Blotting
To confirm the tissue-specific expression of the newly cloned gene, Northern blotting was performed.
Methodology:
-
RNA Isolation: Total RNA was extracted from various human tissues, including the kidney.
-
Gel Electrophoresis: The RNA samples were separated by size on a denaturing agarose (B213101) gel.
-
Transfer to Membrane: The separated RNA was transferred from the gel to a nylon membrane.
-
Hybridization: The membrane was incubated with a radiolabeled SLC12A3 cDNA probe.
-
Detection: The presence and size of the SLC12A3 mRNA were detected by autoradiography. The results confirmed that the gene is predominantly expressed in the kidney.
Chromosomal Localization: Fluorescence In Situ Hybridization (FISH)
To precisely map the chromosomal location of the SLC12A3 gene, fluorescence in situ hybridization (FISH) was employed.
Methodology:
-
Probe Labeling: A genomic DNA probe containing the SLC12A3 gene was labeled with a fluorescent dye.
-
Chromosome Preparation: Metaphase chromosomes were prepared from human cells.
-
Hybridization: The fluorescently labeled probe was hybridized to the prepared chromosomes.
-
Microscopy: The location of the fluorescent signal on the chromosomes was visualized using a fluorescence microscope, confirming the localization of the SLC12A3 gene to chromosome 16q13.
Signaling Pathways and Experimental Workflows
Regulation of NCC Activity by the WNK Signaling Pathway
The activity of the NCC protein is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases. This pathway plays a crucial role in maintaining electrolyte balance and blood pressure.
Caption: WNK Signaling Pathway Regulating NCC Activity.
Experimental Workflow for the Discovery and Cloning of SLC12A3
The following diagram illustrates the logical flow of experiments that led to the identification and characterization of the SLC12A3 gene.
Caption: Experimental Workflow for SLC12A3 Discovery.
This guide provides a comprehensive overview of the pivotal research that led to the discovery and cloning of the SLC12A3 gene. Understanding the molecular basis of Gitelman syndrome and the function of the NCC protein is essential for the development of novel therapeutic strategies for this and other related renal and cardiovascular diseases.
References
- 1. gitelman-s-variant-of-barter-s-syndrome-inherited-hypokalaemic-alkalosis-is-caused-by-mutations-in-the-thiazide-sensitive-na-cl-cotransporter - Ask this paper | Bohrium [bohrium.com]
- 2. Molecular cloning, expression pattern, and chromosomal localization of the human Na-Cl thiazide-sensitive cotransporter (SLC12A3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gitelman's variant of Bartter's syndrome, inherited hypokalaemic alkalosis, is caused by mutations in the thiazide-sensitive Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positional Cloning | Springer Nature Experiments [experiments.springernature.com]
- 5. Teaching molecular genetics: chapter 4—positional cloning of genetic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Role of the Na-Cl Cotransporter (NCC) in Renal Salt Reabsorption: A Technical Guide
Abstract: The thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a critical membrane protein located in the apical membrane of the distal convoluted tubule (DCT) of the kidney.[1] It plays a pivotal role in renal salt reabsorption, electrolyte balance, and the regulation of blood pressure.[2] By mediating the reabsorption of 5-10% of the filtered sodium chloride load, the NCC is a key determinant of extracellular fluid volume.[3] Its activity is finely tuned by a complex network of signaling pathways, hormonal stimuli, and dietary factors. Dysregulation of NCC function is directly implicated in Mendelian forms of hypertension and hypotension, such as Gordon's syndrome and Gitelman syndrome, respectively.[4][5] Consequently, NCC is the pharmacological target of thiazide diuretics, a cornerstone in the treatment of hypertension.[4] This guide provides an in-depth overview of the molecular mechanisms, regulation, and pathophysiology of NCC, along with key experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Molecular Mechanism and Location
The NCC is an electroneutral cotransporter that mediates the coupled import of sodium (Na+) and chloride (Cl−) ions across the apical plasma membrane of DCT cells with a 1:1 stoichiometry.[6] This transport process is driven by the favorable electrochemical gradient for Na+, which is maintained by the basolateral Na+/K+-ATPase.[6] The transporter is a member of the SLC12 family of cation-coupled chloride cotransporters.[1][6]
The DCT is anatomically and functionally divided into an early segment (DCT1) and a late segment (DCT2). In the DCT1, salt transport is exclusively driven by NCC.[6] In the DCT2, the epithelial sodium channel (ENaC) also contributes to sodium reabsorption.[6][7] This segmental distribution allows for differential regulation and fine-tuning of sodium handling in the distal nephron.
Core Regulatory Pathway: The WNK-SPAK/OSR1 Signaling Cascade
The primary mechanism for regulating NCC activity is post-translational modification, specifically phosphorylation of key serine and threonine residues on its N-terminal domain.[8][9] This process is governed by a signaling cascade involving With-No-Lysine (WNK) kinases and their downstream targets, the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[10][11]
Several factors can trigger this pathway:
-
Low Intracellular Chloride: WNK kinases, particularly WNK4, are considered intracellular chloride sensors. A decrease in intracellular Cl- concentration activates WNK4, initiating the phosphorylation cascade.
-
Hormonal Stimuli: Hormones such as Angiotensin II activate the pathway to promote salt retention.[11]
-
Genetic Factors: Mutations in the genes encoding WNK1 and WNK4 are responsible for Pseudohypoaldosteronism Type II (PHAII or Gordon's syndrome), a condition characterized by increased NCC activity leading to hypertension and hyperkalemia.[12][13]
The activated WNK kinases phosphorylate and activate SPAK and OSR1.[13] These kinases then directly phosphorylate multiple residues on the NCC N-terminus, including Threonine-53, Threonine-58, and Serine-71, leading to increased transporter activity at the plasma membrane.[14]
Regulation by Hormones and Dietary Ions
Beyond the core WNK pathway, NCC is modulated by a variety of systemic signals to maintain homeostasis.
-
Angiotensin II: This peptide hormone increases NCC activity and trafficking to the apical membrane, an effect that requires WNK4.[11] This contributes to the blood pressure-raising effects of the renin-angiotensin-aldosterone system (RAAS).
-
Aldosterone (B195564): While traditionally thought to primarily regulate ENaC, aldosterone also increases NCC expression and phosphorylation.[15] This effect may be partly indirect, mediated by aldosterone's influence on potassium levels, but direct effects via the mineralocorticoid receptor and SGK1 have also been demonstrated.[11][14]
-
Vasopressin: In response to increased plasma osmolarity, vasopressin increases the phosphorylation of NCC at residues T53, T58, and S71, thereby enhancing salt reabsorption.[11]
-
Insulin (B600854): Hyperinsulinemia has been shown to increase NCC phosphorylation, potentially contributing to hypertension in metabolic syndrome.[8]
-
Dietary Salt: A high-salt diet decreases the total abundance of NCC and provokes its redistribution from the apical plasma membrane to subapical vesicles.[10] Conversely, a low-salt diet increases NCC abundance and phosphorylation to conserve sodium.[14]
-
Dietary Potassium: Dietary potassium has a profound effect on NCC. A low-K+ diet increases NCC phosphorylation and abundance, promoting Na+ retention, which can contribute to salt-sensitive hypertension.[12][16] A high-K+ diet inhibits NCC activity, leading to increased distal Na+ delivery and promoting K+ excretion.[12]
Role in Pathophysiology
The critical role of NCC in blood pressure regulation is highlighted by two inherited disorders:
-
Gitelman Syndrome: Caused by inactivating mutations in the SLC12A3 gene, this autosomal recessive disorder results in a loss of NCC function.[4] Patients present with salt wasting, hypotension, hypokalemic metabolic alkalosis, and hypocalciuria.[8]
-
Gordon's Syndrome (Pseudohypoaldosteronism Type II): This is an autosomal dominant form of hypertension caused by mutations in the genes encoding WNK1 or WNK4.[13] These mutations lead to over-activation of the WNK-SPAK/OSR1 pathway, resulting in increased NCC activity, hypertension, hyperkalemia, and metabolic acidosis.[8]
Quantitative Data Summary
The function and regulation of NCC have been quantified in various experimental models. Key data are summarized below.
| Parameter | Species / Model | Value | Reference(s) |
| Kinetics | |||
| Km for Na+ | Rat (rNCC) | 7.66 ± 1.6 mM | [6] |
| Km for Cl- | Rat (rNCC) | 6.36 ± 1.1 mM | [6] |
| Km for Na+ | Flounder (flNCC) | 25.06 ± 0.4 mM | [6] |
| Km for Cl- | Flounder (flNCC) | 13.56 ± 0.2 mM | [6] |
| Regulation | |||
| ↓ Total NCC Abundance | Rat (High-Salt Diet, 3 wks) | -37% | [10] |
| ↓ Total NCC Abundance | Rat (High-Salt Diet, 18 hrs) | -49% | [10] |
| ↑ p-NCC Abundance | Mouse (Low-K+ Diet, 7 days) | Significant Increase | [14] |
| ↑ p-NCC Abundance | Mouse (Low-NaCl Diet, 7 days) | Significant Increase | [14] |
| ↑ p-NCC Abundance | Mouse (Acute Corticosterone) | ~2-fold increase | [17] |
| ↑ p-NCC Abundance | Rat (dDAVP treatment, 60 min) | Significant Increase | [18] |
| Table 1: Summary of Quantitative Data on NCC Properties and Regulation. |
Key Experimental Methodologies
Studying NCC function and regulation requires specialized techniques. Detailed protocols for two fundamental assays are provided below.
Quantifying NCC Phosphorylation via Western Blotting
This method is used to measure the relative abundance of total NCC and its phosphorylated forms in response to stimuli.
Detailed Protocol:
-
Sample Preparation: Homogenize kidney cortex samples in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[14]
-
Quantification: Determine the protein concentration of the resulting lysate using a BCA or Bradford protein assay to ensure equal loading.
-
Electrophoresis: Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.[19]
-
Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane. Confirm transfer efficiency with Ponceau S staining.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% Bovine Serum Albumin (BSA). Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer. Use specific antibodies for phosphorylated NCC (e.g., anti-pT58-NCC) and total NCC on separate blots or by stripping and re-probing.[14]
-
Secondary Antibody Incubation: After washing the membrane thoroughly with TBST, incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Detection: Following final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated NCC signal to the total NCC signal (and/or a loading control like actin) to determine the relative change in phosphorylation.
Assessing NCC Activity via Isotopic Uptake in Xenopus Oocytes
The Xenopus laevis oocyte expression system is the gold standard for characterizing the kinetic properties and functional regulation of transporters like NCC.
Detailed Protocol:
-
Oocyte Preparation: Surgically harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Microinject ~50 nL of in vitro-synthesized cRNA (10-20 ng) encoding the NCC protein into each oocyte. Inject a control group with water. Incubate the oocytes for 2-4 days at 18°C.[21]
-
Uptake Assay:
-
On the day of the experiment, pre-incubate groups of 10-15 oocytes in a Cl--free, Na+-containing buffer for 30-60 minutes to stimulate NCC activity.
-
Initiate the uptake by transferring the oocytes to an uptake buffer containing a fixed concentration of a radioisotope (e.g., 22Na+) along with varying concentrations of cold Na+ and Cl- to determine kinetics. Include a condition with a thiazide diuretic (e.g., 100 µM hydrochlorothiazide) to measure NCC-specific uptake.
-
Allow uptake to proceed for a defined period (e.g., 60 minutes) in the linear range of transport.
-
-
Stopping and Lysis: Terminate the uptake by rapidly washing the oocytes 4-5 times in ice-cold, isotope-free buffer.
-
Quantification: Lyse individual oocytes in 10% SDS. Measure the incorporated radioactivity for each oocyte using liquid scintillation counting.
-
Analysis: Subtract the counts from the thiazide-inhibited or water-injected oocytes to determine NCC-specific transport. Plot uptake rates against substrate concentration and fit to the Michaelis-Menten equation to calculate Km and Vmax.[6]
NCC as a Therapeutic Target
Given its central role in managing sodium balance and blood pressure, NCC is a major therapeutic target.
-
Thiazide Diuretics: This class of drugs, including hydrochlorothiazide (B1673439) and metolazone, directly inhibits NCC activity.[21] By blocking Na-Cl reabsorption, they increase urinary sodium and water excretion (natriuresis and diuresis), thereby lowering blood volume and blood pressure. They remain a first-line treatment for hypertension.[3]
-
Future Drug Development: The discovery of the WNK-SPAK/OSR1 signaling pathway has opened new avenues for drug development.[11] Small molecule inhibitors targeting WNKs or SPAK/OSR1 kinases could offer a novel way to reduce NCC activity and treat hypertension, potentially with different side-effect profiles than direct NCC blockers.[5][11]
References
- 1. Sodium-chloride symporter - Wikipedia [en.wikipedia.org]
- 2. Molecular characteristics and physiological roles of Na+–K+–Cl− cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structure-function relationships in the sodium chloride cotransporter [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced phosphorylation of Na-Cl cotransporter in experimental metabolic syndrome – role of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of dietary salt on renal Na+ transporter subcellular distribution, abundance, and phosphorylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of a novel phosphorylation site in the sodium–chloride cotransporter, NCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NCC Expression in the Distal Convoluted Tubule
For Researchers, Scientists, and Drug Development Professionals
Core Principle: The Thiazide-Sensitive Sodium-Chloride Cotransporter (NCC) in Renal Physiology
The thiazide-sensitive sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, is a critical protein located in the apical membrane of the distal convoluted tubule (DCT) in the kidney. It plays a pivotal role in renal salt reabsorption, handling approximately 5-10% of the filtered sodium load. The fine-tuning of NCC activity is essential for maintaining electrolyte balance, blood pressure homeostasis, and the regulation of potassium, calcium, and acid-base levels. Dysregulation of NCC is implicated in several inherited diseases, such as Gitelman syndrome (loss-of-function) and Pseudohypoaldosteronism type II (gain-of-function), highlighting its importance as a therapeutic target for conditions like hypertension.
This guide provides a comprehensive overview of the molecular mechanisms governing NCC expression and activity, with a focus on quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Quantitative Analysis of NCC Regulation
The expression and activity of NCC are dynamically regulated by a variety of hormonal and non-hormonal stimuli. The following table summarizes the quantitative effects of key regulators on NCC phosphorylation and surface expression, which are critical determinants of its transport capacity.
| Regulator | Parameter Measured | Experimental Model | Fold Change/Effect | Reference(s) |
| Aldosterone (B195564) | NCC Activity (Thiazide-sensitive 22Na+ uptake) | mDCT15 cells | 1.30 ± 0.03 (12h), 1.52 ± 0.02 (24h), 1.56 ± 0.02 (36h) | [1] |
| pT53/pT58-NCC Abundance | Adrenalectomized rats | ~2-3 fold increase | [2] | |
| Angiotensin II | NCC Activity (Thiazide-sensitive 22Na+ uptake) | mDCT15 cells | Significant increase after 15 min, further increase at 30 min | [3] |
| pT53-NCC Abundance | Adrenalectomized rats | Significant increase | [4] | |
| Vasopressin (dDAVP) | pNCC Abundance at Apical Membrane | AVP-deficient Brattleboro rats | ~3-fold increase | [5] |
| NKCC2 Phosphorylation (related cotransporter) | Mouse kidney | ~2-fold increase | ||
| Insulin | NCC Activity (Thiazide-sensitive 22Na+ uptake) | Xenopus laevis oocytes | 2.6 ± 0.1 fold increase |
Key Signaling Pathways Regulating NCC
The regulation of NCC is orchestrated by a complex network of signaling cascades. The central pathway involves the With-No-Lysine (WNK) kinases and their downstream targets, SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive 1). Hormonal signals often converge on this core pathway to modulate NCC activity.
The WNK-SPAK/OSR1 Signaling Cascade
The WNK-SPAK/OSR1 pathway is a cornerstone of NCC regulation. WNK kinases, particularly WNK1 and WNK4, act as sensors for intracellular chloride concentration and other signals. Low intracellular chloride activates WNKs, which in turn phosphorylate and activate SPAK and OSR1. These activated kinases then directly phosphorylate conserved threonine and serine residues in the N-terminal domain of NCC, leading to its activation. The CUL3-KLHL3 E3 ubiquitin ligase complex negatively regulates this pathway by promoting the degradation of WNK kinases.
Hormonal Regulation of NCC
Several hormones fine-tune NCC activity to maintain physiological homeostasis. These hormonal signals can directly or indirectly influence the WNK-SPAK/OSR1 pathway.
-
Aldosterone: This mineralocorticoid hormone increases NCC abundance and phosphorylation. Its effects are mediated through the mineralocorticoid receptor and can involve both genomic and non-genomic pathways. Aldosterone can also influence the WNK-SPAK pathway.
-
Angiotensin II: This peptide hormone, a key component of the renin-angiotensin-aldosterone system, stimulates NCC activity. It can act independently of aldosterone to increase NCC phosphorylation and abundance, likely through the AT1 receptor and involving the WNK4-SPAK pathway.
-
Vasopressin (Antidiuretic Hormone - ADH): Acting through the V2 receptor, vasopressin increases the phosphorylation and cell surface expression of NCC. This effect is mediated, at least in part, by the activation of the WNK-SPAK signaling pathway.
Experimental Protocols for Studying NCC
A variety of experimental techniques are employed to investigate the expression, localization, and activity of NCC. Detailed protocols for key methods are provided below.
Immunoblotting for Total and Phosphorylated NCC
This technique is used to quantify the abundance of total NCC and its phosphorylated, active forms in kidney tissue lysates or cell culture extracts.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-NCC (total), e.g., Millipore, Cat# AB3553 (1:1000 dilution)
-
Rabbit anti-phospho-NCC (e.g., anti-pT53 or anti-pT58), e.g., PhosphoSolutions, Cat# p135-53 (1:1000 dilution)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Protocol:
-
Homogenize kidney tissue or lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software.
Immunofluorescence Staining of NCC in Kidney Sections
This method allows for the visualization of NCC localization within the DCT of kidney tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-NCC (e.g., 1:200 dilution)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate the kidney sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-NCC antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI.
-
Mount the coverslip with mounting medium.
-
Visualize using a fluorescence or confocal microscope.
22Na+ Uptake Assay for NCC Activity
This functional assay directly measures the transport activity of NCC in cultured cells.
Materials:
-
Cultured DCT cells (e.g., mDCT15) grown on permeable supports
-
Uptake buffer (e.g., containing 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 10 mM HEPES, pH 7.4)
-
22NaCl (radioactive tracer)
-
Thiazide diuretic (e.g., hydrochlorothiazide (B1673439) or metolazone) as a specific inhibitor
-
Scintillation counter
Protocol:
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with or without a thiazide diuretic for 15-30 minutes.
-
Initiate the uptake by adding uptake buffer containing 22NaCl.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold, non-radioactive uptake buffer.
-
Lyse the cells (e.g., with 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
Calculate thiazide-sensitive 22Na+ uptake by subtracting the uptake in the presence of the inhibitor from the total uptake.
In Vivo Biotinylation and Immunoprecipitation of Surface NCC
This technique is used to specifically label and quantify the amount of NCC present on the cell surface.
Materials:
-
Sulfo-NHS-SS-Biotin (cleavable biotinylation reagent)
-
Quenching solution (e.g., glycine (B1666218) in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Elution buffer (containing a reducing agent like DTT to cleave the biotin (B1667282) linker)
Protocol:
-
Cool cells to 4°C to inhibit endocytosis.
-
Incubate cells with Sulfo-NHS-SS-Biotin to label surface proteins.
-
Quench the reaction with quenching solution.
-
Lyse the cells and collect the supernatant.
-
Incubate the lysate with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the captured proteins by cleaving the biotin linker.
-
Analyze the eluate for NCC abundance by immunoblotting.
Ubiquitination Assay for NCC
This assay is designed to detect the ubiquitination of NCC, a post-translational modification that can regulate its trafficking and degradation.
Materials:
-
Cells co-transfected with plasmids for tagged NCC and His-tagged ubiquitin
-
Denaturing lysis buffer (containing SDS)
-
Dilution buffer
-
Ni-NTA agarose (B213101) beads (for His-tagged ubiquitin pull-down)
-
Wash buffers
-
Elution buffer (e.g., containing imidazole)
Protocol:
-
Lyse the transfected cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Dilute the lysate to reduce the SDS concentration.
-
Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads under denaturing conditions to remove non-covalently bound proteins.
-
Elute the ubiquitinated proteins.
-
Analyze the eluate for the presence of NCC by immunoblotting.
Conclusion
The regulation of NCC expression and activity in the distal convoluted tubule is a complex and multifaceted process that is central to renal physiology and blood pressure control. A thorough understanding of the signaling pathways, the quantitative effects of various regulators, and the application of precise experimental techniques is crucial for researchers and drug development professionals aiming to modulate NCC function for therapeutic benefit. This guide provides a foundational framework for further investigation into this critical renal transporter.
References
- 1. Aldosterone acutely stimulates NCC activity via a SPAK-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldosterone does not require angiotensin II to activate NCC through a WNK4–SPAK–dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of angiotensin II stimulation of NCC are time-dependent in mDCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of angiotensin type 2 receptor in maintaining sodium-potassium balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasopressin induces phosphorylation of the thiazide-sensitive sodium chloride cotransporter in the distal convoluted tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sodium-Chloride Symporter: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC) or SLC12A3, is a crucial membrane protein primarily located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2][3] It plays a pivotal role in renal salt reabsorption, thereby regulating extracellular fluid volume, electrolyte balance, and blood pressure.[3] Dysregulation of NCC activity is implicated in several blood pressure disorders, making it a key therapeutic target for diuretic drugs. This technical guide provides a comprehensive overview of the molecular mechanisms governing NCC function, including its structure, ion transport cycle, regulatory signaling pathways, and methods for its investigation.
Molecular Architecture and Ion Binding
The mammalian NCC is a transmembrane protein of approximately 1002-1030 amino acid residues.[1] Its structure consists of a central transmembrane domain (TMD) with 12 helices, and intracellular N-terminal and C-terminal domains. Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into its architecture, revealing an inverted conformation of two halves of the TMD (TM1-5 and TM6-10), a feature also observed in the amino acid-polyamine-organocation (APC) superfamily.
Ion binding occurs within a central pocket formed by the transmembrane helices. The stoichiometry of transport is 1:1 for Na+ and Cl-. Kinetic studies have revealed the Michaelis-Menten constants (Km) for ion binding, indicating the affinity of the transporter for its substrates.
Quantitative Data: Ion Affinity
| Ion | Species | Km (mM) | Reference |
| Na+ | Rat (rNCC) | 7.66 ± 1.6 | |
| Cl- | Rat (rNCC) | 6.36 ± 1.1 | |
| Na+ | Flounder (flNCC) | 25.06 ± 0.4 | |
| Cl- | Flounder (flNCC) | 13.56 ± 0.2 |
The Ion Transport Cycle
The transport of Na+ and Cl- ions across the apical membrane is a coordinated process involving conformational changes in the NCC protein. The cycle is believed to follow an alternating access model, where the ion-binding sites are alternately exposed to the extracellular (outward-facing) and intracellular (inward-facing) sides of the membrane. The binding of one Na+ and one Cl- ion to the outward-facing conformation is thought to trigger a conformational change to the inward-facing state, allowing for the release of the ions into the cell. The empty transporter then reverts to the outward-facing conformation to initiate another transport cycle. The Hill coefficient for both sodium and chloride is close to 1, suggesting a lack of cooperativity in ion binding.
Regulation of NCC Activity
The activity of the sodium-chloride symporter is tightly regulated by a complex network of signaling pathways, primarily involving phosphorylation and dephosphorylation events, as well as protein trafficking to and from the plasma membrane.
Phosphorylation-Dependent Activation
The primary mechanism for NCC activation is phosphorylation of conserved threonine and serine residues in its N-terminal domain. This phosphorylation is carried out by the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). The activity of SPAK and OSR1 is, in turn, regulated by a family of "with-no-lysine" kinases (WNKs), particularly WNK1 and WNK4.
Hormones such as angiotensin II and aldosterone (B195564) can stimulate this signaling cascade, leading to increased NCC phosphorylation and activity. Conversely, protein phosphatases, such as protein phosphatase 1 (PP1), can dephosphorylate NCC, leading to its inactivation.
Protein Trafficking
In addition to phosphorylation, NCC activity is modulated by its trafficking to and from the apical plasma membrane. Increased surface expression of NCC leads to a greater capacity for salt reabsorption. Regulatory signals can influence the rates of NCC exocytosis (insertion into the membrane) and endocytosis (internalization from the membrane), thereby controlling the number of active transporters at the cell surface.
Inhibition by Thiazide Diuretics
The sodium-chloride symporter is the pharmacological target of thiazide and thiazide-like diuretics, a class of drugs widely used in the treatment of hypertension and edema. These drugs bind to the NCC and inhibit its ion transport activity, leading to increased urinary excretion of Na+ and Cl-, and consequently, a reduction in blood pressure.
Structural studies have revealed that thiazide diuretics bind to a site that overlaps with the chloride-binding site of the transporter. This binding locks the NCC in an outward-facing conformation, preventing the conformational changes necessary for ion translocation.
Quantitative Data: Thiazide Diuretic Potency
The inhibitory potency of different thiazide diuretics is typically quantified by their half-maximal inhibitory concentration (IC50).
| Diuretic | IC50 (µM) | Reference |
| Polythiazide | ~0.04 | |
| Metolazone | Estimated ~0.1 | |
| Bendroflumethiazide | Estimated ~0.2 | |
| Trichlormethiazide | Estimated ~0.5 | |
| Chlorthalidone | ~1.0 | |
| Hydrochlorothiazide | ~2.0 |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The estimated values for Metolazone, Bendroflumethiazide, and Trichlormethiazide are based on their relative potency to Polythiazide as reported in the same study.
Experimental Protocols
The study of NCC function and regulation employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Ion Flux Assays
Ion flux assays directly measure the transport activity of NCC by monitoring the movement of ions into or out of cells expressing the symporter.
This assay utilizes the ability of NCC to transport Rb+ as a congener for K+, although NCC is a Na+-Cl- cotransporter, this method has been adapted for related transporters and provides a principle for non-radioactive ion flux measurement. A more direct method for NCC would be to measure Na+ or Cl- flux.
Objective: To measure NCC-mediated ion influx.
Materials:
-
Cells expressing NCC (e.g., HEK293 or MDCK cells)
-
Assay buffer (e.g., 140 mM NaCl, 5 mM RbCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM glucose, 10 mM HEPES, pH 7.4)
-
Wash buffer (assay buffer without RbCl)
-
Lysis buffer (e.g., 0.1% Triton X-100 in deionized water)
-
Thiazide diuretic (e.g., hydrochlorothiazide) as a specific inhibitor
-
Atomic Absorption Spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Cell Culture: Plate NCC-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash cells with wash buffer. Pre-incubate cells with or without a thiazide diuretic in wash buffer for 10-15 minutes at 37°C.
-
Initiate Flux: Remove the pre-incubation buffer and add the assay buffer containing RbCl to initiate ion influx. Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate Flux: Rapidly wash the cells three times with ice-cold wash buffer to remove extracellular RbCl.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Determine the intracellular Rb+ concentration in the cell lysates using atomic absorption spectrophotometry or ICP-MS.
-
Data Analysis: Calculate the thiazide-sensitive Rb+ influx by subtracting the influx in the presence of the inhibitor from the total influx.
This method utilizes ion-sensitive fluorescent dyes to monitor changes in intracellular ion concentrations.
Objective: To measure NCC-mediated Cl- influx.
Materials:
-
Cells expressing NCC
-
Chloride-sensitive fluorescent indicator (e.g., MQAE or SPQ)
-
Assay buffer with varying Cl- concentrations
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Dye Loading: Plate NCC-expressing cells on black-walled, clear-bottom 96-well plates. Load the cells with a chloride-sensitive fluorescent dye according to the manufacturer's instructions.
-
Chloride Depletion: Incubate cells in a Cl--free buffer to establish a concentration gradient.
-
Initiate Flux: Use a fluorescence plate reader with automated injection to add a Cl--containing assay buffer to the wells.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. Cl- influx will quench the fluorescence of the dye.
-
Data Analysis: The initial rate of fluorescence quenching is proportional to the rate of Cl- influx. Compare the rates in the presence and absence of a thiazide diuretic to determine NCC-specific activity.
References
Methodological & Application
Measuring Na-K-Cl Cotransporter (NCC) Activity in Xenopus Oocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na-K-Cl cotransporter (NCC), predominantly expressed in the distal convoluted tubule of the kidney, plays a crucial role in salt reabsorption and blood pressure regulation.[1][2] Its dysfunction is associated with disorders like Gitelman's syndrome, and it is a key target for thiazide diuretics used in the treatment of hypertension.[2][3] The Xenopus laevis oocyte expression system is a robust and widely used model for the functional characterization of ion transporters like NCC.[4] This is due to their large size, which facilitates microinjection of complementary RNA (cRNA), and their high efficiency in translating this cRNA into functional proteins.
These application notes provide detailed protocols for the preparation of Xenopus oocytes, expression of NCC, and the subsequent measurement of its activity using the two-electrode voltage clamp (TEVC) technique.
Data Presentation
The following tables summarize the key quantitative data for the experimental procedures outlined in this document.
Table 1: Solutions and Reagents
| Solution/Reagent | Component | Concentration | Purpose |
| ND96 Medium (Isotonic) | NaCl | 96 mM | Oocyte maintenance and baseline recordings |
| KCl | 2 mM | ||
| MgCl₂ | 1 mM | ||
| CaCl₂ | 1.8 mM | ||
| HEPES | 5 mM | ||
| Sodium Pyruvate (B1213749) | 2.5 mM | Oocyte health | |
| Penicillin/Streptomycin | 100 U/mL / 100 µg/mL | Antibiotic | |
| Hypotonic Solution | ND96 Medium | 50% (v/v) | Activation of NCC |
| Nuclease-free water | 50% (v/v) | ||
| Collagenase Solution | Collagenase Type IA | 2 mg/mL in Ca²⁺-free ND96 | Enzymatic defolliculation of oocytes |
| TEVC Electrode Filling Solution | KCl | 3 M | Electrode conductivity |
| NCC Inhibitor Stock | Hydrochlorothiazide (B1673439) (HCTZ) | 100 mM in DMSO | Stock solution for NCC inhibition |
Table 2: Experimental Parameters and Expected Results
| Parameter | Value/Range | Notes |
| cRNA Injection Volume | 50 nL/oocyte | |
| NCC cRNA Concentration | 0.5 - 1.0 ng/nL | Final amount of 25-50 ng per oocyte |
| Incubation Time Post-injection | 2 - 4 days at 16-18°C | Allows for sufficient protein expression |
| TEVC Holding Potential | -50 mV to -60 mV | Typical resting membrane potential of oocytes |
| Voltage Clamp Protocol | Voltage steps from -160 mV to +40 mV in 20 mV increments | To determine the current-voltage (I-V) relationship |
| Expected Current Amplitude (NCC-expressing oocytes) | -1 µA to -10 µA (inward current) | Varies with expression level and activation state |
| Expected Current Amplitude (Control oocytes) | < -0.5 µA (endogenous currents) | Minimal current in response to hypotonic solution |
| HCTZ Effective Concentration | 100 µM | For complete inhibition of NCC activity |
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Ovary Lobe Removal: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution. Make a small incision in the lower abdomen and carefully remove a portion of the ovary. Suture the incision and allow the frog to recover in a separate tank.
-
Oocyte Isolation: Place the ovarian lobes in a petri dish containing ND96 medium. Manually separate the lobes into smaller clumps of oocytes.
-
Defolliculation:
-
Wash the oocyte clumps several times with Ca²⁺-free ND96 solution.
-
Incubate the oocytes in a 2 mg/mL solution of collagenase type IA in Ca²⁺-free ND96 at room temperature with gentle agitation for 1-2 hours, or until the follicular layer is visibly digested.
-
Gently wash the oocytes multiple times with ND96 medium to remove the collagenase and cellular debris.
-
-
Oocyte Selection and Storage: Manually select healthy stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles). Store the selected oocytes in ND96 medium supplemented with sodium pyruvate and penicillin/streptomycin at 16-18°C.
Protocol 2: cRNA Synthesis and Microinjection
-
cRNA Synthesis:
-
Linearize the plasmid DNA containing the NCC cDNA downstream of the coding sequence using a suitable restriction enzyme.
-
Purify the linearized DNA.
-
Synthesize capped cRNA in vitro using a commercially available T7 or SP6 RNA polymerase kit, following the manufacturer's instructions.
-
Purify the cRNA and determine its concentration and integrity.
-
-
Microinjection:
-
Pull microinjection needles from borosilicate glass capillaries.
-
Backfill the needle with mineral oil and then load the tip with the NCC cRNA solution (0.5-1.0 ng/nL).
-
Place the oocytes in an injection chamber with the vegetal pole facing upwards.
-
Using a micromanipulator, impale an oocyte with the microinjection needle and inject approximately 50 nL of the cRNA solution.
-
Inject a control group of oocytes with an equivalent volume of nuclease-free water.
-
Incubate the injected oocytes in ND96 medium at 16-18°C for 2-4 days to allow for protein expression.
-
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Measurement of NCC Activity
-
TEVC Setup:
-
Pull two microelectrodes from borosilicate glass and fill them with 3 M KCl. The resistance of the electrodes should be between 0.5-2.0 MΩ.
-
Place an oocyte in the recording chamber and perfuse with isotonic ND96 solution.
-
Impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
-
Recording Protocol:
-
Clamp the oocyte membrane potential at a holding potential of -50 mV or -60 mV.
-
Record baseline currents in the isotonic ND96 solution.
-
To activate NCC, switch the perfusion to the hypotonic solution (50% ND96). This will induce an inward current in NCC-expressing oocytes.
-
Apply a series of voltage steps (e.g., from -160 mV to +40 mV in 20 mV increments) to determine the current-voltage (I-V) relationship of the activated NCC.
-
-
Inhibition of NCC Activity:
-
After recording the activated current, perfuse the oocyte with the hypotonic solution containing 100 µM hydrochlorothiazide (HCTZ).
-
Record the current in the presence of HCTZ to confirm the specificity of the measured current to NCC activity. The HCTZ-sensitive current is calculated by subtracting the current in the presence of HCTZ from the current in its absence.
-
Visualizations
Signaling Pathway for NCC Activation
Hypotonic conditions lead to a decrease in intracellular chloride concentration, which in turn activates the WNK (With-No-Lysine) kinase pathway. Activated WNK kinases phosphorylate and activate SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). These kinases then directly phosphorylate specific serine and threonine residues on the N-terminus of NCC, leading to its activation and increased salt transport.
Caption: NCC activation signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring NCC activity in Xenopus oocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transoocyte voltage clamp: a non-invasive technique for electrophysiological experiments with Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing the Na-Cl Cotransporter (NCC) Using [3H]Metolazone Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing [3H]metolazone binding assays for the characterization of the Na-Cl cotransporter (NCC), a key protein in renal salt reabsorption and a primary target for thiazide and thiazide-like diuretics. These assays are invaluable tools for understanding the pharmacology of NCC, screening for novel inhibitors, and investigating the regulation of this important transporter.
Introduction to NCC and [3H]Metolazone Binding
The Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney. It plays a crucial role in reabsorbing 5-10% of the filtered sodium chloride load, thereby contributing significantly to blood pressure regulation and electrolyte homeostasis. Dysregulation of NCC activity is associated with disorders such as Gitelman syndrome and familial hyperkalemic hypertension (Gordon's syndrome).
Metolazone, a quinazoline-based diuretic, functions as a high-affinity inhibitor of NCC. [3H]Metolazone, the tritiated form of this compound, serves as a valuable radioligand for directly labeling and quantifying NCC. Radioligand binding assays using [3H]metolazone are considered a gold standard for several reasons:
-
Direct Measurement of Binding: These assays directly measure the interaction of a ligand with the transporter, providing quantitative data on binding affinity and the number of binding sites.
-
High Sensitivity and Specificity: The use of a radiolabeled ligand with high specific activity allows for the detection of low concentrations of the transporter with high precision.
-
Pharmacological Profiling: Competition binding assays enable the determination of the binding affinities of unlabeled compounds, which is crucial for drug discovery and development.
Regulation of NCC Activity: The WNK-SPAK/OSR1 Signaling Pathway
The activity of NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1). This pathway is a critical determinant of NCC phosphorylation and subsequent trafficking to the plasma membrane. Understanding this pathway is essential for interpreting data from [3H]metolazone binding assays, as the number of accessible binding sites (Bmax) can be modulated by the transporter's activation state.
Below is a diagram illustrating the key components of the WNK-SPAK/OSR1 signaling pathway that regulates NCC.
Quantitative Data from [3H]Metolazone Binding Assays
The following tables summarize key quantitative data obtained from [3H]metolazone binding assays for NCC characterization. These values are essential for comparing results across different studies and for designing new experiments.
Table 1: Saturation Binding Parameters for [3H]Metolazone
| Species/System | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/mg protein) | Reference |
| Rat Kidney Membranes | 4.27 | 0.717 | [1] |
| Rat Kidney Sections | 3.4 | 0.14 | [2] |
Table 2: Inhibition Constants (Ki) of Various Diuretics from Competition Binding Assays
| Compound | Ki (nM) | Species/System | Reference |
| Metolazone | 4.3 | Rat Kidney Membranes | [1] |
| Polythiazide | 1.8 | Rat Kidney Membranes | [1] |
| Bendroflumethiazide | 12 | Rat Kidney Membranes | [1] |
| Trichlormethiazide | 22 | Rat Kidney Membranes | [1] |
| Hydrochlorothiazide | 38 | Rat Kidney Membranes | [1] |
| Chlorthalidone | 130 | Rat Kidney Membranes | [1] |
| Furosemide | >100,000 | Rat Kidney Membranes | [1] |
Table 3: Half-maximal Inhibitory Concentration (IC50) of Metolazone
| Species/System | IC50 (µM) | Reference |
| Flounder NCC (wild-type) expressed in Xenopus oocytes | ~10 | [3] |
| Flounder NCC (C576S mutant) expressed in Xenopus oocytes | ~1 | [3] |
Experimental Protocols
This section provides detailed protocols for performing [3H]metolazone binding assays to characterize NCC.
Experimental Workflow
The general workflow for a [3H]metolazone binding assay is depicted in the diagram below.
References
Generating and Validating High-Affinity Anti-NCC Polyclonal Antibodies for Research and Drug Development
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the generation and validation of polyclonal antibodies targeting the sodium-chloride cotransporter (NCC), a key protein in renal ion transport and a therapeutic target for hypertension. Detailed protocols for antigen design, animal immunization, antibody purification, and validation using Western Blot, ELISA, and Immunohistochemistry are presented. Quantitative data is summarized in structured tables, and key experimental workflows and the NCC signaling pathway are visualized using Graphviz diagrams.
Introduction to the Sodium-Chloride Cotransporter (NCC)
The thiazide-sensitive sodium-chloride cotransporter (NCC), also known as SLC12A3, is primarily expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney. It plays a crucial role in renal salt reabsorption and is a key regulator of blood pressure. Dysregulation of NCC activity is implicated in several inherited diseases, such as Gitelman syndrome, and it is the pharmacological target of thiazide diuretics, a widely used class of antihypertensive drugs. The development of specific and high-affinity antibodies against NCC is essential for studying its physiological and pathological roles, as well as for the development of novel therapeutics targeting this transporter.
The NCC Signaling Pathway
The activity of NCC is tightly regulated by a complex signaling network, primarily involving the WNK (With-No-Lysine) kinases. Under conditions of low dietary salt, angiotensin II stimulates WNK4, which in turn phosphorylates and activates SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). These kinases then directly phosphorylate NCC at multiple N-terminal threonine and serine residues, leading to its activation and increased salt reabsorption.
Application Notes and Protocols for Cryo-Electron Microscopy in Non-Canonical Complex (NCC) Structure Determination
Introduction
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of a wide range of biological macromolecules in their near-native states.[1][2] This is particularly impactful for non-canonical complexes (NCCs), which are often challenging for traditional methods like X-ray crystallography due to their inherent flexibility, conformational heterogeneity, and large size.[3][4][5] NCCs encompass a broad category of assemblies, including dynamic molecular machines, transient interaction complexes, and membrane protein assemblies, all of which present unique hurdles for structural elucidation. These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging cryo-EM to determine the structures of NCCs.
Application Notes
Challenges in the Structural Determination of Non-Canonical Complexes
The study of NCCs by cryo-EM is often complicated by several factors:
-
Conformational Heterogeneity: Many NCCs exist in multiple conformational states, which are crucial for their function. Capturing and resolving these different states from a single dataset can be computationally demanding.
-
Compositional Heterogeneity: NCCs may exist in various assembly or sub-complex states, leading to a mixture of different particles in the sample.
-
Instability: The purification and vitrification processes can disrupt weak or transient interactions within NCCs, leading to complex dissociation.
-
Preferred Orientation: During grid preparation, particles may adhere to the air-water interface in a preferred orientation, limiting the angular views required for accurate 3D reconstruction.
-
Small Size: While cryo-EM has made significant strides, determining the structures of smaller NCCs (<150 kDa) can still be challenging due to low contrast.
Strategies for Overcoming Challenges in NCC Structure Determination
Successful structure determination of NCCs by cryo-EM relies on a combination of meticulous sample optimization and advanced data processing strategies:
-
Sample Preparation and Optimization:
-
Biochemical and Biophysical Characterization: Prior to cryo-EM grid preparation, it is crucial to thoroughly characterize the sample's purity, homogeneity, and stability using techniques like size-exclusion chromatography (SEC), dynamic light scattering (DLS), and mass photometry.
-
Buffer Optimization: The composition of the buffer, including pH, salt concentration, and additives, significantly impacts the stability and behavior of the complex.
-
Stabilization Strategies: For unstable complexes, mild chemical cross-linking can be employed to stabilize the structure. For membrane proteins, the use of detergents, nanodiscs, or amphipols is essential for solubilization and stabilization.
-
-
Cryo-EM Grid Preparation:
-
Vitrification: The goal is to rapidly freeze the sample in a thin layer of vitreous (non-crystalline) ice to preserve its native structure. This is typically achieved by plunge-freezing the grid in liquid ethane (B1197151).
-
Grid Type and Surface Treatment: The choice of EM grid and its surface treatment (e.g., glow discharge) can significantly affect particle distribution and orientation.
-
-
Data Acquisition and Processing:
-
Advanced Data Collection Schemes: Techniques like stage tilting can help overcome issues of preferred orientation.
-
Computational Classification: Sophisticated 2D and 3D classification algorithms are essential to sort particles into structurally homogeneous subsets, allowing for the reconstruction of multiple conformational or compositional states from a heterogeneous dataset.
-
Focused Refinement: For large, flexible complexes, focused refinement on specific domains can yield higher resolution maps of those regions.
-
Case Study: Human Sodium-Chloride Cotransporter (NCC)
A notable example of cryo-EM's power in elucidating the structure of a challenging membrane protein complex is the human sodium-chloride cotransporter (NCC). NCC plays a vital role in regulating blood pressure and is a key target for diuretic drugs.
The cryo-EM structure of full-length human NCC was determined, revealing an inward-open conformation and a domain-swapped dimeric assembly. The transmembrane domain (TMD) was resolved to 2.9 Å, while the more flexible C-terminal domain (CTD) was resolved to 3.8 Å. This was achieved by collecting a large dataset and employing extensive 2D and 3D classification to separate particles with different conformations of the flexible CTD. The high-resolution structure provided crucial insights into the ion-binding sites and the mechanism of ion transport, paving the way for the rational design of novel therapeutics for hypertension.
Quantitative Data Summary for Human NCC Structure Determination
| Parameter | Value | Reference |
| Data Collection | ||
| Microscope | Titan Krios | |
| Detector | Gatan K3 | |
| Magnification | 105,000x | |
| Total Electron Dose | 60 e-/Ų | |
| Number of Movies | 6,548 | |
| Data Processing | ||
| Initial Particle Number | 382,235 | |
| Final Particle Number (TMD) | 79,255 | |
| Symmetry (TMD) | C2 | |
| Final Resolution (TMD) | 2.9 Å | |
| Final Resolution (CTD) | 3.8 Å |
Experimental Protocols
General Workflow for Cryo-EM Structure Determination of NCCs
This protocol outlines the key steps from sample preparation to 3D reconstruction for a typical NCC.
1. Sample Purity and Homogeneity Assessment
- Purify the NCC using a multi-step chromatography process (e.g., affinity, ion exchange, and size-exclusion chromatography).
- Assess the purity and monodispersity of the final sample using SDS-PAGE and size-exclusion chromatography.
- Confirm the homogeneity and integrity of the complex using negative stain EM.
2. Cryo-EM Grid Preparation
- Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to render the surface hydrophilic.
- Apply 3-4 µL of the purified NCC sample (typically at a concentration of 0.5-5 mg/mL) to the grid.
- Blot the grid to remove excess liquid, creating a thin film of the sample.
- Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification device (e.g., Vitrobot).
3. Cryo-EM Data Acquisition
- Screen the vitrified grids on a transmission electron microscope (TEM) to assess ice thickness and particle distribution.
- Collect a large dataset of high-resolution images (movies) using an automated data collection software on a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.
4. Image Processing and 3D Reconstruction
- Perform pre-processing steps including motion correction and contrast transfer function (CTF) estimation.
- Automatically pick particles from the corrected micrographs.
- Perform several rounds of 2D classification to remove "junk" particles and select well-defined particle classes.
- Generate an initial 3D model (ab initio reconstruction).
- Perform 3D classification to sort particles based on conformational or compositional differences.
- Perform 3D refinement of the selected homogeneous particle subsets to obtain high-resolution 3D reconstructions.
- Post-process the final map by sharpening and local resolution estimation.
Protocol for Sample Preparation of a Membrane Protein NCC in Nanodiscs
This protocol provides a more specific methodology for preparing a membrane protein NCC, which often requires a lipid environment for stability.
1. Expression and Purification of Membrane Scaffold Protein (MSP) and the NCC
- Express and purify the desired MSP (e.g., MSP1D1) and the target NCC separately using established protocols.
2. Reconstitution of the NCC into Nanodiscs
- Solubilize the purified NCC in a suitable detergent (e.g., DDM or LMNG).
- Mix the solubilized NCC, purified MSP, and lipids (e.g., a mixture of POPC, POPG, and cholesterol) at a specific molar ratio.
- Remove the detergent slowly using Bio-Beads to allow for the self-assembly of nanodiscs containing the NCC.
3. Purification of NCC-Nanodisc Complexes
- Separate the reconstituted NCC-nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography.
- Collect and concentrate the fractions corresponding to the NCC-nanodisc complex.
4. Quality Control
- Verify the successful reconstitution and homogeneity of the sample by negative stain EM.
- Proceed with cryo-EM grid preparation as described in the general workflow.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Exploring the Structural Variability of Dynamic Biological Complexes by Single-Particle Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM: A Unique Tool for the Visualization of Macromolecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hands on Methods for High Resolution Cryo-Electron Microscopy Structures of Heterogeneous Macromolecular Complexes [frontiersin.org]
Animal Models for Investigating the Role of the Sodium-Chloride Cotransporter (NCC) in Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key animal models used to elucidate the function of the thiazide-sensitive Sodium-Chloride Cotransporter (NCC) in the pathophysiology of hypertension. Detailed protocols for essential experiments are included to facilitate the practical application of these models in research and drug development.
Introduction to NCC and its Role in Blood Pressure Regulation
The Sodium-Chloride Cotransporter (NCC), encoded by the SLC12A3 gene, is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney. It plays a crucial role in renal salt reabsorption, fine-tuning sodium excretion and thereby significantly influencing extracellular fluid volume and blood pressure.[1] Dysregulation of NCC activity is directly linked to blood pressure abnormalities. Gain-of-function mutations in the regulatory pathways of NCC lead to salt-sensitive hypertension, as seen in Gordon's syndrome (Pseudohypoaldosteronism type II), while loss-of-function mutations cause Gitelman syndrome, a salt-wasting hypotensive disorder.[2][3] This makes NCC and its regulatory pathways prime targets for antihypertensive therapies, most notably thiazide diuretics which directly inhibit NCC function.[1]
Key Animal Models for Studying NCC Function in Hypertension
A variety of animal models have been developed to investigate the intricate mechanisms governing NCC function and its contribution to hypertension. These models can be broadly categorized into genetic and pharmacological models.
Genetic Models
Genetically engineered mouse and rat models have been instrumental in dissecting the role of NCC and its regulatory proteins.
-
NCC Knockout (KO) Mice: These mice lack a functional NCC protein. While they exhibit a phenotype characteristic of Gitelman syndrome, they surprisingly do not have lower blood pressure under normal salt intake. Hypotension is only observed when these mice are placed on a low-salt diet.[4]
-
WNK Kinase Mutant Mice (Models of Gordon's Syndrome): With-no-lysine (WNK) kinases, particularly WNK1 and WNK4, are key upstream regulators of NCC. Mutations in these kinases are the cause of Gordon's syndrome.
-
Inducible WNK4 Mutant Mice: Transgenic mouse models expressing a human disease-causing WNK4 mutation (e.g., Q565E) under an inducible system (e.g., Tet-On) provide a powerful tool to study the rapid and reversible effects of NCC overactivation. Activation of the mutant WNK4 leads to a rapid increase in blood pressure and plasma potassium, mimicking the human phenotype of Gordon's syndrome.
-
KLHL3 and CUL3 Knockout/Mutant Mice: Kelch-like 3 (KLHL3) and Cullin 3 (CUL3) form an E3 ubiquitin ligase complex that targets WNK kinases for degradation. Knock-in or knockout mice for these genes also develop a Gordon's syndrome phenotype with increased WNK1 and WNK4 levels, leading to salt-sensitive hypertension and hyperkalemia.
-
-
Dahl Salt-Sensitive (DSS) Rats: This inbred strain of rats develops hypertension when fed a high-salt diet. DSS rats on a high-salt diet exhibit significant increases in NCC activity, total NCC expression, and phosphorylation at key activating sites (Thr53). This is in contrast to Dahl salt-resistant (DSR) rats, which show a decrease in NCC activity on a high-salt diet.
Pharmacological Models
Pharmacological manipulation can be used to induce hypertension through pathways that involve NCC.
-
Angiotensin II (Ang II) Infusion: Chronic infusion of Ang II induces hypertension. Ang II activates the WNK4-SPAK pathway, leading to increased NCC phosphorylation and activity.
-
Aldosterone Administration: Aldosterone, a key component of the renin-angiotensin-aldosterone system (RAAS), also stimulates NCC activity. This effect is mediated through the mineralocorticoid receptor and involves the kinase SPAK.
Quantitative Data from Animal Models
The following tables summarize key quantitative data from the described animal models, providing a basis for comparison.
| Animal Model | Condition | Systolic Blood Pressure (mmHg) | Phospho-NCC (pNCC)/Total NCC Ratio | Urinary Sodium Excretion | Reference |
| NCC Knockout (KO) Mice | Low-Salt Diet | Lower than Wild-Type | N/A | Increased | |
| Inducible WNK4 Q565E Mutant Mice | Doxycycline-induced | Elevated | Increased | Decreased | |
| Dahl Salt-Sensitive (DSS) Rats | High-Salt Diet | Increased | ~2-fold increase in pNCC | Decreased | |
| Wild-Type Mice | Angiotensin II Infusion | Increased | Increased | Decreased | |
| Adrenalectomized Rodents | Aldosterone Infusion | Not Reported | ~2 to 4-fold increase in pNCC | Decreased | |
| lcn2 Knockout (KO) Mice | Low-Salt Diet (4 weeks) | Lower than Wild-Type | Decreased | Increased | |
| Insulin Receptor KO Mice (Renal Tubule) | High-Fat Diet + Fludrocortisone | Attenuated increase vs. WT | Not Reported | Increased (HCTZ-induced natriuresis) |
Note: This table provides a summary. For detailed values and statistical significance, please refer to the cited literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Blood Pressure Measurement in Rodents
a) Radiotelemetry (Gold Standard)
This method allows for continuous and stress-free measurement of blood pressure in conscious, freely moving animals.
-
Surgical Implantation: Anesthetize the mouse or rat according to approved institutional protocols. Surgically implant the telemetry transmitter (e.g., from DSI) with the catheter inserted into the carotid or femoral artery. The body of the transmitter is placed in a subcutaneous pocket.
-
Recovery: Allow the animal to recover from surgery for at least 7-10 days.
-
Data Acquisition: House the animal in its home cage placed on a receiver. The receiver detects the signal from the transmitter and sends it to a data acquisition system.
-
Data Analysis: Collect and analyze data for systolic, diastolic, and mean arterial pressure, as well as heart rate and activity.
b) Tail-Cuff Plethysmography (Non-invasive)
This is a common non-invasive method for measuring systolic blood pressure.
-
Acclimation: Acclimate the animals to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced variations.
-
Procedure: Place the mouse or rat in a restrainer. A small cuff is placed around the base of the tail. The cuff is inflated and then slowly deflated. A sensor detects the return of blood flow to the tail.
-
Data Collection: The system records the pressure at which blood flow returns, which corresponds to the systolic blood pressure. Multiple readings should be taken and averaged for each animal.
Assessment of NCC Phosphorylation by Western Blot
This protocol details the detection of total and phosphorylated NCC in kidney tissue lysates.
-
Kidney Homogenization:
-
Harvest kidneys from euthanized animals and immediately snap-freeze them in liquid nitrogen.
-
Homogenize the frozen kidney tissue in ice-cold homogenization buffer (e.g., containing 250 mM sucrose, 10 mM triethanolamine, protease and phosphatase inhibitors).
-
Centrifuge the homogenate to pellet cellular debris. The supernatant is the whole-kidney lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total NCC or phosphorylated NCC (e.g., anti-pNCC-Thr53, Thr58, or Ser71).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated NCC signal to the total NCC signal.
-
Immunohistochemistry for NCC Localization
This protocol allows for the visualization of NCC protein in the distal convoluted tubules of the kidney.
-
Tissue Preparation:
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) to fix the kidneys.
-
Harvest the kidneys and post-fix them in 4% PFA.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the antigenic sites (e.g., by heating in a citrate (B86180) buffer).
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against NCC.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and then incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
-
Microscopy: Examine the sections under a light microscope to assess the localization and expression of NCC in the DCT.
Metabolic Cage Studies for Renal Ion Excretion
Metabolic cages are used to collect urine and feces from individual animals to measure food and water intake, and to analyze urine for electrolyte content.
-
Acclimation: Acclimate the animals to the metabolic cages for at least 2-3 days before the experimental period to obtain stable measurements.
-
Data and Sample Collection:
-
House one animal per cage.
-
Measure food and water intake daily.
-
Collect urine over a 24-hour period. The design of the cage separates urine and feces to prevent contamination.
-
-
Urine Analysis:
-
Measure the total volume of urine collected.
-
Analyze urine for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Calculation: Calculate the total 24-hour excretion of each electrolyte by multiplying the urine concentration by the total urine volume.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. portlandpress.com [portlandpress.com]
- 3. The Molecular Genetics of Gordon Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of blood pressure and renal function by NCC and ENaC: lessons from genetically engineered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel NCC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a key ion transporter located in the apical membrane of the distal convoluted tubule in the kidney. It plays a crucial role in reabsorbing 5-10% of the filtered sodium chloride from the tubular fluid, thereby being a critical regulator of electrolyte balance and blood pressure. Inhibition of NCC is the mechanism of action for thiazide diuretics, a first-line treatment for hypertension. The development of novel and more selective NCC inhibitors holds the potential for improved therapeutic agents with fewer off-target effects. High-throughput screening (HTS) is an essential methodology for identifying novel small-molecule modulators of NCC from large compound libraries.
These application notes provide detailed protocols for cell-based HTS assays designed to identify and characterize novel NCC inhibitors. The primary screening methods detailed are the Thallium Flux Assay and the Non-Radioactive Rubidium Flux Assay, both of which are amenable to automated, high-throughput formats. Additionally, a protocol for a Membrane Potential Assay is provided as an alternative screening method.
Signaling Pathway of NCC Regulation
The activity of the Na-Cl cotransporter (NCC) is primarily regulated by a phosphorylation cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or the oxidative stress-responsive kinase 1 (OSR1)[1][2]. Under conditions of low intracellular chloride, WNK kinases (WNK1 and WNK4) are activated, which in turn phosphorylate and activate SPAK/OSR1[1][3]. Activated SPAK/OSR1 then directly phosphorylates conserved serine and threonine residues on the N-terminus of NCC, leading to its activation and increased ion transport activity[4]. This signaling pathway is a key mechanism for the physiological regulation of salt reabsorption in the kidney.
High-Throughput Screening Workflow
The discovery of novel NCC inhibitors through HTS follows a multi-step workflow designed to efficiently screen large compound libraries and identify promising lead candidates. The process begins with a primary screen to identify "hits," followed by secondary assays to confirm their activity and selectivity, and finally, lead optimization to improve their pharmacological properties.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for known NCC and NKCC inhibitors. This data is essential for comparing the potency and selectivity of novel compounds.
| Compound | Target(s) | IC50 (µM) | Cell Line/System | Reference(s) |
| Loop Diuretics | ||||
| Bumetanide | hNKCC1A | 0.68 | Oocytes | |
| hNKCC2A | 4.0 | Oocytes | ||
| rNKCC1 (activated) | ~0.33 | Rat Thymocytes/Erythrocytes | ||
| rNKCC2 | ~0.33 | Rat mTAL | ||
| Furosemide | NKCC1 | 10 - 50 | Various | |
| NKCC2 | 15 - 60 | Various | ||
| rNKCC1 (activated) | ~7.94 | Rat Thymocytes/Erythrocytes | ||
| rNKCC2 | ~7.08 | Rat mTAL | ||
| Azosemide | hNKCC1A | 0.246 | Oocytes | |
| hNKCC1B | 0.197 | Oocytes | ||
| Torsemide | hNKCC1A | 6.18 | Oocytes | |
| hNKCC1B | 8.19 | Oocytes | ||
| Piretanide | rNKCC1 (activated) | ~1.02 | Rat Thymocytes/Erythrocytes | |
| rNKCC2 | ~1.07 | Rat mTAL | ||
| Thiazide Diuretics | ||||
| Hydrochlorothiazide | NCC | Not specified | mpkCCD cells | |
| Polythiazide | NCC | 0.5 | Not specified | |
| Metolazone | rNCC | Estimated > Polythiazide | Not specified | |
| Bendroflumethiazide | rNCC | Estimated > Polythiazide | Not specified | |
| Trichlormethiazide | rNCC | Estimated > Polythiazide | Not specified | |
| Chlorthalidone | rNCC | Estimated > Polythiazide | Not specified |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and species of the transporter used.
Experimental Protocols
Cell Culture and Maintenance of NCC-Expressing HEK293 Cells
Objective: To maintain a healthy and stable culture of Human Embryonic Kidney 293 (HEK293) cells engineered to express the human Na-Cl cotransporter (NCC).
Materials:
-
HEK293 cell line stably expressing human NCC (SLC12A3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
384-well black, clear-bottom microplates
Protocol:
-
Cell Culture: Culture the NCC-HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 to maintain selection pressure.
-
Incubation: Maintain the cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for passaging at a 1:3 to 1:6 ratio.
-
Plating for Assays: For HTS assays, seed the cells into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well and incubate for 24-48 hours to form a confluent monolayer.
Primary HTS: Thallium Flux Assay
Principle: This assay utilizes the ability of NCC to transport thallium ions (Tl+) as a surrogate for potassium (K+). A thallium-sensitive fluorescent dye is loaded into the cells. The influx of Tl+ upon NCC activation leads to an increase in fluorescence, which is inhibited by NCC blockers.
Materials:
-
NCC-HEK293 cells plated in 384-well plates
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)
-
Probenecid (B1678239) (anion transport inhibitor to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Chloride-free buffer
-
Thallium sulfate (B86663) (Tl2SO4) and Potassium sulfate (K2SO4) stock solutions
-
Test compounds and control inhibitors (e.g., hydrochlorothiazide)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR®)
Protocol:
-
Dye Loading: a. Prepare a dye-loading solution containing the thallium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions. b. Remove the culture medium from the cell plate and add the dye-loading solution to each well. c. Incubate the plate at room temperature for 60 minutes in the dark.
-
Compound Addition: a. Prepare serial dilutions of test compounds and controls in Assay Buffer. b. After dye loading, wash the cells with Assay Buffer. c. Add the diluted compounds to the respective wells and incubate for 10-30 minutes at room temperature.
-
Thallium Flux Measurement: a. Prepare a stimulus solution containing Tl2SO4 and K2SO4 in Chloride-free buffer. The final concentrations of Tl+ and K+ need to be optimized for the specific cell line and channel expression. b. Use a fluorescence plate reader to establish a baseline fluorescence reading. c. Add the stimulus solution to all wells to initiate Tl+ influx. d. Immediately begin recording the fluorescence signal over time (e.g., for 2-5 minutes).
-
Data Analysis: a. The rate of Tl+ influx is determined from the initial slope of the fluorescence increase. b. Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (maximal inhibition with a known inhibitor) controls. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hit Confirmation: Non-Radioactive Rubidium Flux Assay
Principle: This assay measures the uptake of non-radioactive rubidium (Rb+), another surrogate for K+, into the cells via NCC. The intracellular Rb+ concentration is then quantified by atomic absorption spectroscopy.
Materials:
-
NCC-HEK293 cells plated in 96- or 384-well plates
-
Hypotonic buffer (for cell stimulation)
-
Rb+ influx buffer (containing RbCl)
-
Wash buffer
-
Lysis buffer (e.g., 1% NP-40)
-
Test compounds and control inhibitors
-
Atomic absorption spectrophotometer
Protocol:
-
Cell Stimulation: Pre-incubate the cells in a hypotonic, chloride-free medium for 60 minutes to stimulate NCC activity.
-
Compound Incubation: Add the test compounds to the cells in the hypotonic buffer and incubate for an appropriate time (e.g., 10-15 minutes).
-
Rb+ Influx: Replace the compound-containing buffer with the Rb+ influx buffer and allow for Rb+ uptake for a short period (e.g., 2 minutes).
-
Washing: Terminate the influx by rapidly washing the cells multiple times with ice-cold wash buffer to remove extracellular Rb+.
-
Cell Lysis: Lyse the cells with the lysis buffer to release the intracellular Rb+.
-
Quantification: Measure the Rb+ concentration in the cell lysates using an atomic absorption spectrophotometer.
-
Data Analysis: a. Normalize the Rb+ uptake to the protein concentration in each well. b. Calculate the percentage of inhibition for each compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Alternative HTS: Membrane Potential Assay
Principle: This assay utilizes a voltage-sensitive fluorescent dye that reports changes in the cell membrane potential. Inhibition of the electrogenic activity of NCC by a compound will lead to a change in membrane potential, which is detected as a change in fluorescence.
Materials:
-
NCC-HEK293 cells plated in 384-well plates
-
Membrane potential assay kit (e.g., FLIPR® Membrane Potential Assay Kit)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and control inhibitors
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR®)
Protocol:
-
Dye Loading: a. Prepare the loading buffer containing the membrane potential dye according to the kit instructions. b. Add an equal volume of loading buffer to each well containing cells and medium. c. Incubate for 30 minutes at 37°C.
-
Compound Addition and Signal Reading: a. Prepare compound plates with serial dilutions of test compounds and controls. b. Place the cell plate and compound plate into the fluorescence plate reader. c. The instrument will add the compounds to the cells and immediately begin recording the fluorescence signal in real-time.
-
Data Analysis: a. The change in fluorescence intensity upon compound addition reflects the change in membrane potential. b. Calculate the percentage of inhibition based on the fluorescence signal relative to controls. c. Determine the IC50 values from the dose-response curves.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for establishing a robust HTS platform for the discovery of novel NCC inhibitors. The combination of a primary high-throughput screen, such as the thallium flux assay, with confirmatory and selectivity assays will enable the identification and characterization of promising lead compounds for the development of next-generation diuretics and other therapeutics targeting NCC. Careful optimization of assay conditions and rigorous data analysis are crucial for the success of any HTS campaign.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 4. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing NCC Trafficking to the Plasma Membrane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for assessing the trafficking of the Na-Cl cotransporter (NCC) to the plasma membrane. Understanding the surface expression of NCC is critical, as its abundance at the cell surface is a key determinant of its activity and is implicated in blood pressure regulation. The following sections detail the primary methods for quantifying NCC at the plasma membrane: cell surface biotinylation, immunofluorescence microscopy, and functional assays.
Cell Surface Biotinylation
Cell surface biotinylation is a robust biochemical method to quantify the amount of a protein present on the plasma membrane. This technique utilizes a biotinylating reagent that is impermeable to the cell membrane, ensuring that only proteins on the cell surface are labeled. The labeled proteins can then be isolated and quantified by western blotting.
Quantitative Data: NCC Surface Abundance in Lysine (B10760008) Mutants
The following table summarizes the relative plasma membrane abundance of wild-type (WT) NCC and various lysine (K) to arginine (R) mutants when expressed in HEK293 cells. Data is presented as the mean ± S.E.M. of the biotinylated (surface) NCC normalized to the total NCC expression. This data highlights how specific ubiquitination sites can modulate the surface expression of NCC.[1][2]
| NCC Construct | Mean Surface Abundance (Normalized to Total) | Standard Error of the Mean (S.E.M.) | P-value (compared to WT-NCC) |
| WT-NCC | 1.00 | 0.12 | - |
| K706R | 1.75 | 0.25 | < 0.05 |
| K828R | 1.65 | 0.20 | < 0.05 |
| K909R | 1.80 | 0.30 | < 0.05 |
Data adapted from The thiazide sensitive sodium chloride co-transporter NCC is modulated by site-specific ubiquitylation.[1][2]
Experimental Protocol: Cell Surface Biotinylation
This protocol is adapted for cultured mammalian cells expressing NCC.[3]
Materials:
-
Cells grown to 90-95% confluency in appropriate culture vessels (e.g., T75 flasks or 12-well plates).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
EZ-Link Sulfo-NHS-SS-Biotin (or similar membrane-impermeable biotinylation reagent).
-
Quenching Solution (e.g., 100 mM glycine (B1666218) in PBS).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Immobilized NeutrAvidin or Streptavidin agarose (B213101) beads.
-
Wash Buffer (Lysis buffer without detergents).
-
SDS-PAGE loading buffer with a reducing agent (e.g., DTT).
Procedure:
-
Place cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Prepare the biotinylation reagent solution (e.g., 0.5 mg/mL Sulfo-NHS-SS-Biotin in ice-cold PBS) immediately before use.
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.
-
Remove the biotinylation solution and quench the reaction by washing the cells three times with ice-cold Quenching Solution.
-
Lyse the cells in Lysis Buffer for 30 minutes on ice.
-
Clarify the cell lysates by centrifugation at 10,000 x g for 2 minutes at 4°C.
-
Reserve a small fraction of the supernatant as the "Total Lysate" control.
-
Incubate the remaining lysate with NeutrAvidin/Streptavidin beads for 2-3 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads three to four times with Wash Buffer to remove non-biotinylated proteins.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE loading buffer containing a reducing agent.
-
Analyze the "Total Lysate" and the eluted biotinylated protein fractions by SDS-PAGE and western blotting using an anti-NCC antibody.
Immunofluorescence Microscopy
Immunofluorescence microscopy allows for the direct visualization of NCC localization within the cell. This technique can provide qualitative and semi-quantitative information about the amount of NCC at the plasma membrane versus intracellular compartments.
Experimental Protocol: Immunofluorescence Staining of NCC in Renal Cells
This protocol is designed for staining NCC in cultured renal epithelial cells or cryosections of kidney tissue.
Materials:
-
Cells grown on glass coverslips or 7 µm cryosections of kidney tissue.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Primary antibody against NCC.
-
Fluorophore-conjugated secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Wash the cells or tissue sections twice with PBS.
-
Fix the samples with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the samples three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes (this step can be omitted for staining only surface proteins).
-
Wash the samples three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 45-60 minutes.
-
Incubate with the primary anti-NCC antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the samples three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the samples three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the samples twice with PBS.
-
Mount the coverslips or tissue sections onto microscope slides using antifade mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
Functional Assays
Functional assays measure the activity of NCC at the plasma membrane, which is directly proportional to its surface expression. A common method is to measure the thiazide-sensitive uptake of ions like Na+ or a tracer ion.
Experimental Protocol: Thiazide-Sensitive Ion Uptake Assay
This assay measures NCC activity by quantifying the uptake of a specific ion that is transported by NCC. The specificity is confirmed by the inhibition of uptake with a thiazide diuretic.
Materials:
-
Cultured cells expressing NCC.
-
Uptake Buffer (e.g., containing 140 mM NaCl and other physiological salts).
-
Wash Buffer (ice-cold, sodium-free).
-
Thiazide diuretic (e.g., hydrochlorothiazide (B1673439) - HCTZ).
-
A detectable ion or tracer (e.g., radioactive 22Na+ or a fluorescent indicator for a surrogate ion like iodide).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Wash the cells with a pre-incubation buffer to remove any residual ions.
-
Pre-incubate the cells for 10-15 minutes in the presence or absence of a thiazide diuretic (e.g., 100 µM HCTZ).
-
Initiate the ion uptake by adding the Uptake Buffer containing the detectable ion/tracer.
-
Allow the uptake to proceed for a defined period (e.g., 1-5 minutes).
-
Rapidly terminate the uptake by washing the cells multiple times with ice-cold, sodium-free Wash Buffer.
-
Lyse the cells and measure the amount of the incorporated ion/tracer using a scintillation counter or fluorescence plate reader.
-
Calculate the thiazide-sensitive uptake by subtracting the uptake in the presence of the inhibitor from the uptake in its absence.
Signaling Pathways and Experimental Workflows
WNK-SPAK Signaling Pathway Regulating NCC Trafficking
The trafficking and activity of NCC are primarily regulated by the WNK-SPAK signaling cascade. WNK kinases phosphorylate and activate SPAK/OSR1 kinases, which in turn phosphorylate NCC, promoting its insertion and retention in the plasma membrane.
Caption: The WNK-SPAK signaling pathway regulates NCC activity and trafficking.
General Experimental Workflow for Assessing NCC Trafficking
The following diagram outlines a typical experimental workflow for investigating the plasma membrane trafficking of NCC.
Caption: A general workflow for studying NCC plasma membrane trafficking.
References
Application of Thiazide Diuretics in NCC Functional Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a key protein in the regulation of electrolyte balance and blood pressure.[1] Located in the apical membrane of the distal convoluted tubule (DCT) in the kidney, NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[2] Thiazide diuretics, a class of drugs widely prescribed for hypertension and edema, exert their therapeutic effects by inhibiting NCC.[2][3] Understanding the functional aspects of NCC and its interaction with thiazide diuretics is crucial for the development of more effective and specific antihypertensive therapies. These application notes provide detailed protocols for studying the function of NCC and the effects of thiazide diuretics using various in vitro and in vivo models.
Mechanism of Action of Thiazide Diuretics on NCC
Thiazide and thiazide-like diuretics directly inhibit the transport function of NCC.[2] Structural studies using cryo-electron microscopy have revealed that these drugs bind to a site on the NCC that overlaps with the chloride-binding site. This binding event locks the transporter in an outward-facing conformation, thereby preventing the translocation of sodium and chloride ions from the tubular fluid into the DCT cells. This inhibition of ion reabsorption leads to increased excretion of sodium and water, resulting in a diuretic effect and a reduction in blood pressure.
Signaling Pathways Regulating NCC Function and Thiazide Sensitivity
The activity of NCC is finely regulated by a complex signaling cascade, primarily involving the WNK (With-No-Lysine) kinases and the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) kinases. Under conditions of low salt intake, hormones like angiotensin II and aldosterone (B195564) activate this pathway, leading to the phosphorylation of specific serine and threonine residues on the N-terminal domain of NCC. This phosphorylation event is a key determinant of NCC activity, promoting its insertion into the plasma membrane and enhancing its transport function. Thiazide diuretics directly inhibit the transport function of the activated (phosphorylated) NCC.
Ubiquitylation is another critical post-translational modification that regulates NCC abundance at the plasma membrane. The E3 ubiquitin ligase Nedd4-2 can ubiquitinate NCC, targeting it for internalization and degradation. Phosphorylation of NCC has been shown to decrease its ubiquitylation, thereby increasing its surface expression and activity.
Quantitative Data on Thiazide Diuretic Inhibition of NCC
The potency of different thiazide diuretics can be compared by their half-maximal inhibitory concentration (IC50) values. A lower IC50 indicates a higher potency. The following table summarizes IC50 values for several common thiazide and thiazide-like diuretics on NCC activity, as reported in various studies. It is important to note that these values can vary depending on the experimental system and conditions used.
| Diuretic | NCC Source | Experimental System | IC50 (µM) | Reference |
| Polythiazide | Rat | Xenopus laevis oocytes | ~0.02 | |
| Metolazone | Rat | Xenopus laevis oocytes | Estimated > Polythiazide | |
| Bendroflumethiazide | Rat | Xenopus laevis oocytes | Estimated > Metolazone | |
| Trichlormethiazide | Rat | Xenopus laevis oocytes | Estimated > Bendroflumethiazide | |
| Chlorthalidone | Rat | Xenopus laevis oocytes | Estimated > Trichlormethiazide | |
| Hydrochlorothiazide | Human | HEK293 cells | ~10 | |
| Indapamide | Human | HEK293 cells | ~1 | |
| Chlorthalidone | Human | HEK293 cells | ~5 |
Experimental Protocols
Protocol 1: Functional Expression of NCC in Xenopus laevis Oocytes and ²²Na⁺ Uptake Assay
The Xenopus laevis oocyte expression system is a robust and widely used method for studying the function of ion transporters like NCC.
Materials:
-
Xenopus laevis frogs
-
cRNA encoding human or rodent NCC
-
Collagenase solution
-
Modified Barth's Saline (MBS)
-
Uptake buffer (e.g., Kulori medium)
-
²²NaCl (radioactive)
-
Thiazide diuretic stock solutions
-
Scintillation fluid and counter
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Inject defolliculated stage V-VI oocytes with cRNA encoding the NCC of interest.
-
Incubation: Incubate the injected oocytes in MBS for 2-4 days to allow for protein expression.
-
²²Na⁺ Uptake Assay:
-
Pre-incubate oocytes in a chloride-free uptake buffer.
-
Transfer oocytes to an uptake buffer containing ²²NaCl and the desired concentration of the thiazide diuretic or vehicle control.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Wash the oocytes thoroughly with ice-cold, isotope-free uptake buffer to remove extracellular ²²Na⁺.
-
Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the rate of ²²Na⁺ uptake and determine the dose-response curve for the thiazide diuretic to calculate the IC50 value.
Protocol 2: Fluorescence-Based Chloride Influx Assay in HEK293 Cells
This assay provides a non-radioactive method to measure NCC activity in a mammalian cell line.
Materials:
-
HEK293 cell line stably co-expressing NCC and a chloride-sensitive Yellow Fluorescent Protein (YFP).
-
Cell culture reagents (DMEM, FBS, etc.)
-
Low-chloride and high-chloride buffers
-
Thiazide diuretic stock solutions
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture the HEK293-NCC-YFP cells in a 96-well plate to confluence.
-
Assay Preparation: Replace the culture medium with a low-chloride buffer and incubate for 10-15 minutes.
-
Fluorescence Measurement:
-
Measure the baseline YFP fluorescence.
-
Add a high-chloride buffer containing various concentrations of the thiazide diuretic or vehicle control.
-
Immediately begin kinetic fluorescence measurements, recording the decrease in fluorescence (quenching) as chloride enters the cells through NCC.
-
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration. Plot the rate against the diuretic concentration to determine the IC50 value.
Protocol 3: Analysis of NCC Phosphorylation by Immunoprecipitation and Western Blotting
This protocol allows for the detection of total NCC and its phosphorylated, active form.
Materials:
-
Kidney tissue lysates or lysates from cells expressing NCC
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-NCC and anti-phospho-NCC (e.g., anti-pT58-NCC)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blotting reagents
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Homogenize kidney tissue or lyse cells in a buffer containing inhibitors to preserve the phosphorylation state of NCC.
-
Immunoprecipitation (optional, for enrichment):
-
Incubate the lysate with an anti-NCC antibody.
-
Add protein A/G agarose beads to pull down the NCC-antibody complex.
-
Wash the beads to remove non-specific proteins.
-
Elute the NCC from the beads.
-
-
Western Blotting:
-
Separate the proteins in the lysate or immunoprecipitate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with primary antibodies against total NCC and phosphorylated NCC.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated NCC to total NCC.
Protocol 4: In Vivo Assessment of Thiazide Diuretic Efficacy in Rodent Models
Animal models are essential for evaluating the diuretic and antihypertensive effects of thiazide compounds.
Materials:
-
Rats or mice (e.g., Wistar rats or C57BL/6 mice)
-
Metabolic cages
-
Thiazide diuretic solution and vehicle control
-
Saline solution
-
Equipment for measuring urine volume and electrolyte concentrations (flame photometer or ion-selective electrodes)
Procedure:
-
Acclimatization: House the animals in individual metabolic cages for several days to adapt.
-
Hydration: Administer a saline load to ensure a baseline urine flow.
-
Drug Administration: Administer the thiazide diuretic or vehicle control orally or via injection.
-
Urine Collection: Collect urine at timed intervals (e.g., over 24 hours).
-
Measurements:
-
Measure the total urine volume.
-
Analyze urine samples for sodium, potassium, and chloride concentrations.
-
-
Data Analysis: Calculate the total urine output and electrolyte excretion. Compare the results from the diuretic-treated group to the vehicle control group.
Protocol 5: Immunolocalization of NCC in Renal Tissue
This protocol is used to visualize the subcellular localization of NCC in the DCT.
Materials:
-
Kidney tissue sections (paraffin-embedded or frozen)
-
Primary antibody against NCC
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Confocal or fluorescence microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Antigen Retrieval (for paraffin (B1166041) sections): Heat the sections in a retrieval buffer to unmask the antigen.
-
Immunostaining:
-
Block the sections to prevent non-specific antibody binding.
-
Incubate with the primary anti-NCC antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the sections and visualize using a confocal or fluorescence microscope to observe the apical membrane localization of NCC in the DCT.
Conclusion
The study of NCC function and its inhibition by thiazide diuretics is a dynamic field with significant implications for the treatment of hypertension. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the molecular and physiological aspects of NCC, from its basic transport activity to its complex regulation in vivo. By utilizing these methods, scientists can contribute to a deeper understanding of this important drug target and aid in the development of next-generation antihypertensive therapies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Western Blot Conditions for NCC Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of the Na-K-2Cl cotransporter (NCC) via Western blot.
FAQs and Troubleshooting Guides
Category 1: No Signal or Weak Signal
Question: I am not seeing any bands or only a very faint band for NCC. What are the possible causes and solutions?
Answer:
A lack of signal is a common issue in Western blotting. The problem can arise from multiple steps in the protocol, from sample preparation to antibody detection. Below is a breakdown of potential causes and recommended solutions.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Antibody | Verify the antibody's expiration date and ensure it has been stored correctly. To check its activity, you can perform a dot blot.[1] If the antibody is old or has been stored improperly, it may have lost activity. |
| Incorrect Antibody Concentration | The antibody concentration may be too low. Increase the primary antibody concentration or try a longer incubation period, such as overnight at 4°C.[1][2] |
| Low Target Protein Abundance | NCC expression levels might be low in your sample. Increase the amount of protein loaded onto the gel.[1] Consider using a positive control, such as a lysate from a cell line or tissue known to express NCC at high levels, to validate your setup. |
| Inefficient Protein Transfer | Confirm that the protein transfer from the gel to the membrane was successful. You can visualize the total protein on the membrane using a reversible stain like Ponceau S.[1] For large proteins like NCC (~160 kDa), a wet transfer method is often more efficient than a semi-dry transfer.[3] |
| Suboptimal Blocking Conditions | Over-blocking can sometimes mask the epitope. While blocking is crucial to prevent non-specific binding, excessive blocking can reduce the signal.[3] |
| Issues with Secondary Antibody | Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Also, verify its concentration and activity.[4] |
| Problems with Detection Reagents | Ensure your ECL substrate has not expired and is active. Prepare it fresh before use. You may also need to increase the exposure time to capture a faint signal.[2] |
Category 2: High Background
Question: My Western blot for NCC shows a high background, making it difficult to see my specific band. How can I reduce the background?
Answer:
High background can obscure the specific signal of your target protein. Optimizing blocking, washing, and antibody concentrations are key to resolving this issue.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Blocking | Blocking prevents the non-specific binding of antibodies to the membrane. Ensure you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C) with an appropriate blocking agent like 5% non-fat dry milk or BSA in TBST.[5] |
| Antibody Concentration Too High | Using too much primary or secondary antibody can lead to high background.[5] Try reducing the concentration of your antibodies. A dot blot can help determine if the secondary antibody is contributing to the background.[5] |
| Inadequate Washing | Washing steps are critical for removing unbound antibodies. Increase the number and duration of your washing steps. Using a detergent like Tween-20 in your wash buffer is recommended.[5] |
| Contaminated Buffers or Equipment | Ensure all your buffers are freshly made and filtered. Use clean equipment to avoid contaminants that can cause speckles and high background.[2] |
| Membrane Issues | Make sure the membrane does not dry out at any point during the process, as this can cause high background.[5] If using a PVDF membrane, ensure it is properly activated with methanol (B129727) before use. |
Category 3: Non-Specific Bands
Question: I am seeing multiple bands on my Western blot for NCC, in addition to the expected band. What could be the reason, and how can I get a cleaner blot?
Answer:
The presence of non-specific bands can be due to several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.
Possible Causes & Solutions:
| Cause | Solution |
| Primary Antibody Not Specific Enough | The primary antibody may be cross-reacting with other proteins.[4] Validate your antibody by running a positive and negative control. When possible, use a knockout cell line or tissue as a true negative control. |
| Antibody Concentration Too High | A high concentration of the primary antibody can lead to it binding to proteins with lower affinity, resulting in non-specific bands.[4] Try reducing the antibody concentration. |
| Protein Degradation | If you see bands at a lower molecular weight than expected, it could be due to the degradation of your target protein. Always use fresh samples and add protease inhibitors to your lysis buffer.[6] |
| Post-Translational Modifications | NCC can be phosphorylated, which may affect its migration on the gel.[7][8] This can sometimes result in the appearance of multiple bands or a smear. |
| Secondary Antibody Specificity | Run a control where you only incubate the membrane with the secondary antibody to see if it is binding non-specifically to other proteins on the blot.[4] |
Experimental Protocols
Sample Preparation from Cells or Tissues
-
Lysis:
-
Incubation & Centrifugation:
-
Incubate the lysate on ice with agitation for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay like BCA or Bradford.[9]
-
-
Sample Preparation for Loading:
-
Mix the protein sample with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
Western Blot Protocol for NCC Detection
| Step | Detailed Methodology |
| Gel Electrophoresis | Load equal amounts of protein (typically 20-50 µg of total protein lysate) into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of NCC (~160 kDa). Run the gel until the dye front reaches the bottom.[10] |
| Protein Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for large proteins.[3] |
| Blocking | Block the membrane for 1 hour at room temperature or overnight at 4°C with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[5] |
| Primary Antibody Incubation | Incubate the membrane with the primary anti-NCC antibody at the recommended dilution (e.g., 1:1000) in the blocking buffer, typically overnight at 4°C with gentle agitation.[11][12] |
| Washing | Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.[5] |
| Secondary Antibody Incubation | Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature. |
| Detection | Wash the membrane again with wash buffer. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[8] |
Visualizations
Caption: A typical workflow for Western blot detection of NCC.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. youtube.com [youtube.com]
- 5. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a novel phosphorylation site in the sodium–chloride cotransporter, NCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Anti-NCC antibody (GTX41969) | GeneTex [genetex.com]
- 12. Anti-NCC Antibody (SPC-402) - Rabbit Polyclonal [stressmarq.com]
Troubleshooting low yield in NCC protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield during NCC (sodium-coupled chloride) protein purification.
Troubleshooting Guides
This section addresses specific issues that can lead to low protein yield in a question-and-answer format.
Question: I am observing a very low level of NCC protein expression in my HEK293 cells. What are the potential causes and how can I optimize expression?
Answer:
Low expression levels are a common hurdle in recombinant protein production. Several factors could be contributing to this issue. Consider the following optimization strategies:
-
Expression System and Vector: The choice of expression vector and cell line is critical. For NCC, both transient transfection of HEK293F cells and the BacMam system using HEK293S cells have been used successfully for structural studies. If you are using transient transfection, ensure your plasmid vector contains a strong promoter suitable for mammalian cells. The BacMam system can sometimes lead to higher and more consistent expression levels for complex membrane proteins.[1]
-
Codon Optimization: The codon usage of the NCC gene should be optimized for expression in human cells. This can significantly enhance translation efficiency.
-
Cell Culture Conditions: Ensure your HEK293 cells are healthy and in the logarithmic growth phase at the time of transfection or transduction. Cell viability should be above 95%. For transient transfection, a cell density of approximately 2.0 x 10^6 cells/ml is recommended.[1] After transfection, allow the cells to grow for 48-60 hours before harvesting.[1]
-
Toxicity: Overexpression of a membrane protein like NCC can sometimes be toxic to the host cells, leading to reduced cell growth and lower protein yields. If toxicity is suspected, consider using an inducible expression system to delay protein production until the cell culture has reached a high density.
Question: My NCC protein appears to be expressed, but I lose most of it after cell lysis and solubilization. How can I improve the efficiency of these steps?
Answer:
Inefficient lysis and suboptimal solubilization are major causes of yield loss for membrane proteins. Here are some key considerations:
-
Lysis Method: A gentle lysis method is crucial to avoid damaging the protein. Dounce homogenization is a commonly used and effective method for releasing membranes from HEK293 cells expressing NCC.[1]
-
Detergent Choice and Concentration: The selection of the right detergent is paramount for extracting NCC from the cell membrane while maintaining its stability. A combination of detergents is often more effective than a single one. For NCC purification, a mixture of lauryl maltose (B56501) neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS) has been successfully used for membrane extraction.[2] Following initial solubilization, the detergent can be exchanged to one more suitable for chromatography, such as glyco-diosgenin (B8134288) (GDN). The concentration of the detergent is also critical; it should be above its critical micelle concentration (CMC) to effectively solubilize the membrane.
-
Solubilization Buffer Composition: The composition of the solubilization buffer can significantly impact protein stability and yield. Key components to optimize include:
-
pH: A pH of 7.4-8.0 is typically used for NCC purification.
-
Salt Concentration: A physiological salt concentration (e.g., 150-200 mM NaCl) is generally a good starting point.
-
Additives: The inclusion of protease inhibitors is essential to prevent protein degradation.
-
Question: My NCC protein is not binding efficiently to the affinity chromatography column. What could be the problem?
Answer:
Poor binding to the affinity resin can be frustrating. Here are some common causes and solutions:
-
Affinity Tag Accessibility: The affinity tag (e.g., His-tag, Strep-tag) may be buried within the folded protein and inaccessible to the resin. If you suspect this is the case, you could consider moving the tag to the other terminus of the protein or adding a longer, flexible linker between the tag and the protein.
-
Buffer Composition: The binding buffer must be compatible with both the protein and the affinity resin.
-
Imidazole Concentration (for His-tags): If using a His-tag, ensure that the lysis and binding buffers do not contain imidazole, or only at a very low concentration (1-5 mM), as it will compete with the His-tag for binding to the Ni-NTA resin.
-
Chelating or Reducing Agents: Avoid high concentrations of chelating agents (like EDTA) or strong reducing agents (like DTT) if using a Ni-NTA column, as these can strip the nickel ions from the resin.
-
-
Flow Rate: A slow flow rate during sample loading allows for sufficient time for the protein to bind to the resin.
-
Resin Capacity: Ensure that you are not overloading the column. If the protein concentration in your lysate is high, you may need to increase the volume of the affinity resin.
Question: I am able to bind and elute my NCC protein, but the final yield is still very low due to aggregation and precipitation. How can I prevent this?
Answer:
Protein aggregation is a common problem, especially with membrane proteins that are inherently less stable once removed from their native lipid environment.
-
Detergent Environment: Maintaining an appropriate detergent environment throughout the purification process is crucial. The detergent concentration should always be above the CMC. It may be necessary to screen different detergents to find one that best stabilizes your purified NCC.
-
Buffer Optimization:
-
pH and Ionic Strength: The stability of NCC can be sensitive to pH and salt concentration. Experiment with a range of pH values and salt concentrations in your buffers to find the optimal conditions.
-
Additives: Including additives such as glycerol (B35011) (5-20%), specific lipids, or non-denaturing detergents at low concentrations in your buffers can help to improve protein solubility and prevent aggregation.
-
-
Protein Concentration: High protein concentrations can promote aggregation. Try to perform purification steps at a lower protein concentration if possible. If a high final concentration is required, it is best to concentrate the protein just before use and to do so in an optimized buffer.
-
Temperature: Perform all purification steps at 4°C to minimize protein degradation and aggregation.
FAQs
Q1: What is a typical expected yield for recombinant human NCC protein purified from HEK293 cells?
A1: Quantifying a "typical" yield for a challenging membrane protein like NCC is difficult as it can vary significantly between expression systems, constructs, and purification protocols. However, publications on the structural determination of human NCC provide some indication of achievable final protein concentrations. For instance, purified NCC has been concentrated to approximately 9-12 mg/ml for cryo-EM studies. It's important to note that this is the final concentration and not the yield per volume of cell culture. Reports for other membrane proteins expressed in HEK293 cells suggest that yields can range from 0.05 mg to several milligrams of purified protein per liter of cell culture.
| Parameter | Reported Value | Expression System | Reference |
| Final Purified Protein Concentration | ~12 mg/ml | BacMam in HEK293S cells | |
| Final Purified Protein Concentration | ~9 mg/ml | Transiently transfected HEK293F cells | |
| General Yield for Membrane Proteins | >0.05 mg/L | Transiently transfected HEK293S cells | |
| General Yield for Glycoproteins | 95-120 mg/L | Transiently transfected HEK293F/S cells |
Q2: Which detergents are recommended for the solubilization and purification of NCC?
A2: The choice of detergent is critical for maintaining the structural integrity and stability of NCC. A two-step detergent strategy has been proven effective. Initially, a harsher detergent combination like Lauryl Maltose Neopentyl Glycol (LMNG) and Cholesteryl Hemisuccinate (CHS) is used to efficiently extract the protein from the cell membrane. Subsequently, for purification steps like affinity and size-exclusion chromatography, a milder non-ionic detergent such as Glyco-diosgenin (GDN) or n-dodecyl-β-D-maltopyranoside (DDM) is used. It is often necessary to screen a panel of detergents to identify the optimal one for your specific construct and downstream application.
Q3: What are the key signaling pathways that regulate NCC activity, and why is this important for my research?
A3: Understanding the regulatory pathways of NCC is crucial for designing functional assays and for interpreting the physiological relevance of your purified protein. The primary regulatory pathway involves a cascade of kinases: the With-No-Lysine (WNK) kinases phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive 1 (OSR1) kinases. Activated SPAK/OSR1 then directly phosphorylates NCC at specific threonine and serine residues in its N-terminal domain, which stimulates its ion transport activity. This pathway is modulated by hormones such as aldosterone and angiotensin II , which generally increase NCC activity. Additionally, NCC is regulated by ubiquitination, primarily through the E3 ubiquitin ligase Nedd4-2 , which can target the protein for degradation.
Experimental Protocols
Protocol 1: Expression and Purification of Human NCC using the BacMam System in HEK293S Cells
This protocol is adapted from a method used for the structural determination of human NCC.
-
Baculovirus Production: Generate a recombinant baculovirus encoding the human NCC gene with a suitable affinity tag (e.g., Strep-tag) using the Bac-to-Bac system.
-
Cell Culture and Transduction: Culture HEK293S GnTI- cells in suspension. At a suitable cell density, infect the cells with the NCC-expressing baculovirus. Add 10 mM sodium butyrate (B1204436) 12 hours post-infection to enhance protein expression.
-
Cell Harvest: Harvest the cells 60 hours after infection by centrifugation.
-
Membrane Preparation: Resuspend the cell pellet in a solubilization buffer (50 mM HEPES pH 7.4, 200 mM NaCl, and protease inhibitors) and homogenize using a Dounce homogenizer. Isolate the crude membranes by centrifugation.
-
Solubilization: Extract the membrane pellet with solubilization buffer containing 2% Lauryl Maltose Neopentyl Glycol (LMNG) and 0.2% Cholesteryl Hemisuccinate (CHS) for 2 hours at 4°C.
-
Affinity Chromatography: Clarify the extract by ultracentrifugation and incubate the supernatant with Strep-Tactin Sepharose resin for 2 hours at 4°C. Wash the resin with a buffer containing 20 mM HEPES pH 7.4, 200 mM NaCl, and 0.05% Glyco-diosgenin (GDN). Elute the protein with the same buffer supplemented with 10 mM desthiobiotin.
-
Size-Exclusion Chromatography: Further purify the eluted protein using a Superose 6 increase column equilibrated with 20 mM HEPES pH 7.4, 200 mM NaCl, and 0.01% GDN.
-
Concentration: Pool the peak fractions and concentrate the protein to the desired concentration.
Visualizations
Caption: Experimental workflow for NCC protein purification.
Caption: NCC protein activity regulation pathway.
References
Technical Support Center: Enhancing Specificity of NCC Antibodies in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of NCC (Sodium-Chloride Cotransporter, also known as SLC12A3) antibodies in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding when using NCC antibodies in immunoassays?
High background and non-specific binding in immunoassays using NCC antibodies can stem from several factors:
-
Inadequate Blocking: Insufficient blocking of the microplate wells or membrane can leave unoccupied sites where antibodies can non-specifically adsorb, leading to a high background signal.
-
Suboptimal Antibody Concentration: Using primary or secondary antibody concentrations that are too high can increase the likelihood of low-affinity, non-specific interactions.
-
Insufficient Washing: Inadequate washing between incubation steps can result in the retention of unbound antibodies, leading to a false positive signal.[1]
-
Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the sample or to the capture antibody.
-
Sample Matrix Effects: Components within the biological sample (e.g., serum, plasma) can interfere with the antibody-antigen interaction.
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to surfaces or other proteins through hydrophobic or electrostatic forces.
Q2: How can I optimize the concentration of my primary and secondary NCC antibodies?
To determine the optimal concentrations of your primary and secondary NCC antibodies and maximize the signal-to-noise ratio, a checkerboard titration is the recommended method.[2][3][4][5] This involves testing a range of dilutions for both the capture (if applicable) and detection antibodies simultaneously to identify the combination that yields the highest specific signal with the lowest background. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Q3: Which blocking buffer is most effective for reducing non-specific binding in an NCC antibody-based immunoassay?
The choice of blocking buffer can significantly impact the specificity of your immunoassay. While there is no single "best" blocking buffer for all situations, some commonly used and effective options include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocker that is effective in many applications.
-
Non-fat Dry Milk: A cost-effective option, but it may contain phosphoproteins that can interfere with assays using phospho-specific antibodies.
-
Casein: The smaller molecules in casein can form a tightly packed barrier, making it a very effective blocking agent.
-
Normal Serum: Using serum from the same species as the secondary antibody can help to block non-specific binding of the secondary antibody.
-
Commercial Blocking Buffers: Several proprietary formulations are available that are optimized for different assay types and can offer superior performance.
It is recommended to empirically test a few different blocking buffers to determine the most suitable one for your specific NCC antibody and sample type.
Q4: What is the optimal washing procedure to improve specificity?
Thorough washing is crucial for removing unbound reagents and reducing background. Here are some key considerations for an effective washing procedure:
-
Wash Buffer Composition: A common wash buffer is Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a non-ionic detergent like Tween-20. The concentration of Tween-20 typically ranges from 0.05% to 0.1%. However, higher concentrations (up to 1%) may be used to reduce background, though it's important to ensure it doesn't disrupt specific binding.
-
Number and Duration of Washes: Performing at least three to five wash cycles is standard. Increasing the number of washes or the soak time during each wash can help to reduce background.
-
Aspiration: Ensure complete removal of the wash buffer from the wells after each wash, as residual buffer can dilute subsequent reagents.
Troubleshooting Guides
Problem: High Background Signal
A high background signal can mask the specific signal from your target analyte. Use the following table to diagnose and resolve this issue.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | Optimize the blocking buffer. Try different blocking agents such as 1-5% Bovine Serum Albumin (BSA), 1-5% non-fat dry milk, or a commercial blocking buffer. Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). |
| Antibody Concentration Too High | Titrate the primary and secondary NCC antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. A checkerboard titration is the recommended method (see Experimental Protocols). |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer used for each wash. Add a soaking step of 1-2 minutes for each wash. Ensure complete aspiration of the wash buffer after each step. |
| Secondary Antibody Non-Specificity | Run a control experiment with only the secondary antibody (no primary antibody) to check for non-specific binding. If high background is observed, consider using a pre-adsorbed secondary antibody or a secondary antibody from a different host species. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and reagents. Ensure all reagents are within their expiration dates and have been stored correctly. |
Problem: Non-Specific Bands in Western Blot
When performing a Western blot for NCC, the appearance of multiple non-specific bands can complicate data interpretation.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary NCC antibody. Perform a titration to find the optimal dilution. |
| Ineffective Blocking | Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA). Extend the blocking incubation time to 2 hours at room temperature or overnight at 4°C. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 to the wash buffer (typically 0.05-0.1%). |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Protein Overload | Reduce the amount of total protein loaded onto the gel. |
Data Presentation
Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio
This table summarizes hypothetical data on the effectiveness of different blocking agents in reducing background and improving the signal-to-noise ratio in an NCC ELISA.
| Blocking Agent | Concentration | Signal (OD) | Background (OD) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1% (w/v) | 1.8 | 0.4 | 4.5 |
| 5% BSA in PBS | 5% (w/v) | 1.7 | 0.2 | 8.5 |
| 1% Non-fat Dry Milk in PBS | 1% (w/v) | 1.9 | 0.5 | 3.8 |
| 5% Non-fat Dry Milk in PBS | 5% (w/v) | 1.8 | 0.25 | 7.2 |
| Commercial Blocker A | Manufacturer's Rec. | 2.0 | 0.1 | 20.0 |
| Commercial Blocker B | Manufacturer's Rec. | 1.9 | 0.15 | 12.7 |
Table 2: Effect of Wash Buffer Composition on Background Signal
This table presents hypothetical data on how different concentrations of Tween-20 in the wash buffer can affect the background signal in an NCC immunoassay.
| Wash Buffer | Tween-20 Concentration | Background Signal (OD) |
| PBS | 0% | 0.6 |
| PBS-T | 0.05% | 0.2 |
| PBS-T | 0.1% | 0.15 |
| PBS-T | 0.5% | 0.1 |
Experimental Protocols
Protocol 1: Checkerboard Titration for Optimizing Primary and Secondary Antibody Concentrations
This protocol outlines the checkerboard titration method to determine the optimal dilutions for your capture and detection NCC antibodies in a sandwich ELISA format.
Materials:
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture NCC antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen (NCC protein standard)
-
Detection NCC antibody (conjugated or unconjugated)
-
Enzyme-conjugated secondary antibody (if using an unconjugated detection antibody)
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Coat the plate with capture antibody:
-
Prepare serial dilutions of the capture NCC antibody in coating buffer (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156, 0 µg/mL).
-
Add 100 µL of each dilution to the wells of a 96-well plate, with each dilution in a separate row (A-H).
-
Incubate overnight at 4°C.
-
-
Wash and block:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Add antigen:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a known concentration of the NCC antigen to all wells except for the blank controls.
-
Incubate for 2 hours at room temperature.
-
-
Add detection antibody:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the detection NCC antibody in blocking buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000, 1:16000, 1:32000, 1:64000, and a no-antibody control).
-
Add 100 µL of each dilution to the wells, with each dilution in a separate column (1-12).
-
Incubate for 1-2 hours at room temperature.
-
-
Add enzyme-conjugated secondary antibody (if applicable):
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody at its recommended dilution to all wells.
-
Incubate for 1 hour at room temperature.
-
-
Develop and read:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate in the dark until color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Analyze the data:
-
Create a grid of the absorbance values.
-
Identify the combination of capture and detection antibody concentrations that provides the highest signal for the antigen-containing wells and the lowest signal for the blank wells (highest signal-to-noise ratio).
-
Visualizations
Signaling Pathway
References
- 1. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiyka.com [hiyka.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
Technical Support Center: NCC Phosphorylation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in NCC (Sodium-Chloride Cotransporter) phosphorylation assays.
Troubleshooting Guides
Question: Why am I observing inconsistent levels of NCC phosphorylation (pNCC) between experiments, even with the same cell line or animal model?
Answer: Variability in pNCC levels can arise from several sources. Here are the most common factors and how to address them:
-
Physiological State of the Model: NCC phosphorylation is highly sensitive to the physiological state of the animal or the culture conditions of the cells.
-
In Vivo Models: Dietary salt and potassium intake are major regulators of NCC phosphorylation.[1][2] A high-salt diet suppresses, while a low-salt diet activates the WNK-OSR1/SPAK-NCC phosphorylation cascade.[1] Similarly, dietary potassium levels inversely affect NCC phosphorylation.[2] Ensure strict control over animal diets and acclimatization periods before experiments.
-
In Vitro Models: Cell confluence, passage number, and serum starvation conditions can all impact basal signaling pathway activation. Standardize these parameters across all experiments. For instance, hypotonic low-chloride stress is a known activator of NCC phosphorylation in cell culture.[3]
-
-
Sample Collection and Processing: The phosphorylation state of proteins can change rapidly post-lysis.
-
Work quickly and on ice throughout the sample preparation process.
-
Immediately add phosphatase inhibitors to your lysis buffer. Protein phosphatase 1 (PP1) has been shown to dephosphorylate NCC.[4]
-
-
Antibody Performance: The quality and specificity of phospho-specific antibodies are critical.
-
Validation: Always validate your pNCC antibody. Run controls such as lysates from cells treated with a known activator (e.g., low-chloride hypotonic stress) and an inhibitor of the upstream kinase SPAK.
-
Lot-to-Lot Variability: Be aware of potential variability between different antibody lots. It is advisable to purchase a large single lot for a long-term study.
-
Question: My Western blot for pNCC shows a weak or no signal, but the total NCC signal is strong. What could be the issue?
Answer: This common issue points to low levels of NCC phosphorylation. Consider the following:
-
Basal Phosphorylation Levels: Under basal conditions, the level of pNCC might be below the detection limit of your assay. Include a positive control, such as a sample from an animal on a low-salt diet or cells treated with a stimuli known to increase pNCC (e.g., angiotensin II, aldosterone, or insulin).[1][5][6]
-
Phosphatase Activity: Ensure your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation state of NCC during sample preparation.
-
Antibody Dilution: Optimize the dilution of your primary phospho-antibody. An overly diluted antibody will result in a weak signal.
-
Protein Loading: Ensure you are loading a sufficient amount of total protein on the gel. For pNCC detection, loading 20-30 µg of kidney lysate is common.[2]
Question: I am seeing multiple bands for pNCC on my Western blot. Which one is correct?
Answer: NCC can exist as monomers and dimers/polymers, which may appear as multiple bands on a Western blot.[2] The monomeric form of NCC typically runs at ~130-160 kDa. Higher molecular weight bands may represent glycosylated or oligomeric forms of the protein. The phosphorylation state of both monomers and polymers can change in response to stimuli.[2] To confirm the identity of the bands, you can:
-
Use a well-characterized total NCC antibody: This should detect the same banding pattern.
-
Treat lysates with a phosphatase: This should lead to the disappearance of the signal from a phospho-specific antibody.
-
Consult the literature: Many studies have characterized the banding patterns of NCC and pNCC in various models.[2][7]
Frequently Asked Questions (FAQs)
Q1: What are the key phosphorylation sites on NCC?
A1: The primary regulatory phosphorylation sites are located in the N-terminal domain of NCC. In rodents (rat, mouse), these are Threonine 53 (T53), Threonine 58 (T58), and Serine 71 (S71).[2][3] In humans, the corresponding sites are Threonine 46 (T46), Threonine 55 (T55), and Threonine 60 (T60).[2][3] Phosphorylation at these sites is crucial for NCC activation.[5] Another identified phosphorylation site is Serine 124 (S124), though its regulation appears to be independent of the SPAK/OSR1 kinases.[7]
Q2: What is the primary signaling pathway that regulates NCC phosphorylation?
A2: The most well-established pathway is the WNK-SPAK/OSR1-NCC signaling cascade.[1][8] With-no-lysine (WNK) kinases (WNK1 and WNK4) phosphorylate and activate the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1][9] Activated SPAK/OSR1 then directly phosphorylates NCC at its key threonine and serine residues, leading to increased cotransporter activity.[5][10]
Q3: What are some common inducers and inhibitors of NCC phosphorylation I can use as experimental controls?
A3:
| Condition | Effect on NCC Phosphorylation | Key Mediators | Reference |
| Low-Salt Diet | Increase | Angiotensin II, Aldosterone | |
| High-Salt Diet | Decrease | Suppression of RAAS | |
| Low-Potassium Diet | Increase | [2] | |
| High-Potassium Diet | Decrease | [2][11] | |
| Angiotensin II | Increase | WNK4-SPAK | [3] |
| Aldosterone | Increase | SGK1 | [2] |
| Insulin (B600854) | Increase | PI3K/Akt pathway | [1][6] |
| Thiazide Diuretics | No direct effect on phosphorylation, but inhibit NCC activity. | [5] |
Q4: How can I quantify the level of NCC phosphorylation?
A4: The most common method is semi-quantitative Western blotting. This involves:
-
Running parallel blots with the same samples.
-
Probing one blot with a phospho-specific NCC antibody and the other with a total NCC antibody.
-
Using densitometry to measure the band intensity for both pNCC and total NCC.
-
Expressing the level of phosphorylation as the ratio of the pNCC signal to the total NCC signal.[2] For a more quantitative approach, an ELISA for urinary phosphorylated NCC has been developed as a biomarker for WNK signaling activation.[1][12]
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated and Total NCC from Kidney Tissue
-
Tissue Homogenization:
-
Excise kidneys and immediately place them in ice-cold homogenization buffer (e.g., containing 250 mM sucrose, 10 mM triethanolamine, protease inhibitor cocktail, and phosphatase inhibitor cocktail).
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant.
-
-
Protein Concentration Measurement:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 5 µg for total NCC, 20-30 µg for pNCC) per lane on an SDS-polyacrylamide gel.[2]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 3-5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pNCC or anti-total NCC) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the pNCC signal to the total NCC signal from a parallel blot.
-
Signaling Pathways and Workflows
Caption: The WNK-SPAK/OSR1 signaling cascade regulating NCC phosphorylation.
Caption: Standard experimental workflow for Western blot analysis of NCC phosphorylation.
References
- 1. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 2. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Phosphorylation Regulates NCC Stability and Transporter Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced phosphorylation of Na-Cl cotransporter in experimental metabolic syndrome – role of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a novel phosphorylation site in the sodium–chloride cotransporter, NCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Full-Length Functional NCC
Welcome to the technical support center for challenges in expressing the full-length functional Na-Cl cotransporter (NCC/SLC12A3) in cell lines. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to express a functional full-length NCC in cell lines?
A1: Expressing full-length functional NCC is complex due to several factors. Firstly, NCC requires extensive post-translational modifications, including phosphorylation and glycosylation, for its proper folding, trafficking to the plasma membrane, and activity.[1][2][3] Secondly, its function is tightly regulated by the WNK-SPAK/OSR1 kinase cascade, meaning that simply expressing the NCC protein is often insufficient to observe transport activity.[4][5][6] Finally, NCC needs to be correctly trafficked to the apical membrane in polarized cells and form homodimers to be fully functional.[1][2][3]
Q2: What is the role of the WNK-SPAK/OSR1 signaling pathway in NCC function?
A2: The WNK-SPAK/OSR1 signaling pathway is the primary regulator of NCC activity. WNK kinases (With-No-Lysine kinases) phosphorylate and activate the downstream kinases SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[5][6] Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminus of NCC, which is a critical step for its activation and stabilization at the plasma membrane.[6][7] Mutations in WNK kinases can lead to diseases like Familial Hyperkalemic Hypertension (Gordon's syndrome) due to NCC overactivation.[4]
Q3: Which cell lines are most suitable for expressing functional NCC?
A3: The choice of cell line is critical. Polarized epithelial cell lines, such as Madin-Darby Canine Kidney (MDCK) cells, are highly recommended as they can form tight junctions and establish apical and basolateral membrane domains, mimicking the natural environment of NCC in the distal convoluted tubule.[1] While non-polarized cell lines like HEK293 can be used for initial expression and biochemical studies, they lack the appropriate cellular architecture for comprehensive functional analysis of NCC trafficking and polarized activity.[5]
Q4: What are the key post-translational modifications required for NCC function?
A4: The two most critical post-translational modifications for NCC are:
-
Phosphorylation: Phosphorylation of the N-terminal domain by SPAK/OSR1 kinases is essential for NCC activation.[6][7] The phosphorylation status of residues like Threonine 60 (T60 in humans) is crucial for both transporter activity and protein stability at the cell surface.[7][8]
-
Glycosylation: NCC is glycosylated at two sites in its extracellular loop.[2] This glycosylation is vital for proper protein folding, trafficking from the endoplasmic reticulum to the plasma membrane, and the formation of functional homodimers.[2][3]
Q5: How can I measure the functional activity of expressed NCC?
A5: The most common method to measure NCC function is through ion flux assays, typically using radioactive isotopes like 22Na+.[1][9] This involves pre-loading the cells with the isotope and then measuring its uptake over time. The transport activity is determined by comparing the uptake in the presence and absence of a specific NCC inhibitor, such as thiazide diuretics (e.g., hydrochlorothiazide).[1] Non-radioactive methods using ion-sensitive fluorescent dyes are also available.
Troubleshooting Guides
Problem 1: Low or No NCC Protein Expression
| Possible Cause | Suggested Solution |
| Suboptimal Transfection Efficiency | Optimize transfection parameters such as DNA-to-reagent ratio, cell confluency (typically 70-90%), and incubation time.[10][11] Consider using viral transduction (e.g., lentivirus) for hard-to-transfect cell lines.[12] |
| Poor Plasmid/Vector Quality | Ensure high-purity plasmid DNA. The A260/A280 ratio should be at least 1.7.[11] Verify the integrity of the NCC coding sequence by sequencing. |
| Codon Usage Mismatch | If expressing NCC from a non-mammalian species in a mammalian cell line, consider codon optimization of the gene sequence. |
| Cell Line Incompatibility | Some cell lines may not be suitable for overexpressing large transmembrane proteins. If possible, try a different cell line, such as MDCK or HEK293.[1] |
| Protein Degradation | Include protease inhibitors in your lysis buffer during protein extraction. Perform experiments at 4°C to minimize proteolytic activity. |
Problem 2: NCC Protein is Expressed but Shows No Functional Activity
| Possible Cause | Suggested Solution |
| Lack of Activating Kinases | Co-transfect with constitutively active forms of WNK1 or WNK4 and SPAK/OSR1 to ensure proper phosphorylation of NCC.[4][5] |
| Incorrect Subcellular Localization | Verify NCC localization to the plasma membrane using immunofluorescence or cell surface biotinylation. Mutations or improper glycosylation can cause retention in the endoplasmic reticulum.[3] |
| Improper Post-Translational Modifications | Ensure that the cell line used has the machinery for proper glycosylation. Mutations at key phosphorylation sites (e.g., T60A/M) will abolish activity.[7] |
| Suboptimal Assay Conditions | Optimize the functional assay. This includes pre-incubation in a chloride-free medium to stimulate NCC activity and ensuring the correct concentration of inhibitors (e.g., thiazides).[1] |
| Dimerization/Oligomerization Issues | NCC functions as a dimer.[2][13] Mutations in domains critical for dimerization can impair function. This can be assessed by non-reducing SDS-PAGE and Western blotting. |
Problem 3: High Cell Death After Transfection
| Possible Cause | Suggested Solution |
| Toxicity of Transfection Reagent | Reduce the concentration of the transfection reagent and/or the amount of DNA used. Perform a titration experiment to find the optimal balance between efficiency and viability.[14] |
| Overexpression Toxicity | High levels of NCC overexpression can be toxic to some cells. Consider using an inducible expression system (e.g., tetracycline-inducible) to control the level and timing of NCC expression.[1] |
| Contamination | Check cell cultures for mycoplasma or other contaminants, which can increase cell sensitivity.[11] |
| Inappropriate Cell Density | Ensure cells are in a healthy, logarithmic growth phase and at the optimal density at the time of transfection.[14] |
Experimental Protocols & Visualizations
Key Signaling Pathway: WNK-SPAK-NCC Cascade
The activation of NCC is a multi-step process involving a cascade of kinases. This pathway is crucial for regulating salt reabsorption in the kidneys.
Caption: The WNK-SPAK-NCC signaling cascade for NCC activation.
Experimental Workflow: Stable Cell Line Generation for NCC Expression
Generating a stable cell line is often necessary for long-term studies of NCC function. The following workflow outlines the key steps.
Caption: Workflow for generating a stable NCC-expressing cell line.
Troubleshooting Logic: Diagnosing Lack of NCC Function
This decision tree can help diagnose why expressed NCC may not be functional.
Caption: A logical guide for troubleshooting non-functional NCC expression.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium-chloride symporter - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 6. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation Regulates NCC Stability and Transporter Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exonic Mutations in the SLC12A3 Gene Cause Exon Skipping and Premature Termination in Gitelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. genscript.com [genscript.com]
- 12. Expression of cDNAs in Human Natural Killer Cell Lines by Retroviral Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
Technical Support Center: Nanocrystalline Cellulose (NCC) Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of nanocrystalline cellulose (B213188) (NCC) during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during NCC sample preparation, leading to degradation.
Issue 1: NCC degradation during acid hydrolysis.
-
Question: My NCC yield is low, and the particle size is inconsistent after acid hydrolysis. What could be the cause, and how can I fix it?
-
Answer: Low yield and inconsistent particle size are common indicators of excessive NCC degradation during acid hydrolysis. Several factors could be contributing to this issue. The concentration of the acid is a critical parameter. High acid concentrations can lead to the complete hydrolysis of cellulose into glucose and other byproducts, significantly reducing the NCC yield[1][2]. The reaction temperature and time are also crucial. Elevated temperatures and prolonged hydrolysis times can cause the degradation of the crystalline regions of cellulose that form the NCC[3]. To troubleshoot this, it is recommended to optimize the hydrolysis conditions. Start with a lower acid concentration and gradually increase it while monitoring the yield and particle size. Similarly, begin with a shorter reaction time and a moderate temperature, then adjust as needed. The optimal conditions will depend on the cellulose source material. For instance, for cotton linter, a sulfuric acid concentration of 60%, a solid/liquid ratio of 1:20, a hydrolysis temperature of 45°C, and a hydrolysis time of 5 minutes have been shown to produce a good yield[4].
Issue 2: Thermal instability of prepared NCC.
-
Question: My NCC sample shows poor thermal stability during subsequent processing steps. Why is this happening, and what can I do to improve it?
-
Answer: The thermal stability of NCC can be influenced by the preparation method, particularly the type of acid used for hydrolysis. NCC prepared using sulfuric acid tends to have lower thermal stability due to the introduction of sulfate (B86663) groups on the cellulose surface. These sulfate groups can act as a catalyst for thermal degradation[2]. One way to improve thermal stability is to use hydrochloric acid for hydrolysis, as it does not introduce charged surface groups. However, this can lead to challenges with dispersion stability. Another approach is to neutralize the sulfated NCC with a base like sodium hydroxide (B78521) (NaOH). This converts the acidic sulfate half-esters to their more thermally stable sodium salt form.
Issue 3: Aggregation of NCC during drying and redispersion.
-
Question: After drying, my NCC powder is difficult to redisperse and forms aggregates. How can I prevent this?
-
Answer: NCC has a strong tendency to agglomerate upon drying due to the formation of irreversible hydrogen bonds between the nanocrystals. This is a common challenge that can negate the benefits of the nanoscale dimensions. To prevent aggregation, avoid oven-drying at high temperatures. Freeze-drying (lyophilization) is a preferred method as it can better preserve the individualized nature of the nanocrystals. The addition of surfactants or surface modifications can also help. Cationic surfactants, for example, can weaken the inter-particle hydrogen bonding, making redispersion easier.
Issue 4: Degradation during ultrasonication for dispersion.
-
Question: I use ultrasonication to disperse my NCC, but I suspect it's causing degradation. What are the signs, and how can I optimize the process?
-
Answer: While ultrasonication is effective for dispersing NCC, excessive sonication can lead to degradation. Signs of degradation include a decrease in particle length and aspect ratio, and potentially a reduction in crystallinity. The key is to use the minimum effective sonication energy. It's recommended to sonicate in an ice bath to prevent overheating of the suspension. Optimize the sonication time and amplitude. Start with a short sonication time and low amplitude, then gradually increase until a stable dispersion is achieved without significant degradation. Monitoring the particle size and morphology at different sonication intervals can help determine the optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause NCC degradation during sample preparation?
A1: The primary factors leading to NCC degradation are harsh chemical treatments and excessive mechanical forces. Specifically, these include:
-
High acid concentration, temperature, and reaction time during acid hydrolysis can lead to the breakdown of the cellulose crystalline structure.
-
Over-sonication with high power or for extended periods can shorten the NCC rods and reduce their aspect ratio.
-
Extreme pH conditions outside the stable range can also contribute to degradation.
Q2: How does the choice of acid for hydrolysis affect NCC stability?
A2: The choice of acid has a significant impact on the properties of the resulting NCC.
-
Sulfuric acid is commonly used and produces NCC with good colloidal stability in water due to the introduction of negatively charged sulfate ester groups on the surface. However, these sulfate groups can reduce the thermal stability of the NCC.
-
Hydrochloric acid produces NCC with higher thermal stability because it does not introduce surface charges. The downside is that the lack of surface charge makes the NCC more prone to aggregation in aqueous suspensions.
Q3: What is the optimal pH range for maintaining NCC stability in dispersions?
A3: The stability of NCC dispersions is highly dependent on pH. Generally, NCC suspensions are most stable at a neutral or slightly acidic pH. The surface charge of the nanocrystals, which is crucial for electrostatic repulsion and preventing aggregation, can be affected by changes in pH. For sulfated NCC, a stable dispersion is typically maintained in the pH range where the sulfate groups remain ionized.
Q4: Can enzymatic hydrolysis be used to produce NCC with less degradation?
A4: Yes, enzymatic hydrolysis is a milder alternative to acid hydrolysis for producing NCC. It uses cellulase (B1617823) enzymes to selectively hydrolyze the amorphous regions of cellulose, leaving the crystalline domains intact. This method can result in NCC with a higher degree of polymerization and potentially better thermal stability compared to acid-hydrolyzed NCC. However, the reaction times for enzymatic hydrolysis are generally longer.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various parameters on NCC properties.
Table 1: Effect of Sulfuric Acid Hydrolysis Conditions on NCC Properties
| Cellulose Source | H₂SO₄ Conc. (wt%) | Temperature (°C) | Time (min) | NCC Length (nm) | NCC Diameter (nm) | Yield (%) | Reference |
| Cotton Linter | 60 | 45 | 5 | 20-200 | - | 54.4 | |
| Pennisetum hydridum | 65 | Room Temp (25) | 120 | 272.5 | <10 | - | |
| Acacia mearnsii | 54 | 45 | 60 | 260.24 | 11.06 | 41.91 | |
| Cellulose II | 61 | 45 | - | Shorter | Smaller | Higher | |
| Rice Straw | 50% H₂SO₄ (75mL/g) | 75 | 40 | Well-defined | - | - |
Table 2: Effect of Ultrasonication on NCC Properties
| NCC Source | Sonication Time (min) | Vibration Amplitude (%) | NCC Length (nm) | NCC Diameter (nm) | Crystallinity (%) | Yield (%) | Reference |
| Ionic Liquid Hydrolysis | 5 | - | - | - | 73 | 84 | |
| Ionic Liquid Hydrolysis | - | 90 | - | - | 67 | 90 | |
| Ionic Liquid Hydrolysis | - | 60 | 200 | 21 | - | - | |
| Ionic Liquid Hydrolysis | - | 70 | 143 | 16 | - | - |
Experimental Protocols
Protocol 1: NCC Preparation by Sulfuric Acid Hydrolysis
-
Pre-treatment of Cellulose Source:
-
Start with a purified cellulose source (e.g., microcrystalline cellulose, cotton linters, or bleached wood pulp).
-
Ensure the cellulose is dry before hydrolysis.
-
-
Acid Hydrolysis:
-
In a beaker placed in a temperature-controlled water bath, add a specific weight of the cellulose material.
-
Slowly add a pre-determined volume of sulfuric acid (e.g., 64 wt%) to the cellulose while stirring continuously. A common acid-to-cellulose ratio is 10:1 (v/w).
-
Maintain the desired reaction temperature (e.g., 45°C) and stir for a specific duration (e.g., 60 minutes). The optimal time and temperature will vary depending on the cellulose source.
-
-
Quenching the Reaction:
-
Stop the hydrolysis by adding a large volume of cold deionized water (approximately 10 times the volume of the acid used).
-
-
Purification:
-
Centrifuge the suspension to pellet the NCC and discard the acidic supernatant.
-
Wash the NCC pellet by repeatedly resuspending it in deionized water and centrifuging until the supernatant reaches a neutral pH.
-
Alternatively, dialyze the suspension against deionized water until the pH is neutral.
-
-
Dispersion:
-
Resuspend the purified NCC in deionized water.
-
Disperse the NCC using an ultrasonic probe. Perform sonication in an ice bath to prevent overheating. Use short bursts of sonication and allow the suspension to cool between bursts.
-
-
Storage:
-
Store the final NCC suspension in a refrigerator to prevent microbial growth.
-
Protocol 2: NCC Preparation by TEMPO-Mediated Oxidation
-
Suspension Preparation:
-
Disperse a known weight of cellulose in deionized water.
-
Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bromide (NaBr) to the cellulose suspension and stir until dissolved.
-
-
Oxidation Reaction:
-
Cool the suspension in an ice bath.
-
Slowly add a solution of sodium hypochlorite (B82951) (NaClO) dropwise to the suspension while maintaining the pH at 10 by the controlled addition of a NaOH solution.
-
Continue the reaction with stirring for a set period (e.g., 3 hours) or until the consumption of NaOH ceases.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small amount of ethanol.
-
-
Purification:
-
Wash the oxidized cellulose by repeated centrifugation and redispersion in deionized water until the conductivity of the supernatant is close to that of deionized water.
-
-
Fibrillation:
-
Disperse the purified TEMPO-oxidized cellulose in water using a high-shear homogenizer or an ultrasonicator to obtain a stable suspension of cellulose nanofibers.
-
Visualizations
Caption: Workflow for NCC preparation via acid hydrolysis.
Caption: Factors influencing NCC degradation.
References
- 1. CN1341663A - Method for preparing nanocrystal cellulose by means of acid hydrolysis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Research on cellulose nanocrystals produced from cellulose sources with various polymorphs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06222B [pubs.rsc.org]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
Optimizing Cryo-EM Sample Preparation for NCC: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cryo-electron microscopy (cryo-EM) sample preparation for the National Cancer Center (NCC). It offers troubleshooting advice for common issues, detailed experimental protocols, and frequently asked questions to ensure high-quality data acquisition for structural biology studies.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during cryo-EM sample preparation.
1. What is the ideal protein concentration for cryo-EM sample preparation?
The optimal protein concentration is sample-dependent and typically needs to be determined empirically.[1] A general starting range is between 0.1 and 5 mg/mL.[2] For many samples, a concentration of 0.5 to 2 mg/mL provides a good starting point for achieving an appropriate particle distribution on the grid.[3] It's often beneficial to test a range of concentrations, for instance, starting at 2 mg/mL and then preparing dilutions to 1 mg/mL and 0.5 mg/mL.[4]
2. How can I assess the quality of my sample before freezing?
Negative staining is a crucial quality control step before proceeding to cryo-EM.[5] This technique allows for a rapid assessment of sample homogeneity, concentration, and the presence of aggregates or contaminants. By examining negatively stained grids, you can quickly determine if your sample consists of uniform, monodisperse particles of the expected size and shape.
3. What is the purpose of glow discharging the cryo-EM grids?
Glow discharging, or plasma cleaning, is essential for making the grid surface hydrophilic. A hydrophilic surface ensures that the aqueous sample spreads evenly across the grid, which is critical for forming a thin, uniform layer of vitreous ice. This process also helps to remove any potential hydrocarbon contaminants from the grid surface.
4. What are the key parameters to control during plunge freezing with a Vitrobot?
Successful vitrification requires precise control over several parameters, including:
-
Temperature and Humidity: The Vitrobot chamber should be maintained at a specific temperature (e.g., 4°C or 22°C) and 100% humidity to prevent sample evaporation.
-
Blotting Time and Force: These parameters determine the final ice thickness. Optimal blotting times typically range from 2 to 6 seconds, but are sample-dependent.
-
Wait Time: The time between sample application and blotting can be adjusted.
5. How can I minimize ice contamination on my cryo-EM grids?
Ice contamination can obscure your sample and reduce image quality. To minimize it:
-
Work in a low-humidity environment.
-
Use freshly decanted liquid nitrogen to avoid ice crystals that may have formed in the dewar.
-
Ensure all tools, such as tweezers, are thoroughly dry and pre-cooled before contacting the grid.
-
Minimize the time the frozen grid is exposed to the air during transfer steps.
Troubleshooting Guide
This guide provides solutions to common problems encountered during cryo-EM sample preparation.
Caption: Troubleshooting workflow for common cryo-EM sample preparation issues.
| Problem | Potential Cause | Suggested Solution |
| Protein Aggregation | Sample concentration is too high. | Lower the protein concentration. |
| Buffer conditions are suboptimal. | Screen different buffer conditions (pH, ionic strength). Consider adding stabilizing agents. | |
| Protein is unstable. | Add a small amount of detergent (e.g., 0.05% n-Octyl-β-D-Glucopyranoside). | |
| Preferred Orientation | Protein interacts with the air-water interface. | Add a mild detergent (e.g., CHAPSO) to the sample buffer. |
| Insufficient views for 3D reconstruction. | Collect data with the grid tilted. | |
| Grid surface properties are not ideal. | Try different types of grids (e.g., with a thin carbon support layer). | |
| Poor Ice Quality | Ice is too thick. | Increase the blotting time and/or blotting force. |
| Ice is too thin or holes are empty. | Decrease the blotting time and/or blotting force. | |
| Crystalline ice is present. | Ensure rapid plunging into properly cooled liquid ethane. Check for and remove any frost on the ethane. Make sure all tools are properly cooled to avoid devitrification. | |
| Low Particle Density | Sample concentration is too low. | Increase the protein concentration. |
| Grid surface is hydrophobic. | Increase the glow discharge time to improve hydrophilicity. | |
| Sample is aggregating and not entering the holes. | Centrifuge the sample immediately before application to the grid to remove large aggregates. | |
| Contamination | Black specks or crystalline features are visible. | Use fresh, high-purity water and buffer components. Work in a clean environment to avoid dust. Handle grids carefully to prevent transfer of contaminants. |
| Ice contamination from the environment. | Maintain a low-humidity environment during sample preparation and transfer. Use a cold-trap or work quickly to minimize exposure of the frozen grid to air. |
Quantitative Data Summary Tables
The following tables provide recommended starting parameters for key aspects of cryo-EM sample preparation. These are general guidelines, and optimal conditions will vary depending on the specific sample.
Table 1: Sample Concentration and Purity
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 5 mg/mL | Optimal concentration is sample-dependent. A good starting point is often 0.5 - 2 mg/mL. |
| Purity | >95% | High purity is crucial to minimize background noise and ensure a homogeneous sample. |
Table 2: Vitrobot Plunge Freezing Parameters
| Parameter | Recommended Setting | Notes |
| Chamber Temperature | 4 - 22 °C | Should match the sample's storage conditions to maintain stability. |
| Chamber Humidity | 95 - 100% | Prevents premature drying of the sample on the grid. |
| Blotting Time | 2 - 6 seconds | Highly sample-dependent; requires empirical optimization to achieve desired ice thickness. |
| Blotting Force | 0 to -15 | Adjust in conjunction with blotting time to control ice thickness. |
| Wait Time | 0 - 30 seconds | The time between applying the sample and blotting; can influence particle distribution. |
Table 3: Common Additives in Cryo-EM Buffers
| Additive | Typical Concentration | Purpose |
| Detergents (e.g., n-Octyl-β-D-Glucopyranoside, CHAPSO) | 0.01 - 0.1% | Stabilize membrane proteins and can help overcome preferred orientation. |
| Glycerol | < 5% (v/v) | Can stabilize some proteins, but higher concentrations can reduce image contrast. |
| Salts (e.g., NaCl, KCl) | 50 - 150 mM | Maintain protein solubility and stability. High salt concentrations can increase background noise. |
Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments in cryo-EM sample preparation.
Protocol 1: Glow Discharging of EM Grids
Objective: To render the grid support film hydrophilic for even sample spreading.
Materials:
-
Cryo-EM grids (e.g., Quantifoil)
-
Glow discharge system (e.g., Pelco easiGlow)
-
Forceps
Procedure:
-
Carefully place the cryo-EM grids on a clean glass slide with the carbon side facing up.
-
Place the slide inside the chamber of the glow discharge unit.
-
Close the chamber and ensure it is properly sealed.
-
Pump down the chamber to the recommended vacuum level (e.g., 200 mTorr).
-
Apply the plasma treatment according to the manufacturer's instructions. A typical setting is 25 mA for 30-60 seconds.
-
After the treatment, vent the chamber slowly to atmospheric pressure.
-
Remove the grids and use them for sample application as soon as possible, ideally within 30 minutes, as the hydrophilic effect is transient.
References
- 1. biorxiv.org [biorxiv.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. What Could Go Wrong? A Practical Guide To Single-Particle Cryo-EM: From Biochemistry To Atomic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Overcoming Off-Target Effects of NCC Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NCC (Sodium-Chloride Cotransporter) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome the challenges associated with off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with NCC inhibitors?
Q2: I'm observing an unexpected phenotype in my cell-based assay after treating with an NCC inhibitor. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:
-
Use Structurally Unrelated Inhibitors: If multiple, structurally distinct NCC inhibitors produce a similar biological effect, it is more likely to be an on-target effect.[4]
-
Control Experiments: Employ cell lines that do not express NCC or use genetic knockdown techniques like siRNA or CRISPR-Cas9 to reduce NCC expression.[1][4] If the experimental effect persists in the absence of the target protein, it is likely an off-target effect.[1][4]
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the known potency (IC50) of the inhibitor for NCC.[4] Off-target effects may appear at significantly higher or lower concentrations.[4]
-
Direct Off-Target Activity Assays: Conduct experiments to directly measure the activity of your compound against known common off-targets, such as a panel of kinases or other transporters.[4]
Q3: My NCC inhibitor is showing lower than expected efficacy in vivo. What could be the reason?
A3: Reduced in vivo efficacy of an NCC inhibitor can be attributed to several factors, including compensatory mechanisms activated in response to NCC inhibition. When NCC activity is compromised, the kidney can activate alternative salt reabsorption pathways to maintain sodium balance.[5][6] These compensatory mechanisms can include the upregulation of:
These responses can blunt the natriuretic and blood pressure-lowering effects of the NCC inhibitor.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for my NCC inhibitor across different experiments.
-
Possible Cause: Variations in experimental conditions can significantly impact the apparent potency of an inhibitor. Factors such as cell line type, expression level of NCC, substrate concentration, and incubation time can all influence the IC50 value.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
-
Detailed Steps:
-
Standardize Cell Culture: Use the same cell line (e.g., HEK293 cells stably expressing human NCC) and ensure the passage number is within a consistent range for all experiments.[9]
-
Verify Target Expression: Regularly verify the expression level of NCC via Western blot or qPCR to ensure consistency between batches of cells.
-
Optimize Assay Conditions: Carefully optimize and standardize the concentration of the substrate (e.g., radioactive iodide, stable isotope-labeled Na+ or Cl-) and the incubation time for the uptake assay.
-
Control for Assay Variability: Include a reference NCC inhibitor with a known IC50 in every experiment as a positive control to monitor for assay drift.
-
Problem 2: Observing changes in a signaling pathway thought to be unrelated to NCC activity.
-
Possible Cause: Your NCC inhibitor may be interacting with off-target kinases or other signaling molecules. The WNK-SPAK/OSR1 kinase cascade is the primary pathway regulating NCC activity, but your compound could be affecting other pathways.[10][11][12]
-
Troubleshooting Steps:
Caption: Troubleshooting off-target kinase inhibition.
-
Detailed Steps:
-
Identify the Affected Pathway: Use techniques like Western blotting with phospho-specific antibodies or reporter gene assays to confirm the modulation of the specific signaling pathway.[13]
-
Perform Kinase Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions.[1] This can be done through commercially available services.
-
In Vitro Kinase Assays: Once potential off-target kinases are identified, perform in vitro kinase inhibition assays to determine the IC50 of your compound for these kinases.[13]
-
Consult Databases: Check publicly available databases for information on the kinase selectivity profile of your compound or structurally similar molecules.[4]
-
Data Presentation: Comparative IC50 Values of NCC Inhibitors
The potency of different thiazide and thiazide-like diuretics in inhibiting NCC is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The following table summarizes IC50 values for several common NCC inhibitors.
| Inhibitor | IC50 (µM) | Species | Expression System | Reference |
| Polythiazide | ~0.03 | Rat | Xenopus laevis oocytes | [9] |
| Metolazone | Estimated from potency | Rat | Xenopus laevis oocytes | [9] |
| Bendroflumethiazide | Estimated from potency | Rat | Xenopus laevis oocytes | [9] |
| Trichlormethiazide | ~5-10 (estimated) | Rat | Xenopus laevis oocytes | [9] |
| Hydrochlorothiazide | ~18 | Human | HEK293 cells | [9] |
| Chlorthalidone | >10 | Rat | Xenopus laevis oocytes | [9] |
Note: IC50 values can vary significantly depending on the experimental conditions and should be used as a comparative guide.[9]
Experimental Protocols
Protocol 1: Radioactive Iodide (¹²⁵I) Uptake Assay in HEK293 Cells
This assay measures the uptake of radioactive iodide, a substrate for the NCC transporter, in HEK293 cells stably expressing human NCC. A reduction in iodide uptake in the presence of a test compound indicates inhibition of NCC activity.[9]
Caption: Workflow for the radioactive iodide uptake assay.
Detailed Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human NCC in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.[9]
-
Cell Seeding: Seed cells into 24-well plates to reach 80-90% confluency on the day of the assay.[9]
-
Pre-incubation: Wash cells with a pre-incubation buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, and 15 mM Hepes/Tris, pH 7.4). Then, pre-incubate with the test compound at various concentrations for 15 minutes at 37°C.[9]
-
Substrate Uptake: Initiate uptake by adding the uptake buffer containing ¹²⁵I. Incubate for a defined period (e.g., 15 minutes) at 37°C.[9]
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold wash buffer.[9]
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).[9]
-
Measurement: Measure the radioactivity in the cell lysates using a gamma counter.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Protocol 2: Non-Radioactive Ion Uptake Assay using LC-MS/MS
This method provides a safer alternative to the radioactive assay by measuring the uptake of a stable isotope-labeled substrate.[9]
Caption: Workflow for the non-radioactive ion uptake assay.
Detailed Methodology:
-
Cell Culture and Seeding: Follow the same procedure as the radioactive assay, but seed cells in 12-well plates.[9]
-
Pre-incubation: Follow the same pre-incubation steps with the test compound.[9]
-
Substrate Uptake: Initiate uptake by adding the uptake buffer containing a stable isotope-labeled substrate for NCC (e.g., ¹³C- or ¹⁵N-labeled Na⁺ or Cl⁻). Incubate at 37°C for 15 minutes.[9]
-
Termination and Lysis: Terminate the uptake by washing the cells three times with ice-cold Na⁺-free buffer. Lyse the cells with acetonitrile.[9]
-
Sample Preparation: Transfer the cell lysate to a new tube and centrifuge to pellet cell debris. Collect the supernatant for analysis.[9]
-
LC-MS/MS Analysis: Quantify the amount of the stable isotope-labeled substrate in the supernatant using a validated LC-MS/MS method.[9]
-
Data Analysis: Calculate the IC50 value as described for the radioactive assay.
Signaling Pathway Diagram
NCC Regulatory Pathway
The activity of the Na-Cl cotransporter is primarily regulated by the WNK-SPAK/OSR1 signaling cascade. Understanding this pathway is crucial for interpreting the effects of NCC inhibitors and potential off-target interactions.
Caption: Signaling pathway regulating NCC activity.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JCI - Integrated compensatory network is activated in the absence of NCC phosphorylation [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Potassium Effects on NCC Are Attenuated during Inhibition of Cullin E3–Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute inhibition of NCC does not activate distal electrogenic Na+ reabsorption or kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Exploring the intricate regulatory network controlling the thiazide-sensitive NaCl cotransporter (NCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Inhibitory Effects of Thiazide Diuretics on the Sodium-Chloride Cotransporter (NCC)
For Researchers, Scientists, and Drug Development Professionals
Thiazide and thiazide-like diuretics have been a cornerstone in the management of hypertension for over six decades.[1][2] Their primary therapeutic effect is achieved through the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule in the kidney.[3][4] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[3][5] By blocking this transporter, thiazides promote the excretion of sodium and chloride, leading to diuresis and a subsequent reduction in blood pressure.[5]
This guide provides a comparative analysis of the inhibitory effects of different thiazide diuretics on NCC, supported by experimental data and detailed methodologies to aid in research and drug development.
Mechanism of Action: How Thiazides Inhibit NCC
Thiazide diuretics exert their effect by binding to and inhibiting the NCC, thereby preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[3][6] Recent cryo-electron microscopy (cryo-EM) studies have revealed that thiazides bind to a site that overlaps with the chloride-binding site on the transporter.[5][7] This binding action locks the NCC in an outward-facing conformation, which prevents the conformational changes necessary for ion translocation across the cell membrane, thus inhibiting its transport cycle.[1][7][8]
The activity of NCC itself is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[3][9][10] This pathway leads to the phosphorylation and activation of NCC.[3] Thiazides directly interfere with the transport function of the activated NCC.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter [ideas.repec.org]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human and Rodent NCC Protein Sequences for Researchers
A deep dive into the sequence homology and functional domains of the sodium-chloride cotransporter (NCC) across species, providing valuable insights for drug development and physiological research.
The sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, is a critical protein in the regulation of electrolyte balance and blood pressure. Predominantly expressed in the distal convoluted tubule of the kidney, it facilitates the reabsorption of sodium and chloride ions.[1] Given its physiological significance, NCC is a key target for diuretic drugs used in the management of hypertension. Understanding the similarities and differences in the NCC protein sequence between humans and rodent models is paramount for the translation of preclinical research to clinical applications. This guide provides a comparative analysis of human, mouse, and rat NCC protein sequences, detailing their sequence conservation, domain organization, and the signaling pathways that govern their activity.
Quantitative Sequence Comparison
A multiple sequence alignment of the canonical NCC protein sequences from Homo sapiens (Human), Mus musculus (Mouse), and Rattus norvegicus (Rat) reveals a high degree of conservation, underscoring the protein's essential and conserved function across these species. The following table summarizes the percentage of sequence identity and similarity.
| Comparison | Sequence Identity (%) | Sequence Similarity (%) |
| Human vs. Mouse | 91.5% | 95.8% |
| Human vs. Rat | 91.2% | 95.7% |
| Mouse vs. Rat | 96.9% | 98.5% |
Data generated from multiple sequence alignment using Clustal Omega.
Domain Organization: A High Degree of Conservation
The NCC protein is characterized by a structural arrangement that includes a cytosolic N-terminal domain, twelve transmembrane domains (TMs), and a cytosolic C-terminal domain. A comparative analysis of these domains between human and rodent NCC proteins indicates a remarkable level of conservation, particularly within the transmembrane domains responsible for ion transport.
| Domain | Human (Amino Acid Residues) | Mouse (Amino Acid Residues) | Rat (Amino Acid Residues) | Conservation Highlights |
| N-terminus | 1-135 | 1-135 | 1-135 | Highly conserved, with key phosphorylation sites for regulatory kinases. |
| Transmembrane Domains (1-12) | ~136-600 | ~136-600 | ~136-600 | Exceptionally high conservation, reflecting the fundamental role of these domains in ion binding and translocation. |
| C-terminus | ~601-1021 | ~601-1002 | ~601-1003 | High conservation, containing crucial motifs for protein-protein interactions and regulation of transporter activity. |
Experimental Protocols
Methodology for Comparative Sequence Analysis
The quantitative data presented in this guide were generated through a standardized bioinformatics workflow.
1. Sequence Retrieval: The canonical amino acid sequences for human (Accession: P55017), mouse (Accession: P59158), and rat (Accession: P55018) NCC proteins were retrieved from the UniProt Knowledgebase (UniProtKB).
2. Multiple Sequence Alignment: A multiple sequence alignment was performed using the Clustal Omega web server. The default parameters were used for the alignment, which include the Gonnet protein weight matrix, a gap opening penalty of 10, and a gap extension penalty of 0.20.
3. Analysis of Sequence Identity and Similarity: The percentage of sequence identity and similarity was calculated from the Clustal Omega alignment output. Sequence identity refers to the percentage of identical amino acid residues at the same position in the alignment. Sequence similarity includes both identical and chemically similar amino acid residues.
4. Domain Annotation: The domain organization of the NCC proteins was determined based on annotations from the UniProt database and published literature. The retrieved sequences were then manually inspected within the alignment to compare the conservation of these functional domains across the three species.
Signaling Pathways and Experimental Workflow
To visually represent the complex regulatory network of NCC and the workflow for this comparative analysis, the following diagrams were generated using Graphviz.
Conclusion
The high degree of sequence and domain conservation of the NCC protein between humans and rodents validates the use of mouse and rat models in preclinical studies targeting this transporter. However, the observed minor differences, particularly in the terminal regions, may have subtle implications for drug binding or regulatory protein interactions. This comparative guide provides a foundational resource for researchers, offering a clear and concise summary of the sequence-level relationships of this important therapeutic target.
References
A Comparative Guide to the Cross-Reactivity of NCC Antibodies Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of commercially available antibodies against the Na-Cl Cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3), across different species. The information presented is based on manufacturer-provided data and aims to assist researchers in selecting the most suitable antibodies for their specific experimental needs. While direct quantitative comparative studies are limited in peer-reviewed literature, this guide summarizes the available qualitative data to facilitate an informed decision.
Comparison of NCC Antibody Cross-Reactivity
The following table summarizes the cross-reactivity of several commercially available anti-NCC antibodies as indicated in their respective datasheets. The performance in key applications such as Western Blot (WB) and Immunohistochemistry (IHC) is highlighted.
| Antibody (Clone/Catalog #) | Host | Immunogen Species | Reactivity | Applications Cited by Manufacturer | Recommended Dilutions (Manufacturer) |
| Anti-NCC (SPC-402) | Rabbit | Rat | Human, Mouse, Rat, Dog | WB, IHC, ICC/IF, IEM | WB: 1:1000, IHC: 1:200[1] |
| Anti-NCC (GTX41969) | Rabbit | Rat | Human, Mouse, Rat | WB, ICC/IF, IHC-P | WB: 1:1000, IF: 1:200[2] |
| Anti-NCC (p1311-53) | Rabbit | Mouse | Human, Mouse, Rat | WB, IHC | Not specified |
Note: Optimal dilutions should be determined by the end-user. The data presented here is for informational purposes and is based on manufacturer's claims. Independent validation in the specific experimental context is highly recommended.
Experimental Protocols
Detailed methodologies for two key experimental applications, Western Blotting and Immunohistochemistry, are provided below. These protocols are generalized and may require optimization for specific antibodies and tissues.
Western Blot Protocol for NCC Detection
This protocol outlines the steps for detecting NCC protein in kidney tissue lysates.
-
Sample Preparation:
-
Excise kidney tissue from the species of interest (e.g., mouse, rat) on ice.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NCC antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. NCC is expected to be detected at approximately 160 kDa[1].
-
Immunohistochemistry (IHC) Protocol for NCC Staining in Kidney
This protocol is for the detection of NCC in paraffin-embedded kidney tissue sections.
-
Tissue Preparation:
-
Fix the kidney tissue in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene (2 x 10 minutes).
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave oven or pressure cooker.
-
Allow the slides to cool down to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Wash the sections with phosphate-buffered saline (PBS).
-
Block non-specific binding by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate the sections with the primary anti-NCC antibody (e.g., at a 1:200 dilution in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash the sections three times with PBS.
-
Incubate the sections with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash the sections three times with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash the sections three times with PBS.
-
-
Visualization and Counterstaining:
-
Develop the color reaction using a diaminobenzidine (DAB) substrate kit.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Visualizations
Experimental Workflow for Antibody Cross-Reactivity Testing
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody across different species.
Signaling Pathway of NCC Regulation
The activity of the Na-Cl Cotransporter (NCC) is primarily regulated by the WNK-SPAK/OSR1 signaling cascade. This pathway is a key determinant of sodium reabsorption in the distal convoluted tubule of the kidney.
References
Validation of NCC as a Therapeutic Target for Edema: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Na-Cl cotransporter (NCC) as a therapeutic target for edema against alternative therapeutic strategies. We will delve into the experimental data from both preclinical and clinical studies to objectively evaluate the performance of targeting NCC, primarily through thiazide diuretics, and compare it with other established and emerging treatments for edematous states.
Introduction to NCC and its Role in Edema
The thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney. It plays a crucial role in renal salt handling by reabsorbing approximately 5-10% of the filtered sodium load. By inhibiting NCC, thiazide diuretics increase the excretion of sodium and water, leading to a reduction in extracellular fluid volume and resolution of edema.[1][2] The validation of NCC as a therapeutic target is strongly supported by the long-standing clinical efficacy of thiazide diuretics in treating edema associated with conditions like heart failure and hypertension.[3][4] Furthermore, genetic disorders such as Gitelman's syndrome, caused by loss-of-function mutations in the NCC gene, are characterized by salt wasting and low blood pressure, further cementing the central role of NCC in sodium balance.
NCC Signaling Pathway and Mechanism of Action of Thiazide Diuretics
Thiazide diuretics exert their effect by binding to and inhibiting the NCC protein, thereby blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the osmotic pressure of the tubular fluid, which in turn reduces the reabsorption of water, resulting in diuresis.
The activity of NCC is regulated by a complex signaling cascade involving the "With-No-Lysine" (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Low intracellular chloride concentrations activate WNK4, which in turn phosphorylates and activates SPAK. Activated SPAK then phosphorylates and stimulates the activity of NCC, promoting sodium reabsorption. Thiazide diuretics, by blocking NCC, lead to an increase in intracellular chloride in the DCT cells, which can have downstream effects on this regulatory pathway.
References
A Structural Showdown: Unraveling the Nuances of the SLC12 Transporter Family, with a Focus on the Thiazide-Sensitive NCC
A comprehensive guide for researchers, scientists, and drug development professionals comparing the structural and functional properties of the Na-Cl cotransporter (NCC) with other key members of the Solute Carrier 12 (SLC12) family. This guide provides a detailed analysis of ion affinities, inhibitor sensitivities, and regulatory mechanisms, supported by experimental data and protocols.
The SLC12 family of electroneutral cation-chloride cotransporters plays a pivotal role in maintaining cellular volume, controlling ion homeostasis, and regulating blood pressure. This family is broadly divided into two main branches: the Na⁺-dependent cotransporters, which include the Na-Cl cotransporter (NCC; SLC12A3) and the Na-K-2Cl cotransporters (NKCC1; SLC12A2 and NKCC2; SLC12A1), and the Na⁺-independent K-Cl cotransporters (KCCs; SLC12A4-7). Understanding the structural and functional distinctions within this family is crucial for the development of targeted therapeutics for a range of disorders, from hypertension to neurological conditions.
This guide provides a detailed structural and functional comparison of NCC with other prominent members of the SLC12 family, offering a valuable resource for researchers and drug developers.
At a Glance: Key Structural and Functional Differences
All members of the SLC12 family share a common architecture, featuring 12 transmembrane domains (TMDs) with intracellular N- and C-termini. They typically form functional dimers in the plasma membrane, often in a "domain-swapped" arrangement where the TMD of one subunit interacts with the C-terminal domain (CTD) of the other. Despite these similarities, significant differences in ion transport stoichiometry, ion affinities, and inhibitor sensitivities set them apart.
Ion Transport Stoichiometry:
-
NCC (SLC12A3): Transports one Na⁺ ion and one Cl⁻ ion.
-
NKCCs (SLC12A1, SLC12A2): Cotransport one Na⁺ ion, one K⁺ ion, and two Cl⁻ ions.[1]
-
KCCs (SLC12A4-7): Mediate the coupled movement of one K⁺ ion and one Cl⁻ ion.
Quantitative Comparison of Ion Affinities and Inhibitor Sensitivities
The following tables summarize the available quantitative data on the kinetic properties and inhibitor sensitivities of NCC, NKCCs, and KCCs. It is important to note that these values can vary depending on the experimental system, species, and specific isoform being studied.
Table 1: Apparent Ion Affinities (Km) of SLC12 Family Members
| Transporter | Ion | Apparent Km (mM) | Species/System | Reference |
| NCC | Na⁺ | 7.66 ± 1.6 | Rat | [2] |
| Cl⁻ | 6.36 ± 1.1 | Rat | [2] | |
| Na⁺ | 25.06 ± 0.4 | Flounder | [2] | |
| Cl⁻ | 13.56 ± 0.2 | Flounder | [2] | |
| NKCC1 | Cl⁻ (high affinity site) | 5.1 | - | - |
| Cl⁻ (low affinity site) | 55.3 | - | - | |
| KCC1 | K⁺ | ~25.5 | Human (in Xenopus oocytes) | [3] |
| KCC4 | K⁺ | ~17.5 | Human (in Xenopus oocytes) | [3] |
Table 2: Inhibitor Sensitivity (IC50/pIC50) of SLC12 Family Members
| Transporter | Inhibitor | IC50 / pIC50 | Species/System | Reference |
| NCC | Polythiazide | Potent inhibitor | Rat | [4] |
| Metolazone | Potent inhibitor | Rat | [4] | |
| Bendroflumethiazide | Moderate inhibitor | Rat | [4] | |
| Trichlormethiazide | Moderate inhibitor | Rat | [4] | |
| Chlorthalidone | Less potent inhibitor | Rat | [4] | |
| NKCC1 | Bumetanide | pIC50 = 6.48 | Rat erythrocytes | [5][6] |
| Piretanide | pIC50 = 5.99 | Rat erythrocytes | [5][6] | |
| Furosemide | pIC50 = 5.04 | Rat erythrocytes | [5][6] | |
| Bumetanide | ~0.2 µM | Neurons | [7] | |
| NKCC2 | Bumetanide | pIC50 = 6.48 | Rat mTAL | [5][6] |
| Piretanide | pIC50 = 5.97 | Rat mTAL | [5][6] | |
| Furosemide | pIC50 = 5.15 | Rat mTAL | [5][6] | |
| KCC2 | Bumetanide | 655 µM | Human (in HEK293 cells) | [8] |
Deciphering the Regulatory Code: The WNK-SPAK/OSR1 Signaling Pathway
A key regulatory mechanism governing the activity of SLC12 transporters is phosphorylation by the With-No-Lysine (WNK) kinases and their downstream targets, the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This signaling cascade exhibits a remarkable reciprocal regulation of the two main branches of the SLC12 family.
Figure 1: The WNK-SPAK/OSR1 signaling pathway reciprocally regulates SLC12 family members.
Phosphorylation of Na⁺-dependent transporters (NCC and NKCCs) at conserved threonine and serine residues in their N-terminal domains leads to their activation, promoting ion influx. Conversely, phosphorylation of Na⁺-independent transporters (KCCs) at their C-terminal domains results in their inhibition, reducing ion efflux. This elegant mechanism allows for a coordinated cellular response to changes in intracellular chloride concentration and cell volume.
Experimental Corner: Protocols for Assessing Transporter Function
Accurate measurement of transporter activity is fundamental to structure-function studies and drug discovery. The following are detailed protocols for commonly used assays to quantify the activity of SLC12 family members.
⁸⁶Rb⁺ Uptake Assay (for K⁺-transporting SLC12 members)
This radioisotope-based assay provides a direct measure of K⁺ (or its congener Rb⁺) transport.
Materials:
-
HEK293 cells stably expressing the SLC12 transporter of interest.
-
Uptake Buffer (e.g., 140 mM NaCl, 5 mM RbCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 5 mM glucose, pH 7.4).
-
Wash Buffer (ice-cold, isotonic, Rb⁺-free).
-
⁸⁶RbCl (radioactive tracer).
-
Scintillation cocktail and a scintillation counter.
-
Test compounds (inhibitors or activators).
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with Uptake Buffer (without ⁸⁶RbCl). Pre-incubate the cells for 10-15 minutes at 37°C with Uptake Buffer containing the desired concentrations of test compounds.
-
Initiation of Uptake: Start the uptake by adding Uptake Buffer containing a known concentration of ⁸⁶RbCl (e.g., 1-2 µCi/mL).
-
Incubation: Incubate for a defined period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive buffer and washing the cells four times with ice-cold Wash Buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the ⁸⁶Rb⁺ uptake (counts per minute) to the protein concentration of each sample. Calculate the percentage of inhibition or stimulation relative to control wells.
Figure 2: Experimental workflow for the ⁸⁶Rb⁺ uptake assay.
Thallium (Tl⁺) Flux Assay
This fluorescence-based assay uses the K⁺ surrogate Tl⁺ and a Tl⁺-sensitive fluorescent dye to measure transporter activity in a high-throughput format.
Materials:
-
Cells expressing the transporter of interest.
-
Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Assay Buffer (Cl⁻-containing).
-
Stimulus Buffer (containing Tl₂SO₄).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating and Dye Loading: Plate cells in a 96- or 384-well plate. Load the cells with the Tl⁺-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Add test compounds to the wells and incubate for a specified time.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader and record the baseline fluorescence.
-
Stimulation: Add the Stimulus Buffer to initiate Tl⁺ influx.
-
Data Acquisition: Continuously record the fluorescence intensity. The influx of Tl⁺ will cause an increase in fluorescence.
-
Data Analysis: Calculate the initial rate of fluorescence increase (slope) to determine transporter activity.
YFP-Based Chloride Influx Assay
This assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to measure Cl⁻ influx. The fluorescence of this YFP variant is quenched by Cl⁻ ions.
Materials:
-
Cells co-expressing the transporter of interest and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cl⁻-free buffer.
-
Cl⁻-containing buffer.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture: Culture cells expressing both the transporter and YFP.
-
Baseline Fluorescence: Replace the culture medium with Cl⁻-free buffer and measure the baseline YFP fluorescence.
-
Initiate Influx: Rapidly replace the Cl⁻-free buffer with a Cl⁻-containing buffer.
-
Fluorescence Quenching: Monitor the decrease in YFP fluorescence over time as Cl⁻ enters the cells and quenches the YFP signal.
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of Cl⁻ influx and thus the transporter activity.
Figure 3: Experimental workflow for the YFP-based chloride influx assay.
Conclusion
The SLC12 family of cation-chloride cotransporters represents a fascinating group of membrane proteins with diverse physiological roles and significant therapeutic potential. While sharing a common structural framework, NCC, NKCCs, and KCCs exhibit distinct ion transport properties, inhibitor sensitivities, and regulatory mechanisms. A thorough understanding of these differences, facilitated by robust experimental approaches, is paramount for the rational design of selective and effective drugs targeting these crucial transporters. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 2. Structure-function relationships in the sodium chloride cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional comparison of the K+-Cl- cotransporters KCC1 and KCC4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Na-K-Cl Cotransporter Contributes to Glutamate-Mediated Excitotoxicity | Journal of Neuroscience [jneurosci.org]
- 8. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Veritas: Validating In Vitro Findings on NCC Regulation
A Comparative Guide for Researchers
The thiazide-sensitive sodium-chloride cotransporter (NCC), predominantly expressed in the distal convoluted tubule (DCT) of the kidney, is a critical regulator of renal salt reabsorption and blood pressure. While in vitro systems like Xenopus laevis oocytes and mammalian cell lines have been instrumental in dissecting the molecular machinery governing NCC activity, the physiological relevance of these findings necessitates validation in living organisms. This guide provides an objective comparison of in vitro discoveries with their in vivo validation, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of NCC regulation.
The Core Regulatory Pathway: From Cell Culture to Whole Animal
The primary signaling cascade controlling NCC activity involves a series of phosphorylation events orchestrated by the With-No-Lysine (WNK) kinases and the SPAK/OSR1 (Ste20-related proline-alanine-rich kinase/Oxidative stress-responsive kinase 1) kinases. In vitro studies were pivotal in first establishing this pathway.[1][2]
Subsequent in vivo studies using genetically engineered mouse models have largely confirmed the central tenets of this pathway, demonstrating that its dysregulation leads to significant physiological consequences, including hypertension and electrolyte imbalances.[3][4][5] For instance, mutations in WNK1, WNK4, CUL3, and KLHL3, which are components of an E3 ubiquitin ligase complex that degrades WNKs, cause Familial Hyperkalemic Hypertension (FHHt), a rare monogenic form of hypertension. This is primarily attributed to the overactivation of the WNK-SPAK/OSR1-NCC cascade, leading to increased salt reabsorption.
Quantitative Comparison: In Vitro Predictions vs. In Vivo Realities
The convergence of findings between in vitro and in vivo models is most evident when examining the quantitative effects of specific mutations and interventions on NCC phosphorylation and abundance.
| Finding/Mutation | In Vitro System | In Vitro Observation | In Vivo Model | In Vivo Corroboration & Phenotype |
| WNK4 Activation | Xenopus oocytes, HEK293T cells | WNK4 phosphorylates and activates SPAK/OSR1, which in turn phosphorylates and activates NCC. | WNK4D561A/+ knock-in mice (FHHt model) | Increased phosphorylation of SPAK/OSR1 and NCC; Hypertension, hyperkalemia. |
| KLHL3 Mutation | Co-immunoprecipitation in HeLa cells | Mutant KLHL3 fails to bind and ubiquitinate WNK kinases, leading to increased WNK protein levels. | KLHL3R528H/+ knock-in mice | Markedly higher WNK1 and WNK4 protein levels; Increased phosphorylation in the WNK-OSR1/SPAK-NCC cascade; Salt-sensitive hypertension, hyperkalemia. |
| NCC Phosphorylation Site Mutation (T60M) | MDCK cells | Reduced total protein expression and membrane stability of NCC. | NccT58M/T58M knock-in mice (human T60M equivalent) | Lower total and phosphorylated NCC protein despite normal mRNA levels; Gitelman-like syndrome phenotype with blunted response to thiazide diuretics. |
| WNK1 Overexpression | Biochemical assays | Catalytically active L-WNK1 activates SPAK, which directly phosphorylates and activates NCC. | WNK1+/FHHt mice (intronic deletion) | Increased expression of L-WNK1 in the distal tubule; Enhanced total and phosphorylated NCC at the apical membrane; Hypertension and hyperkalemia. |
Experimental Protocols: Bridging the Gap
Translating in vitro hypotheses into in vivo experiments requires robust and validated methodologies. Below are summaries of key protocols used to generate the data cited in this guide.
Immunoblotting for Total and Phosphorylated NCC
-
Objective: To quantify the abundance of total NCC and its activated (phosphorylated) form in kidney tissue.
-
Methodology:
-
Tissue Homogenization: Kidneys from experimental mice (e.g., wild-type vs. knock-in models) are harvested and homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Membrane Fractionation: Crude membrane fractions are often prepared by centrifugation to enrich for NCC, which is a membrane-bound protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for total NCC or phosphorylated NCC (e.g., anti-pNCC at Thr53/Thr58). Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected via chemiluminescence.
-
Densitometry: Band intensities are quantified using imaging software to determine the relative abundance of total and phosphorylated NCC, often normalized to a loading control like β-actin or Na+/K+-ATPase.
-
Immunofluorescence for NCC Localization
-
Objective: To visualize the subcellular localization of NCC within the DCT cells.
-
Methodology:
-
Tissue Preparation: Mice are perfused with paraformaldehyde (PFA) to fix the kidney tissue. The kidneys are then excised, cryoprotected in sucrose, and embedded in an optimal cutting temperature (OCT) compound.
-
Cryosectioning: Thin sections (e.g., 5 µm) of the kidney are cut using a cryostat and mounted on slides.
-
Staining: The sections are permeabilized (e.g., with Triton X-100), blocked, and incubated with a primary antibody against NCC.
-
Visualization: A fluorescently labeled secondary antibody is applied. The cell nuclei may be counterstained with DAPI.
-
Microscopy: The slides are imaged using a confocal microscope to determine if NCC is localized to the apical membrane (active) or in cytosolic vesicles (inactive).
-
In Vivo Blood Pressure Measurement
-
Objective: To assess the physiological consequence of altered NCC regulation on systemic blood pressure.
-
Methodology:
-
Telemetry (Gold Standard): A pressure-sensing catheter is surgically implanted into the carotid or femoral artery of the mouse. The attached transmitter is placed in a subcutaneous pocket.
-
Acclimatization: The mouse is allowed to recover from surgery for several days.
-
Data Acquisition: Blood pressure and heart rate are continuously and wirelessly recorded from conscious, freely moving animals in their home cages, avoiding stress-induced artifacts. Data is typically collected over several days to obtain a stable baseline.
-
Experimental Workflow: From In Vitro Hypothesis to In Vivo Validation
The process of validating an in vitro finding, such as the effect of a newly identified mutation, typically follows a structured workflow.
References
- 1. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NCC Regulation by Angiotensin II and Aldosterone
A Guide for Researchers in Renal Physiology and Drug Development
The thiazide-sensitive sodium-chloride cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT), is a critical regulator of renal sodium reabsorption and blood pressure. Its activity is finely tuned by numerous factors, most notably the renin-angiotensin-aldosterone system (RAAS). This guide provides a detailed comparison of how the two primary effectors of the RAAS, angiotensin II (Ang II) and aldosterone (B195564), regulate NCC. We present a synthesis of experimental findings, detailed protocols, and signaling pathway diagrams to offer an objective resource for researchers.
Core Mechanisms: A Tale of Two Timelines
While both Angiotensin II and aldosterone stimulate NCC activity, they do so via distinct temporal and mechanistic pathways. Ang II elicits a rapid, biphasic response measured in minutes, whereas aldosterone's effects manifest over hours to days. Both pathways, however, ultimately converge on the WNK-SPAK/OSR1 kinase cascade, the central hub for NCC phosphorylation and activation[1][2].
Angiotensin II: The Rapid Responder
Angiotensin II initiates a swift, time-dependent stimulation of NCC.[3] Its effects can be categorized into an immediate, phosphorylation-independent phase and a subsequent phosphorylation-dependent phase.
-
Very Acute Phase (15-30 minutes): Upon binding to its AT1 receptor, Ang II rapidly increases NCC activity by promoting the trafficking of the cotransporter to the apical membrane.[4] This initial response is dependent on WNK4 (With-No-Lysine Kinase 4) but notably occurs without an immediate increase in NCC phosphorylation.[3]
-
Later Acute Phase (≥ 60 minutes): Following the initial trafficking, Ang II induces the phosphorylation of NCC. This action is mediated by the kinase SPAK (Ste20-related proline-alanine-rich kinase) and is associated with a sustained increase in NCC surface expression and activity.[3][4]
-
Chronic Phase (Days): Prolonged exposure to Ang II leads to an increase in the total abundance of both NCC and its phosphorylated form.[3]
Aldosterone: The Sustained Modulator
Aldosterone's regulation of NCC is characterized by a slower onset, primarily involving genomic effects mediated by the mineralocorticoid receptor (MR).
-
Acute Phase (12-36 hours): Aldosterone stimulation increases NCC phosphorylation, particularly at threonine 53 (in rodents), leading to enhanced activity of individual transporters already present on the membrane.[5] Unlike the acute Ang II effect, this phase does not typically involve a change in total NCC protein levels or its surface expression.[5] This effect is dependent on Serum- and Glucocorticoid-regulated Kinase 1 (SGK1) and the SPAK kinase.[5]
-
Chronic Phase (3-8 days): Long-term aldosterone exposure significantly increases the total abundance of NCC protein.[3] This is achieved, in part, by aldosterone-SGK1 signaling that inhibits the Nedd4-2-mediated ubiquitination and subsequent degradation of NCC.[3][6]
Comparative Signaling Pathways
Both Ang II and aldosterone signaling cascades converge on the WNK-SPAK/OSR1 pathway to phosphorylate NCC, but their upstream activators differ significantly. Studies have confirmed that Ang II and aldosterone can activate NCC independently of each other, and their effects can be additive, leading to a more potent stimulation when both hormones are elevated, such as during hypovolemia.[7][8]
Quantitative Data Summary
The following tables summarize experimental data on the effects of Angiotensin II and Aldosterone on NCC.
Table 1: Effects of Angiotensin II on NCC
| Parameter Measured | Experimental Model | Treatment | Time | Result | Reference |
| NCC Activity | mDCT15 cells | 10⁻¹¹ M Ang II | 15 min | Significant increase | [3] |
| NCC Activity | mDCT15 cells | 10⁻¹¹ M Ang II | 30 min | Further increase from 15 min | [3] |
| NCC Phosphorylation | mDCT15 cells | 10⁻¹¹ M Ang II | 15-30 min | No significant increase | [3][4] |
| NCC Phosphorylation | mDCT15 cells | 10⁻¹¹ M Ang II | 60 min | Significant increase | [3][4] |
| NCC Surface Expression | mDCT15 cells | 10⁻¹¹ M Ang II | 15-30 min | Significant increase | [4] |
| pNCC (Thr53) | Adrenalectomized rats | Ang II infusion (non-pressor dose) | 8 days | Significant increase | [8] |
Table 2: Effects of Aldosterone on NCC
| Parameter Measured | Experimental Model | Treatment | Time | Result | Reference |
| NCC Activity | mDCT15 cells | 100 nM Aldosterone | 12-36 h | Significant increase | [5] |
| NCC Total Abundance | mDCT15 cells | 100 nM Aldosterone | 12-24 h | No significant change | [5] |
| NCC Phosphorylation (Thr53) | mDCT15 cells | 100 nM Aldosterone | 12-36 h | Significant increase | [5] |
| SPAK Phosphorylation | mDCT15 cells | 100 nM Aldosterone | 24 h | 35 ± 14% increase | [5] |
| Total & pNCC | Adrenalectomized rats | Aldosterone + Losartan | Chronic | 2 to 3-fold increase | [7] |
| pNCC (Thr53/58) | Adrenalectomized rats | Aldosterone only vs. Aldo + Losartan | Chronic | 2 to 4-fold higher with Aldo only | [7] |
Key Experimental Protocols
Reproducibility is paramount in research. Below are summarized methodologies for key experiments cited in the literature for studying NCC regulation.
Cell Culture and Treatment
-
Cell Line: Mouse distal convoluted tubule cells (mDCT15) are frequently used as they endogenously express NCC and its regulatory machinery.[3][5]
-
Culture Conditions: Cells are grown to confluence on permeable supports.
-
Hormone Treatment: For acute Ang II studies, cells are treated with physiological concentrations (e.g., 10⁻¹¹ M) for time points ranging from 15 minutes to 2 hours.[3] For aldosterone studies, cells are treated with concentrations around 100 nM for 12 to 36 hours.[5]
Measurement of NCC Activity
-
Method: NCC activity is typically measured as thiazide-sensitive ²²Na⁺ uptake.
-
Protocol:
-
Cells are incubated in a pre-incubation buffer.
-
Uptake is initiated by adding an uptake buffer containing ²²Na⁺ with or without a thiazide diuretic (e.g., hydrochlorothiazide, HCTZ).
-
After a defined period, uptake is stopped by washing with ice-cold buffer.
-
Cells are lysed, and intracellular ²²Na⁺ is quantified using a scintillation counter.
-
NCC activity is calculated as the difference between uptake in the absence and presence of the thiazide inhibitor.
-
Immunoblotting for NCC and Kinase Phosphorylation
-
Objective: To quantify the total protein abundance and phosphorylation status of NCC, SPAK, and other kinases.
-
Protocol:
-
Lysis: Following hormone treatment, cells or kidney tissue homogenates are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for total NCC, phospho-NCC (e.g., anti-pT53-NCC), total SPAK, phospho-SPAK (e.g., anti-pS373-SPAK), and a loading control (e.g., actin).[5]
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system. Densitometry is performed for quantification.[9]
-
Animal Models
-
Adrenalectomy Model: To study the effects of Ang II or aldosterone in isolation, researchers often use adrenalectomized rats. This removes the endogenous source of aldosterone, allowing for precise control via hormone infusion with osmotic minipumps.[7][8]
-
Experimental Design: Adrenalectomized rats can be infused with vehicle, aldosterone, Ang II, or a combination. Angiotensin receptor blockers (e.g., losartan) can be co-administered to isolate the effects of aldosterone.[7] At the end of the treatment period, kidneys are harvested for immunoblotting or immunohistochemistry.
Conclusion
The regulation of the sodium-chloride cotransporter by angiotensin II and aldosterone is a complex, multi-layered process essential for maintaining sodium homeostasis and blood pressure. Angiotensin II acts as a rapid initiator, quickly increasing NCC surface expression and activity, while aldosterone provides a more sustained, long-term modulation of both transporter activity and abundance. While their initial signaling events are distinct, they converge on the WNK-SPAK/OSR1 kinase pathway. Understanding these differential regulatory mechanisms is crucial for developing targeted therapeutic strategies for hypertension and electrolyte disorders.
References
- 1. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of angiotensin II on kinase-mediated sodium and potassium transport in the distal nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of angiotensin II stimulation of NCC are time-dependent in mDCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of angiotensin II stimulation of NCC are time-dependent in mDCT15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldosterone acutely stimulates NCC activity via a SPAK-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aldosterone does not require angiotensin II to activate NCC through a WNK4–SPAK–dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin II induces phosphorylation of the thiazide-sensitive sodium chloride cotransporter independent of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Link Between NCC Mutations and Gitelman Syndrome: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a definitive link between specific mutations in the Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, and the clinical manifestations of Gitelman syndrome is paramount. This guide provides a comparative overview of experimental approaches used to validate the pathogenic role of NCC mutations, supported by experimental data and detailed methodologies.
Gitelman syndrome is an autosomal recessive salt-losing tubulopathy characterized by hypokalemic metabolic alkalosis, hypomagnesemia, and hypocalciuria.[1][2][3] The syndrome is caused by loss-of-function mutations in the SLC12A3 gene.[4] Validating that a specific SLC12A3 variant is indeed pathogenic requires a combination of genetic evidence, bioinformatic prediction, and functional studies.[5][6] This guide focuses on the functional validation, comparing in vitro and in vivo models used to characterize the impact of NCC mutations on protein function.
In Vitro Functional Validation: Unraveling Molecular Mechanisms
Heterologous expression systems are a cornerstone for dissecting the molecular consequences of NCC mutations. The most commonly used systems are Xenopus laevis oocytes and human embryonic kidney (HEK293) cells.[7][8] These systems allow for the controlled expression of wild-type and mutant NCC proteins to assess their function outside the complex environment of the kidney.
Key Functional Assays:
-
Protein Expression and Trafficking: Western blotting and immunofluorescence are used to determine if a mutation affects NCC protein expression levels and its ability to traffic to the plasma membrane.[5][8] Mutations can be classified based on their effect on protein processing and localization.[4][7][9]
-
Ion Transport Activity: The functional consequence of a mutation is directly assessed by measuring the transport of ions, typically by quantifying the uptake of radioactive Sodium-22 (²²Na⁺) or by using a thiazide-sensitive iodide uptake assay.[8][10][11]
The following workflow illustrates the typical process for in vitro validation of an NCC mutation.
Comparative Data from Functional Studies:
The following table summarizes the functional characterization of several NCC mutations identified in patients with Gitelman syndrome, as determined by expression in HEK293T cells.
| Mutation | Protein Expression (vs. WT) | Plasma Membrane Localization (vs. WT) | Thiazide-Sensitive Na+ Uptake (vs. WT) | Reference |
| Wild-Type (WT) | 100% | 100% | 100% | [5][8] |
| p.E240K | Decreased | Comparable | Significantly Decreased | [5] |
| p.L892P | Markedly Decreased | Comparable | Significantly Decreased | [5] |
| N59I | Decreased | Decreased | Significantly Lower | [8] |
| R83W | Decreased | Decreased | Significantly Lower | [8] |
| I360T | Decreased | Decreased | Significantly Lower | [8] |
| C421Y | Decreased | Decreased (Impaired Glycosylation) | Significantly Lower | [8] |
| G463R | Decreased | Decreased | Significantly Lower | [8] |
| G731R | Decreased | Not specified | Significantly Lower | [8] |
| L859P | Decreased | Decreased (Impaired Glycosylation) | Significantly Lower | [8] |
| R861C | Decreased | Not specified | Significantly Lower | [8] |
These data demonstrate that different mutations can lead to a loss of function through various mechanisms, including reduced protein expression, impaired trafficking to the cell surface, and defective ion transport activity.[5][8]
In Vivo Validation: Modeling the Disease in Animals
While in vitro systems are powerful for molecular characterization, animal models are crucial for understanding the systemic effects of NCC mutations and their link to the complex Gitelman syndrome phenotype. Mouse models, including both knockout and knockin lines, have been instrumental in this regard.[12][13][14]
-
NCC Knockout (-/-) Mice: These mice lack a functional NCC protein and recapitulate many, though not all, features of Gitelman syndrome, such as hypomagnesemia and hypocalciuria.[15] Interestingly, hypokalemia, a key feature in human patients, is not always present in these mice under normal dietary conditions but can be induced with a low-potassium diet.[12][16]
-
NCC Knockin Mice: These models carry specific patient-derived mutations, providing a more precise tool to study the in vivo consequences of a particular genetic variant. For example, the Ncc Ser707X knockin mouse, corresponding to a recurrent human mutation, fully recapitulates the Gitelman syndrome phenotype.[13]
The signaling pathway below illustrates the central role of NCC in the distal convoluted tubule and the consequences of its dysfunction.
Experimental Protocols
Site-Directed Mutagenesis
To create NCC mutants for in vitro studies, site-specific mutagenesis is performed on a plasmid containing the wild-type SLC12A3 cDNA.[5][6] This is typically achieved using PCR-based methods with primers containing the desired mutation. The resulting mutant plasmids are then verified by Sanger sequencing.
Heterologous Expression in HEK293T Cells
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with either wild-type or mutant SLC12A3 plasmids using a suitable transfection reagent.
-
Protein Expression Analysis: 24-48 hours post-transfection, cells are lysed, and total protein is extracted. Protein expression is analyzed by Western blotting using an anti-NCC antibody.
-
Immunofluorescence: Transfected cells grown on coverslips are fixed, permeabilized, and incubated with an anti-NCC primary antibody followed by a fluorescently labeled secondary antibody. Cellular localization is visualized by confocal microscopy.
Thiazide-Sensitive Na⁺ Uptake Assay
-
Cell Preparation: HEK293T cells expressing wild-type or mutant NCC are washed and incubated in a Na⁺-free medium.
-
Uptake Measurement: The uptake is initiated by adding a solution containing ²²Na⁺ with or without a thiazide diuretic (an NCC inhibitor).
-
Quantification: After a defined incubation period, the cells are washed to remove extracellular ²²Na⁺, lysed, and the intracellular radioactivity is measured using a scintillation counter. The thiazide-sensitive uptake is calculated as the difference between uptake in the absence and presence of the inhibitor.
Conclusion
The validation of a link between an SLC12A3 mutation and Gitelman syndrome requires a multi-faceted approach. In vitro functional studies in heterologous expression systems provide crucial insights into the molecular consequences of a mutation on NCC protein expression, trafficking, and transport activity. In vivo studies using animal models are essential to confirm that these molecular defects translate into the systemic pathophysiology characteristic of the disease. Together, these approaches provide the robust evidence base necessary for accurate genetic diagnosis, understanding disease mechanisms, and developing targeted therapies.
References
- 1. Transcriptional and functional analyses of SLC12A3 mutations: new clues for the pathogenesis of Gitelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Transcriptional and functional analyses of SLC12A3 mutations: new clues for the pathogenesis of Gitelman syndrome. | Read by QxMD [read.qxmd.com]
- 4. Sodium-chloride symporter - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Functional evaluation of novel compound heterozygous variants in SLC12A3 of Gitelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel NCC mutants and functional analysis in a new cohort of patients with Gitelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionomics of NCC mutations in Gitelman syndrome using a novel mammalian cell-based activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium-chloride symporter - Wikiwand [wikiwand.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel NCC mutants and functional analysis in a new cohort of patients with Gitelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Generation and analysis of the thiazide-sensitive Na+ -Cl- cotransporter (Ncc/Slc12a3) Ser707X knockin mouse as a model of Gitelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phenotype resembling Gitelman's syndrome in mice lacking the apical Na+-Cl- cotransporter of the distal convoluted tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypokalemia in a mouse model of Gitelman's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of NCC007: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
Disclaimer: The following guide provides a comprehensive framework for the safe handling of a substance designated as NCC007. As "this compound" is not a publicly indexed chemical identifier, the specific details regarding its physical, chemical, and toxicological properties are unknown. This document serves as a template and must be adapted with information from the official Safety Data Sheet (SDS) for this compound before any handling occurs. The procedures outlined below are based on general best practices for handling potentially hazardous laboratory chemicals.
Essential Immediate Safety and Logistical Information
Prior to the procurement, handling, or use of this compound, a thorough risk assessment must be conducted, with the primary source of information being the manufacturer-provided Safety Data Sheet (SDS). The SDS is the cornerstone of chemical safety and provides critical information for developing safe laboratory practices.
Key Information from the this compound Safety Data Sheet (SDS)
A detailed review of the this compound SDS is mandatory. The following table summarizes the essential information to be extracted and understood by all personnel involved in its handling.
| SDS Section | Information to Extract for this compound |
| Section 2: Hazard(s) Identification | GHS Hazard Pictograms, Signal Word (e.g., Danger, Warning), Hazard Statements (e.g., "Fatal if swallowed"), Precautionary Statements. |
| Section 4: First-Aid Measures | Procedures for inhalation, skin contact, eye contact, and ingestion. |
| Section 5: Fire-Fighting Measures | Suitable and unsuitable extinguishing media, specific hazards arising from the chemical. |
| Section 6: Accidental Release Measures | Personal precautions, protective equipment, emergency procedures, and methods for containment and cleaning up. |
| Section 7: Handling and Storage | Precautions for safe handling, conditions for safe storage, including any incompatibilities. |
| Section 8: Exposure Controls/Personal Protection | Occupational Exposure Limits (OELs), appropriate engineering controls (e.g., fume hood), and required Personal Protective Equipment (PPE). |
| Section 13: Disposal Considerations | Information on safe disposal methods and compliance with local, state, and federal regulations. |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The level of PPE required will depend on the specific procedures being performed and the potential for exposure.
Recommended PPE for Handling this compound
| Task / Potential Exposure | Minimum Required PPE |
| Low-Volume Handling in a Controlled Environment (e.g., weighing small quantities in a fume hood) | - Laboratory coat- Safety glasses with side shields- Nitrile gloves (confirm compatibility with this compound from SDS) |
| High-Volume Handling or Operations with a High Potential for Splashing | - Chemical-resistant laboratory coat or apron- Chemical splash goggles- Face shield (in addition to goggles)- Double-gloving with compatible nitrile or other resistant gloves |
| Operations with Potential for Aerosol or Dust Generation | - All PPE listed for high-volume handling- Respiratory protection (e.g., N95 respirator, or as specified in the SDS) |
Operational and Disposal Plans
A clear and concise operational plan ensures that this compound is handled safely and consistently. This includes procedures for routine handling, as well as for waste disposal.
Step-by-Step Handling and Disposal Procedures
| Stage | Procedure |
| Receiving and Storage | 1. Visually inspect the container for any damage or leaks upon receipt.2. Verify the label matches the order.3. Store in a designated, well-ventilated area, away from incompatible materials as specified in the SDS.4. Update the chemical inventory. |
| Preparation and Handling | 1. Review the SDS and relevant Standard Operating Procedures (SOPs) before starting work.2. Don the appropriate PPE.3. Conduct all manipulations of this compound within a certified chemical fume hood.4. Use the smallest quantity of this compound necessary for the experiment. |
| Waste Collection | 1. Segregate this compound waste from other waste streams.2. Collect liquid waste in a designated, properly labeled, and sealed waste container.3. Collect solid waste (e.g., contaminated gloves, weigh boats) in a separate, labeled, and sealed container. |
| Disposal | 1. Label waste containers clearly with "Hazardous Waste" and the full chemical name "this compound".2. Arrange for waste pickup through the institution's Environmental Health and Safety (EHS) department.3. Do not dispose of this compound down the drain or in regular trash. |
Visualizing a Safe Chemical Workflow
To ensure a clear understanding of the procedural flow, the following diagrams illustrate the key decision-making and handling processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
